JNJ-47965567
描述
属性
IUPAC Name |
N-[[4-(4-phenylpiperazin-1-yl)oxan-4-yl]methyl]-2-phenylsulfanylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O2S/c33-26(25-12-7-15-29-27(25)35-24-10-5-2-6-11-24)30-22-28(13-20-34-21-14-28)32-18-16-31(17-19-32)23-8-3-1-4-9-23/h1-12,15H,13-14,16-22H2,(H,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREFXUCWSYMIOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=C(N=CC=C2)SC3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
JNJ-47965567: A Technical Guide to its Mechanism of Action on the P2X7 Receptor
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of JNJ-47965567, a potent and centrally permeable antagonist of the P2X7 receptor (P2X7R). The P2X7R is an ATP-gated ion channel that plays a critical role in neuroinflammatory processes, making it a significant therapeutic target for a range of neurological and psychiatric disorders.[1][2][3][4] this compound has been identified as a valuable tool for investigating the function of the central P2X7R in various CNS pathologies.[1][4][5]
Core Mechanism of Action
The P2X7 receptor is predominantly expressed on immune cells, including microglia in the central nervous system.[2][4] When activated by high concentrations of extracellular ATP, often released from damaged or stressed cells, the receptor forms a non-selective cation channel.[2][3][6] This activation leads to a rapid influx of Ca²⁺ and Na⁺ ions and an efflux of K⁺ ions.[2][6] The K⁺ efflux is a critical trigger for the assembly of the NLRP3 inflammasome, which subsequently leads to the cleavage of pro-caspase-1 into active caspase-1.[6][7] Active caspase-1 then processes pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β), into their mature, secretable forms.[2][6][7]
This compound functions as a selective and high-affinity P2X7 receptor antagonist.[1] While initially thought to be a competitive inhibitor, further structural and activity studies have indicated that this compound acts as a non-competitive, negative allosteric modulator .[8][9][10][11][12] It binds to an allosteric site within the extracellular domain at the interface of two receptor protomers, distinct from the ATP-binding orthosteric site.[9][12] This binding stabilizes the receptor in a closed or non-conducting state, effectively preventing the ion flux necessary for downstream inflammatory signaling, even in the presence of the ATP agonist.[2] The primary consequence of this antagonism is the potent inhibition of IL-1β release from immune cells.[1][13]
Quantitative Data Summary
The pharmacological profile of this compound has been characterized across various in vitro and in vivo systems. The following tables summarize the key quantitative data.
Table 1: In Vitro Affinity and Potency of this compound
| Parameter | Species/System | Assay Type | Value | Reference |
| pKi | Human (recombinant) | Radioligand Binding | 7.9 ± 0.07 | [1] |
| Rat (recombinant) | Radioligand Binding | 8.7 ± 0.07 | [5][14] | |
| pIC50 | Human (recombinant) | Calcium Flux | 8.3 | [13] |
| Mouse (recombinant) | Calcium Flux | 7.5 | [13] | |
| Rat (recombinant) | Calcium Flux | 7.2 | [13] | |
| Human Whole Blood | IL-1β Release | 6.7 ± 0.07 | [1][5] | |
| Human Monocytes | IL-1β Release | 7.5 ± 0.07 | [1][5] | |
| Rat Microglia | IL-1β Release | 7.1 ± 0.1 | [1][5] | |
| Rat Astrocytes | Calcium Flux | 7.5 ± 0.4 | [14] |
Table 2: In Vivo & Ex Vivo Efficacy of this compound
| Parameter | Species | Assay Type | Value | Reference |
| Brain EC50 | Rat | Ex vivo Receptor Autoradiography | 78 ± 19 ng·mL⁻¹ | [1] |
| Functional Block | Rat | In vivo IL-1β Release (Brain) | Significant attenuation at 100 mg/kg | [1][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the P2X7 receptor.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines (e.g., human 1321N1 astrocytoma cells) stably expressing the recombinant human or rat P2X7 receptor.
-
Assay Conditions: Membranes are incubated with a specific radioligand for the P2X7 receptor (e.g., [³H]-A804598) and varying concentrations of the unlabeled competitor, this compound.
-
Incubation: The reaction is incubated for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known P2X7 antagonist. The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
-
IL-1β Release Assay
-
Objective: To measure the functional potency (IC50) of this compound in blocking P2X7R-mediated cytokine release.
-
Methodology:
-
Cell Preparation: Experiments are performed using human whole blood, isolated human peripheral blood mononuclear cells (PBMCs) or monocytes, or primary rat microglial cells.[1][5]
-
Priming Step: Cells are primed with lipopolysaccharide (LPS) for several hours to induce the transcription and translation of pro-IL-1β.
-
Antagonist Incubation: Cells are pre-incubated with varying concentrations of this compound for a specified time (e.g., 30 minutes).
-
P2X7R Activation: The P2X7 receptor is then activated with a potent agonist, typically 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP).[1][5]
-
Incubation: The cells are incubated for an additional period (e.g., 1.5 hours) to allow for inflammasome activation and IL-1β release.
-
Supernatant Collection: The cell supernatant is collected after centrifugation.
-
Quantification: The concentration of mature IL-1β in the supernatant is quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Flow Cytometry (Cationic Dye Uptake Assay)
-
Objective: To assess P2X7R channel activity and its inhibition by this compound by measuring the uptake of a fluorescent cation.[10]
-
Methodology:
-
Cell Preparation: Murine J774 macrophages or other suitable cells expressing P2X7R are harvested and suspended in an appropriate buffer.[10]
-
Antagonist Incubation: Cells are pre-incubated with varying concentrations of this compound or a vehicle control (DMSO).[10]
-
Dye and Agonist Addition: A fluorescent cation dye (e.g., ethidium⁺) and a P2X7R agonist (e.g., ATP at a concentration near its EC50) are added to the cell suspension.[10]
-
Incubation: The mixture is incubated at 37°C to allow for channel activation and dye uptake.
-
Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. The uptake of the dye indicates P2X7R channel opening.
-
Data Analysis: The inhibition of dye uptake by this compound is quantified and used to determine its concentration-dependent effect on channel function.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the key mechanisms and experimental processes described.
Caption: P2X7R signaling cascade and the inhibitory action of this compound.
Caption: Experimental workflow for the IL-1β release assay.
Caption: Logical flow from drug binding to therapeutic effect.
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are P2X7 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applications [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic administration of P2X7 receptor antagonist this compound delays disease onset and progression, and improves motor performance in ALS SOD1G93A female mice | Disease Models & Mechanisms | The Company of Biologists [journals.biologists.com]
- 8. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of species-selective P2X(7) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A polycyclic scaffold identified by structure-based drug design effectively inhibits the human P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JNJ 47965567 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 14. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-47965567: A Technical Guide to a Selective P2X7 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in a range of inflammatory and neurological disorders. This technical guide provides an in-depth overview of this compound, consolidating its pharmacological properties, key preclinical data, and detailed experimental methodologies. The information presented is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of P2X7 antagonism.
Introduction to this compound and the P2X7 Receptor
The P2X7 receptor (P2X7R) is a unique member of the P2X family of ligand-gated ion channels. Activated by high concentrations of extracellular adenosine (B11128) triphosphate (ATP), often released during cellular stress or injury, P2X7R activation leads to the influx of Na+ and Ca2+ and the efflux of K+. Prolonged activation results in the formation of a large, non-selective pore, triggering a cascade of downstream signaling events. These include the activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), as well as the activation of other signaling pathways including NF-κB and MAPKs. Given its central role in neuroinflammation, the P2X7 receptor has emerged as a promising therapeutic target for a variety of conditions, including mood disorders, neuropathic pain, and neurodegenerative diseases.
This compound is a high-affinity, non-competitive antagonist of the P2X7 receptor. Its ability to penetrate the central nervous system makes it a valuable tool for investigating the role of central P2X7 receptors in rodent models of CNS pathophysiology.[1][2] This guide will detail the preclinical characterization of this compound.
Mechanism of Action
This compound functions as a selective and potent antagonist of the P2X7 receptor. Studies have shown that it acts in a non-competitive manner, suggesting it binds to an allosteric site on the receptor rather than competing with ATP at the orthosteric binding site.[3][4] This antagonism effectively blocks ATP-induced downstream signaling cascades.
P2X7 Receptor Signaling Pathway
The following diagram illustrates the key signaling pathways initiated by P2X7 receptor activation and the point of intervention for this compound.
References
- 1. Receptor localization, native tissue binding and ex vivo occupancy for centrally penetrant P2X7 antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarworks.uark.edu [scholarworks.uark.edu]
- 4. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on JNJ-47965567: A P2X7 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the chemical properties, mechanism of action, and pharmacological characterization of JNJ-47965567, a selective and centrally permeable antagonist of the P2X7 receptor.
Core Compound Profile: this compound
This compound is a potent and selective antagonist of the purinergic P2X subtype 7 (P2X7) receptor, which is a ligand-gated ion channel.[1][2] Due to its ability to penetrate the central nervous system (CNS), it serves as a valuable tool for investigating the role of central P2X7 receptors in various rodent models of CNS pathophysiology, including neuropsychiatric, neurodegenerative, and chronic pain conditions.[3][4][5]
Chemical Structure and Properties:
-
IUPAC Name: N-[[4-(4-phenylpiperazin-1-yl)oxan-4-yl]methyl]-2-phenylsulfanylpyridine-3-carboxamide[1][6]
-
Molecular Weight: 488.65 g/mol [1]
-
CAS Number: 1428327-31-4[1]
-
SMILES Code: O=C(C1=CC=CN=C1SC2=CC=CC=C2)NCC3(N4CCN(C5=CC=CC=C5)CC4)CCOCC3[1]
Mechanism of Action
This compound functions as a high-affinity, selective P2X7 antagonist.[5][7] The P2X7 receptor is primarily activated by high concentrations of extracellular adenosine (B11128) triphosphate (ATP), often released from damaged cells, which triggers the assembly of the NLRP3 inflammasome complex in immune cells like microglia.[8] This assembly leads to the subsequent release of pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β).[8]
This compound inhibits this cascade by blocking the P2X7 receptor. While initially thought to be a competitive antagonist, further studies have indicated a non-competitive mechanism of inhibition, where it binds to an allosteric site on the receptor.[3] This blockade prevents ATP-gated ion channel activation, thereby suppressing downstream inflammatory signaling.[8]
Caption: P2X7 receptor signaling pathway and the inhibitory action of this compound.
Quantitative Pharmacological Data
The potency and efficacy of this compound have been quantified across various in vitro and in vivo systems.
Table 1: In Vitro Affinity and Potency
| Parameter | Species/System | Value | Reference |
| pKi (Affinity) | Human P2X7 | 7.9 ± 0.07 | [5][7] |
| Rat P2X7 | 8.7 ± 0.07 | [4][7] | |
| pIC₅₀ (IL-1β Release) | Human Whole Blood | 6.7 ± 0.07 | [5][7] |
| Human Monocytes | 7.5 ± 0.07 | [5][7] | |
| Rat Microglia | 7.1 ± 0.1 | [5][7] | |
| IC₅₀ (Ethidium⁺ Uptake) | Murine J774 Macrophages | 54 ± 24 nM | [3] |
Table 2: In Vivo Efficacy and Target Engagement
| Parameter | Animal Model | Dosage | Result | Reference |
| Brain EC₅₀ | Rat | N/A | 78 ± 19 ng/mL | [5][7] |
| IL-1β Release | Rat | 100 mg/kg (s.c.) | Significant attenuation | [4] |
| Hyperactivity | Rat (Amphetamine-induced) | 30 mg/kg | Attenuated | [5][7] |
| Neuropathic Pain | Rat | 30 mg/kg | Modest, significant efficacy | [5][7] |
| ALS Progression | SOD1G93A Female Mice | 30 mg/kg (i.p.) | Delayed onset, reduced weight loss | [8] |
Key Experimental Protocols
This compound has been characterized using a combination of in vitro and in vivo assays.[5][7]
4.1. In Vitro: ATP-Induced Cation Dye Uptake Assay [3] This assay measures the inhibition of P2X7 receptor channel function.
-
Cell Line: Murine J774 macrophages.
-
Methodology:
-
Cells are washed with a low-divalent medium.
-
Cells are pre-incubated for 15 minutes at 37°C with varying concentrations of this compound (dissolved in DMSO) or vehicle control.
-
Ethidium bromide (a fluorescent cation dye) and ATP (agonist, ~500 µM) are added to the cells.
-
Data is acquired using a flow cytometer to measure the mean fluorescence of ethidium⁺ uptake.
-
ATP-induced uptake is calculated as the difference in fluorescence in the presence and absence of ATP. The IC₅₀ value is determined from the concentration-dependent inhibition by this compound.[3]
-
4.2. In Vitro: IL-1β Release Assay [7] This protocol assesses the compound's ability to block the release of a key pro-inflammatory cytokine.
-
System: Human whole blood, isolated human monocytes, or rat primary microglia.
-
Methodology:
-
Cells are stimulated with an agonist such as Bz-ATP (a potent P2X7 agonist) in the presence of various concentrations of this compound.
-
After an incubation period, the concentration of IL-1β released into the supernatant is measured, typically using an ELISA kit.
-
The pIC₅₀ value is calculated from the dose-response curve of this compound's inhibition of IL-1β release.
-
4.3. In Vivo: Target Engagement and Efficacy Studies [7][8][9] These studies determine if the compound reaches its target in the brain and exerts a functional effect in disease models.
-
Animal Models: Sprague Dawley rats or SOD1G93A mice.[8]
-
Drug Formulation: For in vivo studies, this compound is often dissolved in a cyclodextrin-based solvent (e.g., 30% 2-hydroxypropyl-beta-cyclodextrin (B2473086) in water) for intraperitoneal (i.p.) or subcutaneous (s.c.) administration.[3][9]
-
Methodology (Example: ALS Model):
-
SOD1G93A mice are divided into treatment (e.g., 30 mg/kg this compound) and vehicle control groups.[9]
-
The compound is administered chronically (e.g., 3-4 times per week) starting from a pre-symptomatic age (e.g., P60).[9]
-
Disease progression is monitored via behavioral tests (e.g., RotaRod for motor coordination), body weight measurement, and clinical scoring.[8][9]
-
At the study's endpoint, tissues such as the spinal cord are collected for further analysis (e.g., protein expression, motor neuron survival).[8][9]
-
Caption: A generalized workflow for preclinical in vivo testing of this compound.
Conclusion
This compound is a well-characterized, brain-penetrant P2X7 receptor antagonist. Its high affinity and selective, non-competitive mechanism of action make it a crucial pharmacological tool for elucidating the role of P2X7-mediated neuroinflammation in a variety of CNS disorders. The quantitative data and established experimental protocols provide a solid foundation for its application in preclinical research and drug development.
References
- 1. medkoo.com [medkoo.com]
- 2. JNJ 47965567 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 3. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C28H32N4O2S | CID 66553218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. researchgate.net [researchgate.net]
JNJ-47965567: A Technical Guide to a Selective P2X7 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of JNJ-47965567, a potent and selective antagonist of the P2X7 receptor. This document consolidates key chemical and pharmacological data, outlines its mechanism of action through the P2X7 signaling pathway, and provides a detailed experimental protocol for assessing its inhibitory activity.
Core Compound Data
This compound is a centrally permeable, high-affinity antagonist that has been instrumental in probing the role of the P2X7 receptor in various physiological and pathological processes.[1] Its fundamental chemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1428327-31-4 | [2][3][4][5][6][7] |
| Molecular Weight | 488.64 g/mol | [2][3][5][7] |
| Molecular Formula | C₂₈H₃₂N₄O₂S | [3][5] |
Mechanism of Action: P2X7 Receptor Antagonism
This compound exerts its effects by selectively blocking the P2X7 receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP).[4][6] The P2X7 receptor is predominantly expressed on immune cells, such as macrophages and microglia, and is a key player in inflammatory signaling.
Activation of the P2X7 receptor by high concentrations of ATP, often present at sites of inflammation and tissue damage, triggers the opening of a non-selective cation channel.[4] This leads to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺, which initiates a cascade of downstream signaling events. One of the most prominent outcomes of P2X7 receptor activation is the assembly and activation of the NLRP3 inflammasome. This multi-protein complex subsequently activates caspase-1, which proteolytically cleaves pro-interleukin-1β (pro-IL-1β) into its mature, active form, IL-1β.[6] The release of IL-1β is a critical step in the inflammatory response.
This compound acts as a non-competitive antagonist, binding to the P2X7 receptor to prevent ATP-mediated channel opening and subsequent downstream signaling.[8] This blockade effectively inhibits the release of pro-inflammatory cytokines, most notably IL-1β.[3][9]
P2X7 Signaling Pathway and Inhibition by this compound
Experimental Protocol: In Vitro Inhibition of BzATP-Induced IL-1β Release
This protocol details a common cellular assay used to quantify the inhibitory potency of this compound on the P2X7 receptor. The method involves stimulating P2X7-expressing cells with the potent agonist BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate) to induce IL-1β release and then measuring the reduction of this release in the presence of the antagonist.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for the P2X7 receptor.
Cell Line: Human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs).
Materials:
-
This compound
-
Lipopolysaccharide (LPS)
-
BzATP triethylammonium (B8662869) salt
-
Cell culture medium (e.g., RPMI 1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Methodology:
-
Cell Culture and Priming:
-
Culture the chosen monocytic cells in complete medium (RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells per well and allow them to adhere if necessary.
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-5 hours.[10][11] This step is crucial as it upregulates the expression of pro-IL-1β.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM).
-
After the LPS priming period, carefully remove the medium and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with the compound for 15-30 minutes at 37°C.
-
-
P2X7 Receptor Stimulation:
-
Sample Collection and Analysis:
-
Following the stimulation period, centrifuge the 96-well plate to pellet the cells.
-
Carefully collect the cell culture supernatants.
-
Quantify the concentration of IL-1β in the supernatants using a commercially available human IL-1β ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each concentration of this compound compared to the vehicle-treated, BzATP-stimulated control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
This technical guide provides foundational information for researchers working with this compound. The provided data and protocols serve as a starting point for further investigation into the therapeutic potential of P2X7 receptor antagonism.
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unife.it [iris.unife.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Purinergic P2X7 Receptor in Inflammation and Cancer: Novel Molecular Insights and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JNJ 47965567 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 10. Activation of endothelial NO synthase and P2X7 receptor modification mediates the cholinergic control of ATP-induced interleukin-1β release by mononuclear phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
JNJ-47965567: A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in a variety of neuroinflammatory and neuropsychiatric disorders. This document provides a comprehensive technical guide to the discovery and development history of this compound, detailing its pharmacological characterization, key experimental data, and the methodologies employed in its evaluation. The information is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction: The Rationale for P2X7 Receptor Antagonism
The P2X7 receptor has emerged as a significant therapeutic target due to its role in mediating inflammatory responses, particularly in the central nervous system (CNS).[1][2] Activation of the P2X7 receptor by extracellular ATP, often released during cellular stress or injury, triggers a cascade of downstream events, including the processing and release of the pro-inflammatory cytokine interleukin-1β (IL-1β).[1][3] This pathway is increasingly recognized for its contribution to the pathophysiology of mood disorders, neurodegenerative diseases, and chronic pain.[1][2] The development of centrally permeable P2X7 antagonists like this compound represents a promising strategy to modulate neuroinflammation and address these conditions.[1]
Discovery and Pharmacological Profile
This compound was identified as a high-affinity, selective antagonist of the human P2X7 receptor.[1][3] A key feature of this compound is its ability to penetrate the blood-brain barrier, enabling the investigation of central P2X7 receptor function in rodent models of CNS disorders.[1]
In Vitro Characterization
Initial characterization of this compound involved a series of in vitro assays to determine its potency, selectivity, and mechanism of action.[1][3] These studies demonstrated its high affinity for both human and rat P2X7 receptors.[3][4]
Table 1: In Vitro Affinity and Potency of this compound
| Parameter | Species | Value | Reference |
| pKi | Human | 7.9 ± 0.07 | [1][3] |
| Rat | 8.7 ± 0.07 | [3][4] | |
| pIC50 (IL-1β release) | Human (whole blood) | 6.7 ± 0.07 | [1][3] |
| Human (monocytes) | 7.5 ± 0.07 | [1][3] | |
| Rat (microglia) | 7.1 ± 0.1 | [1][3] | |
| pIC50 (calcium flux) | Rat (astrocytes) | 7.5 ± 0.4 | [3] |
| IC50 (ethidium+ uptake) | Murine (J774 macrophages) | 54 ± 24 nM | [5] |
In Vivo Pharmacology and Target Engagement
The central activity of this compound was confirmed through in vivo studies in rats. The compound demonstrated target engagement in the brain and showed efficacy in animal models relevant to neuropsychiatric and pain indications.[1][3]
Table 2: In Vivo Pharmacological Data for this compound
| Parameter | Species | Value | Model | Reference |
| Brain EC50 | Rat | 78 ± 19 ng/mL | P2X7 receptor autoradiography | [1][3] |
| Efficacy | Rat | Attenuated hyperactivity | Amphetamine-induced hyperactivity | [1][3] |
| Efficacy | Rat | Modest, significant efficacy | Neuropathic pain model | [1][3] |
Mechanism of Action
This compound acts as a non-competitive antagonist of the P2X7 receptor.[5] This was elucidated through studies showing that it reduces the maximal response to ATP without significantly shifting the EC50 of the agonist in a parallel manner, which is characteristic of non-competitive inhibition.[5] Binding studies have suggested that this compound competes with other known P2X7 antagonists for an allosteric binding site.[3]
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-47965567: A Technical Guide for Investigating Central Nervous System Pathophysiology
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of JNJ-47965567, a potent, selective, and centrally permeable P2X7 receptor antagonist. This document details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its use in studying CNS pathophysiology, and visualizes relevant pathways and workflows.
Core Concepts: Mechanism of Action of this compound
This compound is a high-affinity, selective antagonist of the P2X7 receptor, an ATP-gated ion channel.[1][2][3] An increasing body of evidence suggests that the P2X7 receptor plays a crucial role in a variety of CNS disorders, including neuropsychiatric conditions, neurodegenerative diseases, and chronic pain.[1][2][4] In the CNS, the P2X7 receptor is predominantly expressed on microglia, the resident immune cells of the brain, as well as on other glial cells and some neurons.[5][6]
Activation of the P2X7 receptor by high concentrations of extracellular ATP, often released during cellular stress or injury, triggers a cascade of downstream signaling events. This includes the influx of Ca²⁺ and Na⁺, and the efflux of K⁺, leading to the activation of the NLRP3 inflammasome and the subsequent processing and release of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β).[7] By blocking the P2X7 receptor, this compound effectively inhibits these downstream inflammatory processes, making it a valuable tool for investigating the role of neuroinflammation in CNS pathologies.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Species/System | Assay Type | Parameter | Value | Reference |
| Human | Radioligand Binding | pKi | 7.9 ± 0.07 | [1][2] |
| Human | IL-1β Release (Whole Blood) | pIC50 | 6.7 ± 0.07 | [1][2][3] |
| Human | IL-1β Release (Monocytes) | pIC50 | 7.5 ± 0.07 | [1][2][3] |
| Rat | Radioligand Binding | pKi | 8.7 ± 0.07 | [2][3] |
| Rat | IL-1β Release (Microglia) | pIC50 | 7.1 ± 0.1 | [1][2][3] |
| Rat | Calcium Flux (Astrocytes) | pIC50 | 7.5 ± 0.4 | [2] |
| Mouse | P2X7 Antagonism | pIC50 | 7.5 | [8][9] |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound
| Animal Model | Efficacy Endpoint | Dose | Outcome | Reference |
| Rat | Brain P2X7 Receptor Occupancy | EC50 | 78 ± 19 ng·mL⁻¹ | [1][2] |
| Rat | Amphetamine-Induced Hyperactivity | 30 mg·kg⁻¹ | Attenuated hyperactivity | [1][2] |
| Rat | Neuropathic Pain | 30 mg·kg⁻¹ | Modest but significant efficacy | [1][2] |
| SOD1G93A Mouse (ALS model) | Disease Onset and Progression (Females) | 30 mg/kg (4x/week) | Delayed onset, reduced body weight loss, improved motor coordination | [7][10][11] |
| SOD1G93A Mouse (ALS model) | Disease Progression | 30 mg/kg (3x/week from onset) | No significant impact on weight loss, clinical score, or survival | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows relevant to the study of this compound.
Caption: P2X7 Receptor Signaling Pathway and Site of this compound Action.
Caption: Preclinical Evaluation Workflow for a CNS P2X7 Antagonist.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization and evaluation of this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the P2X7 receptor.
Materials:
-
Cell membranes expressing the P2X7 receptor (e.g., from 1321N1 cells)
-
Radioligand (e.g., [³H]A-804598)
-
This compound and other competing ligands
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., GF/C)
-
Scintillation cocktail
-
96-well filter plates
-
Harvester and scintillation counter
Protocol:
-
Prepare cell membranes expressing the P2X7 receptor.
-
In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and varying concentrations of the unlabeled competitor (this compound).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known P2X7 ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
Calcium Flux Assay
Objective: To measure the functional antagonist potency (pIC50) of this compound by assessing its ability to block agonist-induced calcium influx.
Materials:
-
Cells expressing the P2X7 receptor (e.g., astrocytes, 1321N1 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
P2X7 receptor agonist (e.g., BzATP)
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Plate cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye by incubating them in a solution containing the dye for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with assay buffer to remove extracellular dye.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.
-
Add a P2X7 receptor agonist (e.g., BzATP) to all wells to stimulate calcium influx.
-
Immediately begin kinetic fluorescence readings to measure the change in intracellular calcium concentration over time.
-
The increase in fluorescence intensity is proportional to the increase in intracellular calcium.
-
Calculate the inhibitory effect of this compound at each concentration.
-
Determine the pIC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
IL-1β Release Assay
Objective: To assess the functional potency of this compound in a physiologically relevant system by measuring its ability to inhibit P2X7-mediated IL-1β release from immune cells.
Materials:
-
Primary cells (e.g., human peripheral blood mononuclear cells (PBMCs), rat microglia)
-
Lipopolysaccharide (LPS) for priming
-
P2X7 receptor agonist (e.g., BzATP)
-
This compound
-
Cell culture medium
-
ELISA kit for IL-1β quantification
Protocol:
-
Isolate and culture the primary immune cells.
-
Prime the cells with LPS (e.g., 1 µg/mL for 2-4 hours) to induce the expression of pro-IL-1β.
-
Wash the cells to remove the LPS.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a P2X7 receptor agonist (e.g., BzATP) for a defined period (e.g., 30-60 minutes) to activate the NLRP3 inflammasome and trigger IL-1β release.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-1β in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Determine the inhibitory effect of this compound at each concentration.
-
Calculate the pIC50 value from the concentration-response curve.
Amphetamine-Induced Hyperactivity Model
Objective: To evaluate the in vivo efficacy of this compound in a rodent model relevant to neuropsychiatric disorders.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
d-amphetamine
-
Vehicle for drug administration
-
Open-field activity chambers equipped with infrared beams to automatically track locomotor activity
Protocol:
-
Acclimate the rats to the testing room and handling procedures.
-
On the test day, place the rats individually into the open-field chambers and allow them to habituate for a period (e.g., 30-60 minutes).
-
Administer this compound or vehicle via the desired route (e.g., subcutaneous or oral) at a specified time before the amphetamine challenge.
-
After the pretreatment period, administer d-amphetamine (e.g., 1.5 mg/kg, intraperitoneally) to induce hyperactivity.
-
Immediately return the rats to the activity chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 90-120 minutes).
-
Analyze the data to compare the locomotor activity of the this compound-treated group with the vehicle-treated group.
-
A significant reduction in amphetamine-induced hyperactivity in the this compound group indicates efficacy.
Neuropathic Pain Model (Chronic Constriction Injury - CCI)
Objective: To assess the analgesic potential of this compound in a rodent model of chronic neuropathic pain.
Materials:
-
Male Sprague-Dawley rats
-
Surgical instruments
-
Chromic gut sutures
-
This compound
-
Vehicle for drug administration
-
Apparatus for assessing mechanical allodynia (e.g., von Frey filaments) and thermal hyperalgesia (e.g., radiant heat source)
Protocol:
-
Induce neuropathic pain by performing a Chronic Constriction Injury (CCI) surgery on the sciatic nerve of one hind paw under anesthesia. This involves loosely ligating the nerve with chromic gut sutures.
-
Allow the animals to recover from surgery and for neuropathic pain symptoms to develop (typically 7-14 days).
-
Establish a baseline pain threshold for mechanical allodynia (paw withdrawal threshold to von Frey filaments) and thermal hyperalgesia (paw withdrawal latency to a heat source).
-
On the test day, administer this compound or vehicle.
-
At various time points after drug administration, re-assess the pain thresholds for mechanical allodynia and thermal hyperalgesia.
-
An increase in the paw withdrawal threshold or latency in the this compound-treated group compared to the vehicle group indicates an analgesic effect.
-
Compare the responses in the injured paw to the contralateral, uninjured paw.
This technical guide provides a foundational understanding of this compound and its application in CNS research. For more specific details and troubleshooting, researchers should refer to the primary literature cited.
References
- 1. The P2X7-Egr Pathway Regulates Nucleotide-Dependent Inflammatory Gene Expression in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal model of neuropathic pain [bio-protocol.org]
- 3. Focus on P2X7R in microglia: its mechanism of action and therapeutic prospects in various neuropathic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. An overview of animal models for neuropathic pain (Chapter 4) - Neuropathic Pain [cambridge.org]
- 8. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Multifaceted Role of P2X7R in Microglia and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chronic administration of P2X7 receptor antagonist this compound delays disease onset and progression, and improves motor performance in ALS SOD1G93A female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
JNJ-47965567: A Centrally-Penetrant P2X7 Receptor Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in a variety of neuroinflammatory and neuropsychiatric disorders.[1][2][3] Its ability to cross the blood-brain barrier and engage with its target in the central nervous system (CNS) makes it a valuable tool for preclinical research into the role of P2X7 in CNS pathophysiology.[1][4] This technical guide provides a comprehensive overview of the brain penetrance and central activity of this compound, detailing its pharmacological profile, experimental methodologies, and in vivo efficacy.
Mechanism of Action
This compound acts as a high-affinity antagonist of the P2X7 receptor.[1] While initially considered a competitive antagonist, further structural and activity studies have suggested a non-competitive mechanism of inhibition.[5][6] The binding of this compound to the P2X7 receptor blocks the influx of cations, such as calcium, that is typically induced by high concentrations of extracellular ATP.[1] This, in turn, inhibits downstream signaling pathways, including the activation of the NLRP3 inflammasome and the subsequent release of the pro-inflammatory cytokine interleukin-1β (IL-1β).[1][7]
Quantitative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Species/Cell Type | Parameter | Value | Reference |
| Calcium Flux | Human | pIC50 | 8.3 ± 0.08 | [1] |
| Macaque | pIC50 | 8.6 ± 0.1 | [1] | |
| Dog | pIC50 | 8.5 ± 0.2 | [1] | |
| Rat | pIC50 | 7.2 ± 0.08 | [1] | |
| Mouse | pIC50 | 7.5 ± 0.1 | [1] | |
| Rat Astrocytes | pIC50 | 7.5 ± 0.4 | [1] | |
| Radioligand Binding | Human | pKi | 7.9 ± 0.07 | [1] |
| Rat | pKi | 8.7 ± 0.07 | [1] | |
| IL-1β Release | Human Whole Blood | pIC50 | 6.7 ± 0.07 | [1] |
| Human Monocytes | pIC50 | 7.5 ± 0.07 | [1] | |
| Rat Microglia | pIC50 | 7.1 ± 0.1 | [1] | |
| Ethidium+ Uptake | Murine J774 Macrophages | IC50 | 54 ± 24 nM | [5] |
Table 2: In Vivo Central Activity of this compound in Rodent Models
| Model | Species | Dose | Effect | Reference |
| Ex Vivo P2X7 Receptor Autoradiography | Rat | - | Brain EC50 of 78 ± 19 ng·mL⁻¹ | [1][2] |
| Amphetamine-Induced Hyperactivity | Rat | 30 mg·kg⁻¹ | Attenuation of hyperactivity | [1][2] |
| Neuropathic Pain | Rat | 30 mg·kg⁻¹ | Modest, but significant efficacy | [1][2] |
| Forced Swim Test | Rat | - | No efficacy observed | [1][2] |
| Traumatic Brain Injury | Mouse | 30 mg·kg⁻¹ | Improved neurological damage and proinflammatory response | [8] |
| Amyotrophic Lateral Sclerosis (SOD1G93A mice) | Mouse | 30 mg/kg (thrice weekly from onset) | No alteration in disease progression | [5] |
| Amyotrophic Lateral Sclerosis (SOD1G93A female mice) | Mouse | 30 mg/kg (4 times per week from pre-onset) | Delayed disease onset and progression, improved motor performance | [4][7] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the P2X7 receptor signaling pathway and the general workflows for key experimental assays used to characterize this compound.
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-time Live-cell Flow Cytometry to Investigate Calcium Influx, Pore Formation, and Phagocytosis by P2X7 Receptors in Adult Neural Progenitor Cells [jove.com]
- 6. Structural basis for subtype-specific inhibition of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro characterization of a P2X7 radioligand [123I]TZ6019 and its response to neuroinflammation in a mouse model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
JNJ-47965567: A Technical Guide to its P2X7 Receptor Binding Affinity and Functional Antagonism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity and functional pharmacology of JNJ-47965567, a potent and selective antagonist of the P2X7 receptor. The data and protocols compiled herein are intended to serve as a comprehensive resource for researchers in neuroscience, immunology, and drug development.
Quantitative Data Summary
The binding affinity and functional potency of this compound have been characterized across various species and experimental systems. The following tables summarize the key quantitative data.
Table 1: Binding Affinity (pKi) of this compound for the P2X7 Receptor
| Species | Assay Type | Radioligand Competitor | pKi (mean ± SEM) | Reference |
| Human | Radioligand Binding | Not Specified | 7.9 ± 0.07 | [1] |
| Rat | Radioligand Binding | Not Specified | 8.7 | [2] |
| Human (Whole Blood) | Not Specified | Not Specified | 6.9 | [3] |
Table 2: Functional Antagonism (pIC50) of this compound at the P2X7 Receptor
| Species/System | Assay Type | Agonist | pIC50 (mean ± SEM) | Reference |
| Human | Calcium Flux | BzATP | 8.3 ± 0.08 | |
| Mouse | Calcium Flux | BzATP | 7.5 ± 0.1 | |
| Rat | Calcium Flux | BzATP | 7.2 ± 0.08 | |
| Human (Whole Blood) | IL-1β Release | LPS/BzATP | 6.7 ± 0.07 | [1][2] |
| Human (Monocytes) | IL-1β Release | LPS/BzATP | 7.5 ± 0.07 | [1][2] |
| Rat (Microglia) | IL-1β Release | LPS/BzATP | 7.1 ± 0.1 | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are synthesized from established methodologies in the field.
Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the P2X7 receptor.
Objective: To quantify the binding affinity of this compound by measuring its ability to displace a radiolabeled ligand from the P2X7 receptor.
Materials:
-
Membrane preparations from cells expressing the P2X7 receptor (e.g., HEK293 or 1321N1 cells).
-
Radioligand: A specific P2X7 receptor radioligand (e.g., [³H]-A-804598 or a similar tritiated antagonist).
-
This compound stock solution.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
96-well plates.
-
Glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine).
-
Cell harvester.
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Plate Setup: To each well of a 96-well plate, add the assay buffer.
-
Compound Addition: Add varying concentrations of this compound to the appropriate wells. For determining non-specific binding, add a high concentration of a known P2X7 antagonist. For total binding, add buffer only.
-
Radioligand Addition: Add a fixed concentration of the P2X7 radioligand to all wells.
-
Membrane Addition: Add the P2X7 receptor-containing membrane preparation to all wells to initiate the binding reaction. The final volume in each well is typically 250 µL.[4]
-
Incubation: Incubate the plate with gentle agitation for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[4]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[4]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[4]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound from the competition curve and then calculate the Ki value using the Cheng-Prusoff equation.
BzATP-Induced Calcium Flux Assay
This protocol details the measurement of intracellular calcium mobilization in response to the P2X7 agonist BzATP and its inhibition by this compound.
Objective: To assess the functional antagonism of this compound by measuring its effect on P2X7-mediated calcium influx.
Materials:
-
Cells expressing the P2X7 receptor (e.g., HEK293-P2X7).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
BzATP stock solution.
-
This compound stock solution.
-
Black, clear-bottom 96-well or 384-well plates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the P2X7-expressing cells in the microplate to achieve a confluent monolayer on the day of the assay.[5]
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye (e.g., Fluo-4 AM) with Pluronic F-127 in the assay buffer. Remove the cell culture medium and add the dye loading solution to the cells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake and de-esterification.[6]
-
Washing: Gently wash the cells with the assay buffer to remove excess dye.
-
Compound Pre-incubation: Add varying concentrations of this compound to the respective wells and incubate for a defined period (e.g., 10-15 minutes) at 37°C.[6]
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence.
-
Agonist Injection: Use the plate reader's injector to add a fixed concentration of BzATP to the wells to stimulate the P2X7 receptor.
-
Kinetic Reading: Immediately after injection, measure the change in fluorescence over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the concentration of this compound to determine the pIC50 value.
LPS and BzATP-Induced IL-1β Release Assay
This protocol describes the measurement of IL-1β secretion from immune cells, a key downstream event of P2X7 receptor activation, and its inhibition by this compound.
Objective: To evaluate the inhibitory effect of this compound on P2X7-mediated NLRP3 inflammasome activation and subsequent IL-1β release.
Materials:
-
Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs), THP-1 monocytes, or primary microglia).
-
Lipopolysaccharide (LPS).
-
BzATP stock solution.
-
This compound stock solution.
-
Cell culture medium.
-
96-well cell culture plates.
-
ELISA kit for human or rat IL-1β.
Procedure:
-
Cell Priming (Signal 1): Plate the cells in a 96-well plate and prime them with LPS (e.g., 1 µg/mL) for a few hours (e.g., 3-5 hours) to induce the transcription and translation of pro-IL-1β and NLRP3.[7][8]
-
Compound Treatment: After the priming step, treat the cells with varying concentrations of this compound for a short period.
-
P2X7 Activation (Signal 2): Add a fixed concentration of BzATP (e.g., 100 µM) to the wells to activate the P2X7 receptor and trigger NLRP3 inflammasome assembly and caspase-1 activation.[7]
-
Incubation: Incubate the plate for a short duration (e.g., 30-40 minutes) to allow for the processing and release of mature IL-1β.[7]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Measure the concentration of IL-1β in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-1β concentration against the concentration of this compound to determine the pIC50 value for the inhibition of IL-1β release.
P2X7 Receptor Signaling and Inhibition by this compound
Activation of the P2X7 receptor by extracellular ATP initiates a cascade of intracellular signaling events. This compound, as a potent antagonist, effectively blocks these downstream pathways.
Activation of the P2X7 receptor by ATP leads to the opening of a non-selective cation channel, resulting in the influx of Na⁺ and Ca²⁺ and the efflux of K⁺.[9][10] This potassium efflux is a critical signal for the assembly and activation of the NLRP3 inflammasome.[9][10] The activated inflammasome then leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn cleaves pro-IL-1β into its mature, secreted form.[10] P2X7 activation also engages other signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs) like ERK and p38, and the transcription factor NF-κB, leading to the increased expression of pro-inflammatory genes.[9] this compound, by binding to and antagonizing the P2X7 receptor, prevents these downstream signaling events, potently inhibiting the release of IL-1β and other inflammatory mediators.[1][2]
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The P2X7 Receptor Primes IL-1β and the NLRP3 Inflammasome in Astrocytes Exposed to Mechanical Strain [frontiersin.org]
- 10. P2X7 receptor and NLRP3 inflammasome activation in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-47965567 in vitro characterization studies
An In-Depth Technical Guide to the In Vitro Characterization of JNJ-47965567
For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the in vitro characterization of this compound, a potent, selective, and centrally permeable P2X7 receptor antagonist.[1][2][3][4][5] The P2X7 receptor, an ATP-gated ion channel, is a key player in neuroinflammation and has been implicated in a range of CNS disorders, making antagonists like this compound valuable research tools.[1][6]
Quantitative Data Summary
The in vitro pharmacological profile of this compound has been extensively characterized through a variety of binding and functional assays across multiple species and cell systems.
Binding Affinity
Radioligand binding assays were conducted to determine the affinity of this compound for the P2X7 receptor. These experiments utilized membrane preparations from 1321N1 astrocytoma cells overexpressing either the human or rat P2X7 receptor, with [³H]-A-804598 as the radioligand.[1] this compound demonstrated high affinity by displacing the radioligand in a concentration-dependent manner.[1]
| Species | Receptor | Parameter | Value (pKi ± SEM) | Reference |
| Human | Recombinant P2X7 | Affinity | 7.9 ± 0.07 | [1][2][3] |
| Rat | Recombinant P2X7 | Affinity | 8.7 ± 0.07 | [1][3] |
Functional Potency
The functional antagonist activity of this compound was assessed by its ability to inhibit agonist-induced cellular responses. The primary assays measured changes in intracellular calcium concentration and the release of the pro-inflammatory cytokine Interleukin-1β (IL-1β).
Table 2: Inhibition of Agonist-Induced Calcium Flux in Recombinant Cells [1]
| Species | Receptor | Agonist | Parameter | Value (pIC₅₀ ± SEM) |
| Human | Recombinant P2X7 | Bz-ATP | Potency | 8.3 ± 0.08 |
| Macaque | Recombinant P2X7 | Bz-ATP | Potency | 8.6 ± 0.1 |
| Dog | Recombinant P2X7 | Bz-ATP | Potency | 8.5 ± 0.2 |
| Rat | Recombinant P2X7 | Bz-ATP | Potency | 7.2 ± 0.08 |
| Mouse | Recombinant P2X7 | Bz-ATP | Potency | 7.5 ± 0.1 |
Table 3: Inhibition of Agonist-Induced Responses in Native Systems
| System | Species | Response Measured | Parameter | Value (pIC₅₀ ± SEM) | Reference |
| Human Whole Blood | Human | IL-1β Release | Potency | 6.7 ± 0.07 | [1][2][3] |
| Human Monocytes | Human | IL-1β Release | Potency | 7.5 ± 0.07 | [1][2][3] |
| Rat Microglia | Rat | IL-1β Release | Potency | 7.1 ± 0.1 | [1][2][3] |
| Rat Astrocytes | Rat | Calcium Flux | Potency | 7.5 ± 0.4 | [1] |
| Murine Macrophages (J774) | Mouse | Ethidium⁺ Uptake | IC₅₀ | 54 ± 24 nM | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The core in vitro characterization of this compound involved recombinant systems for initial screening and native cells to confirm pharmacology in a more physiologically relevant context.
Radioligand Binding Assay (Competitive)
-
Objective: To determine the binding affinity (pKi) of this compound at the human and rat P2X7 receptors.
-
Cell System: Membrane preparations from 1321N1 astrocytoma cells stably overexpressing the respective P2X7 receptor isoform.[1]
-
Radioligand: [³H]-A-804598, a known P2X7 antagonist.[1]
-
Procedure:
-
Membrane preparations were incubated with a fixed concentration of [³H]-A-804598.
-
Increasing concentrations of the unlabeled competitor (this compound) were added to the incubation mixture.
-
The mixture was incubated to allow for binding equilibrium to be reached.
-
Bound and free radioligand were separated via filtration.
-
The amount of bound radioactivity was quantified using liquid scintillation counting.
-
Data were analyzed to calculate the IC₅₀ value, which was then converted to the affinity constant (Ki) using the Cheng-Prusoff equation.[1]
-
Functional Assay: Bz-ATP-Induced Calcium Flux
-
Objective: To measure the functional potency (pIC₅₀) of this compound in blocking P2X7 channel activation.
-
Cell System: 1321N1 astrocytoma cells overexpressing P2X7 receptors from various species (human, rat, mouse, dog, macaque).[1]
-
Procedure:
-
Cells were plated in multi-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Cells were pre-incubated with varying concentrations of this compound or vehicle control.
-
The P2X7 receptor agonist, Bz-ATP, was added to stimulate channel opening and subsequent calcium influx.[1]
-
Changes in intracellular calcium concentration were monitored in real-time by measuring fluorescence intensity.
-
The concentration-response curves were used to determine the IC₅₀ values for this compound's inhibition of the Bz-ATP response.
-
Functional Assay: LPS-Primed, Bz-ATP-Induced IL-1β Release
-
Objective: To confirm the antagonist activity of this compound in native immune cells by measuring the blockade of a key downstream inflammatory signal.
-
Cell Systems: Human whole blood, freshly isolated human monocytes, and primary rat microglia.[1]
-
Procedure:
-
Priming Step: Cells were first primed with Lipopolysaccharide (LPS) to upregulate the expression of pro-IL-1β and components of the NLRP3 inflammasome.[1]
-
Antagonist Incubation: The primed cells were then incubated with various concentrations of this compound.
-
Activation Step: Bz-ATP was added to activate the P2X7 receptor, leading to NLRP3 inflammasome assembly, caspase-1 activation, and the cleavage and release of mature IL-1β.[6]
-
Quantification: The concentration of IL-1β in the cell supernatant was measured using a specific immunoassay (e.g., ELISA).
-
The potency of this compound was determined by its ability to reduce IL-1β release in a concentration-dependent manner.[1]
-
Visualizations: Pathways and Workflows
To better illustrate the mechanisms and processes involved, the following diagrams have been generated.
Caption: P2X7 receptor signaling pathway leading to IL-1β release and its inhibition by this compound.
Caption: Experimental workflow for the in vitro characterization of a P2X7 antagonist like this compound.
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.biologists.com [journals.biologists.com]
- 7. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of JNJ-47965567: A P2X7 Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in a variety of neuroinflammatory and neuropsychiatric conditions.[1][2] An extensive body of preclinical research has characterized its pharmacological properties and evaluated its therapeutic potential in various disease models. This technical guide consolidates the key preclinical findings on this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental applications.
Quantitative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological data for this compound, providing a comparative overview of its potency and efficacy across different species and experimental systems.
Table 1: In Vitro Receptor Affinity and Potency of this compound
| Species | Receptor | Assay | Parameter | Value | Reference |
| Human | P2X7 | Radioligand Binding | pKi | 7.9 ± 0.07 | [1][3] |
| Human | P2X7 | Functional Assay | pIC50 | 8.3 | [4][5] |
| Rat | P2X7 | Radioligand Binding | pKi | 8.7 ± 0.07 | [2] |
| Rat | P2X7 | Functional Assay | pIC50 | 7.2 | [4][5] |
| Mouse | P2X7 | Functional Assay | pIC50 | 7.5 | [4][5] |
Table 2: In Vitro Potency of this compound in Attenuating IL-1β Release
| System | Parameter | Value | Reference |
| Human Whole Blood | pIC50 | 6.7 ± 0.07 | [1][2][3] |
| Human Monocytes | pIC50 | 7.5 ± 0.07 | [1][2][3] |
| Rat Microglia | pIC50 | 7.1 ± 0.1 | [1][2][3] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Species | Dose | Effect | Reference |
| Amphetamine-Induced Hyperactivity | Rat | 30 mg/kg | Attenuation of hyperactivity | [1][3] |
| Neuropathic Pain | Rat | 30 mg/kg | Modest, yet significant efficacy | [1][3] |
| Amyotrophic Lateral Sclerosis (SOD1G93A) | Mouse (female) | 30 mg/kg (4x/week from P60) | Delayed disease onset, reduced body weight loss, improved motor coordination | [6][7] |
| Amyotrophic Lateral Sclerosis (SOD1G93A) | Mouse (male) | 30 mg/kg (4x/week from P60) | No significant effect | [6][7] |
| Amyotrophic Lateral Sclerosis (SOD1G93A) | Mouse | 30 mg/kg (3x/week from onset) | No alteration in disease progression | [8] |
Signaling Pathway and Mechanism of Action
This compound acts as an antagonist at the P2X7 receptor, thereby blocking the downstream signaling cascade initiated by the binding of extracellular ATP. This is particularly relevant in conditions of cellular stress or damage when ATP is released into the extracellular space.
Caption: P2X7 receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay (for Receptor Affinity)
-
Objective: To determine the binding affinity (Ki) of this compound for the P2X7 receptor.
-
Cell Line: 1321N1 cells stably expressing human or rat P2X7 receptors.[2]
-
Radioligand: [³H]A-804598 or other suitable P2X7-specific radioligand.
-
Procedure:
-
Prepare cell membrane homogenates from the expressing cell line.
-
Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Analyze the data using non-linear regression to determine the IC50, which is then converted to Ki using the Cheng-Prusoff equation.
-
2. IL-1β Release Assay (for Functional Potency)
-
Objective: To measure the ability of this compound to inhibit P2X7-mediated IL-1β release.
-
Biological Systems: Human whole blood, isolated human monocytes, or primary rat microglia.[1][2][3]
-
Procedure:
-
Prime the cells with lipopolysaccharide (LPS) to induce pro-IL-1β expression.
-
Pre-incubate the primed cells with varying concentrations of this compound.
-
Stimulate the cells with a P2X7 agonist, such as Bz-ATP (2'-/3'-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate), to activate the P2X7 receptor and subsequent IL-1β release.
-
Collect the cell supernatant.
-
Quantify the concentration of IL-1β in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Calculate the pIC50 value from the concentration-response curve.
-
Caption: Experimental workflow for the IL-1β release assay.
In Vivo Models
1. Amyotrophic Lateral Sclerosis (ALS) Mouse Model (SOD1G93A)
-
Objective: To evaluate the effect of this compound on disease progression in a genetic model of ALS.
-
Animal Strain: Transgenic mice expressing the human SOD1G93A mutation.
-
Dosing Regimen:
-
Outcome Measures:
-
Disease Onset: Defined by body weight loss.[6]
-
Motor Performance: Assessed using a rotarod apparatus.[6]
-
Body Weight: Monitored regularly as an indicator of disease progression.[6]
-
Survival: Time to humane endpoint.
-
Histopathology: Analysis of motor neuron survival in the spinal cord at the study endpoint.[7]
-
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JNJ 47965567 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. researchgate.net [researchgate.net]
- 8. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-47965567: A Technical Guide for Investigating Purinergic Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in a variety of physiological and pathological processes, particularly neuroinflammation and chronic pain. This technical guide provides an in-depth overview of this compound as a research tool for studying purinergic signaling. It includes a summary of its pharmacological properties, detailed protocols for key experimental assays, and visualizations of relevant signaling pathways and experimental workflows.
Introduction to this compound and Purinergic Signaling
Purinergic signaling is a form of extracellular signaling mediated by purine (B94841) nucleosides and nucleotides, such as adenosine (B11128) and adenosine triphosphate (ATP). These molecules act as signaling molecules by binding to and activating purinergic receptors, which are present on the surface of most mammalian cells. Purinergic receptors are broadly classified into two families: P1 receptors, which are G protein-coupled receptors that respond to adenosine, and P2 receptors, which are activated by ATP and other nucleotides.
The P2 receptor family is further subdivided into two classes: P2Y receptors, which are G protein-coupled, and P2X receptors, which are ligand-gated ion channels. The P2X7 receptor is a unique member of the P2X family, requiring high concentrations of extracellular ATP for activation. Its activation leads to the opening of a non-selective cation channel, resulting in the influx of Na+ and Ca2+ and the efflux of K+. This ion flux triggers a range of downstream signaling events, including the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β).
Given its role in inflammation and other cellular processes, the P2X7 receptor has emerged as a promising therapeutic target for a variety of disorders, including neurodegenerative diseases, chronic pain, and mood disorders. This compound has been developed as a high-affinity antagonist of the P2X7 receptor, providing a valuable tool for researchers to investigate the role of this receptor in health and disease.
Mechanism of Action of this compound
This compound acts as a selective and potent antagonist of the P2X7 receptor. It exhibits high affinity for both human and rat P2X7 receptors. Studies have shown that this compound can effectively block ATP-induced currents and the release of IL-1β in a concentration-dependent manner. While initially thought to be a competitive antagonist, further studies have suggested a non-competitive mechanism of inhibition.
The central permeability of this compound makes it particularly useful for in vivo studies investigating the role of the P2X7 receptor in the central nervous system (CNS). It has been shown to engage the P2X7 channel in the brain and has demonstrated efficacy in animal models of neuropathic pain and mania.
Quantitative Data
The following tables summarize the reported binding affinities and potencies of this compound for the P2X7 receptor in various species and experimental systems.
Table 1: Binding Affinity of this compound for P2X7 Receptors
| Species | pKi (± SEM) | Cell Line | Reference |
| Human | 7.9 (± 0.07) | 1321N1 astrocytoma cells | [1][2] |
| Rat | 8.7 (± 0.07) | 1321N1 astrocytoma cells | [1] |
| Mouse | 6.9 | Not specified |
Table 2: Potency of this compound in Functional Assays
| Assay | Species | pIC50 (± SEM) | Cell/Tissue Type | Reference |
| BzATP-induced Calcium Flux | Human | 8.3 (± 0.08) | 1321N1 astrocytoma cells | [1] |
| Macaque | 8.6 (± 0.1) | 1321N1 astrocytoma cells | [1] | |
| Dog | 8.5 (± 0.2) | 1321N1 astrocytoma cells | [1] | |
| Rat | 7.2 (± 0.08) | 1321N1 astrocytoma cells | [1] | |
| Mouse | 7.5 (± 0.1) | 1321N1 astrocytoma cells | [1] | |
| BzATP-induced IL-1β Release | Human | 6.7 (± 0.07) | Whole blood | [1][2] |
| Human | 7.5 (± 0.07) | Monocytes | [1][2] | |
| Rat | 7.1 (± 0.1) | Microglia | [1][2] | |
| Calcium Flux | Rat | 7.5 (± 0.4) | Astrocytes | [1] |
Table 3: In Vivo Efficacy of this compound
| Model | Species | Dose | Effect | Reference |
| Amphetamine-induced hyperactivity | Rat | 30 mg/kg | Attenuated hyperactivity | [1][2] |
| Neuropathic pain | Rat | 30 mg/kg | Modest, but significant efficacy | [1][2] |
| BzATP-induced IL-1β release in brain | Rat | Not specified | Functional block | [1][2] |
| Brain P2X7 receptor occupancy | Rat | EC50 of 78 ± 19 ng/mL | Target engagement | [1][2] |
Table 4: Selectivity of this compound
| Target | Species | Test Concentration | % Effect | Reference |
| Melatonin 1 receptor | Human | 10 µM | 65% | [1] |
| Serotonin transporter | Human | 10 µM | 82% | [1] |
| Panel of 50 other receptors, ion channels, and transporters | Not specified | 1 µM | No significant effect | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the P2X7 receptor.
Materials:
-
Cell membranes from 1321N1 astrocytoma cells stably expressing the P2X7 receptor.
-
[3H]-A-804598 (radioligand).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a microplate, combine the cell membranes, [3H]-A-804598 at a concentration near its Kd, and the various concentrations of this compound.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled P2X7 antagonist.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Flux Assay
Objective: To measure the inhibitory effect of this compound on P2X7 receptor-mediated calcium influx.
Materials:
-
1321N1 astrocytoma cells stably expressing the P2X7 receptor.
-
Fluo-4 AM or Fura-2 AM (calcium indicator dye).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
BzATP (P2X7 receptor agonist).
-
This compound.
-
Fluorescence plate reader or microscope.
Procedure:
-
Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Prepare a loading buffer containing the calcium indicator dye and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate in the dark at 37°C for 45-60 minutes.
-
Wash the cells with HBSS to remove excess dye.
-
Add HBSS containing various concentrations of this compound to the wells and incubate for a short period (e.g., 10-15 minutes).
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Add BzATP to the wells to stimulate the P2X7 receptor and immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
The pIC50 value is determined by plotting the inhibition of the calcium response against the concentration of this compound.
IL-1β Release Assay
Objective: To quantify the inhibitory effect of this compound on P2X7 receptor-mediated IL-1β release.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or rat primary microglia.
-
Lipopolysaccharide (LPS).
-
BzATP.
-
This compound.
-
RPMI-1640 medium.
-
Human or rat IL-1β ELISA kit.
Procedure:
-
Isolate PBMCs from human blood or primary microglia from rat brains.
-
Plate the cells in a 24-well or 96-well plate.
-
Prime the cells with LPS (e.g., 1 µg/mL) for several hours (e.g., 4-6 hours) to induce the expression of pro-IL-1β.
-
Pre-incubate the cells with various concentrations of this compound for 30-60 minutes.
-
Stimulate the cells with BzATP (e.g., 100 µM) for a defined period (e.g., 30-60 minutes) to activate the P2X7 receptor and induce the release of mature IL-1β.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
The pIC50 value is determined by plotting the inhibition of IL-1β release against the concentration of this compound.
Visualizations
P2X7 Receptor Signaling Pathway
Caption: P2X7 receptor signaling cascade upon ATP binding.
Mechanism of this compound Action
Caption: this compound inhibits P2X7 receptor activation.
Experimental Workflow for this compound Characterization
Caption: Workflow for characterizing this compound.
Conclusion
This compound is a valuable pharmacological tool for the investigation of P2X7 receptor function in purinergic signaling. Its high potency, selectivity, and central permeability make it suitable for a wide range of in vitro and in vivo studies. The experimental protocols and data presented in this guide are intended to assist researchers in designing and conducting experiments to further elucidate the role of the P2X7 receptor in various physiological and pathological contexts.
References
JNJ-47965567: A Technical Guide on its Role as a P2X7 Antagonist in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor (P2X7R), an ATP-gated ion channel.[1][2][3] Mounting evidence implicates the P2X7 receptor in the pathophysiology of various central nervous system (CNS) disorders, including neurodegenerative diseases, neuropsychiatric conditions, and chronic pain, primarily through its role in mediating neuroinflammation.[1][4] Extracellular ATP, often released in high concentrations following cellular stress or injury, acts as a "danger signal" that activates P2X7R on glial cells.[4] This activation triggers a pro-inflammatory cascade, notably the assembly of the NLRP3 inflammasome and the subsequent release of potent inflammatory cytokines such as Interleukin-1β (IL-1β).[4][5][6] this compound has been developed as a tool compound to probe the function of central P2X7R and as a potential therapeutic agent to mitigate this inflammatory response. This guide provides a detailed overview of its mechanism of action, pharmacological properties, key experimental data, and its investigated relevance in models of neurodegenerative disease.
Mechanism of Action: P2X7 Receptor Antagonism
The primary mechanism of action for this compound is the blockade of the P2X7 receptor. Activation of P2X7R by high concentrations of extracellular ATP opens a non-selective cation channel, leading to Na⁺ and Ca²⁺ influx and K⁺ efflux. This ionic flux is a critical upstream signal for the activation of the NLRP3 inflammasome.[6][7] The inflammasome, a multi-protein complex, then cleaves pro-caspase-1 into its active form, which in turn processes pro-IL-1β and pro-IL-18 into their mature, secretable forms.[4]
This compound selectively inhibits this pathway. While initially characterized as a competitive antagonist, subsequent structural and activity studies suggest it functions as a non-competitive antagonist, potentially binding to an allosteric site to prevent channel opening.[8] By blocking P2X7R, this compound prevents the downstream ionic changes required for inflammasome activation, thereby potently and specifically attenuating the release of IL-1β and IL-18 without affecting the release of other cytokines like TNF-α or IL-6.[2][4]
Quantitative Pharmacological Data
This compound is a high-affinity P2X7R antagonist with demonstrated potency across multiple species and native cell systems. Its ability to penetrate the CNS makes it a valuable tool for in vivo studies.[1][9]
Table 1: In Vitro Binding Affinity and Potency
| Species | Assay System | Parameter | Value | Reference |
| Human | Recombinant (1321N1 cells) | pKᵢ | 7.9 ± 0.07 | [1][4] |
| Rat | Recombinant (1321N1 cells) | pKᵢ | 8.7 ± 0.07 | [2][4] |
| Human | Recombinant (Calcium Flux) | pIC₅₀ | 8.3 ± 0.08 | [3][4] |
| Rat | Recombinant (Calcium Flux) | pIC₅₀ | 7.2 ± 0.08 | [3][4] |
| Mouse | Recombinant (Calcium Flux) | pIC₅₀ | 7.5 ± 0.1 | [3][4] |
| Human | Whole Blood (IL-1β Release) | pIC₅₀ | 6.7 ± 0.07 | [1][4] |
| Human | Monocytes (IL-1β Release) | pIC₅₀ | 7.5 ± 0.07 | [1][4] |
| Rat | Microglia (IL-1β Release) | pIC₅₀ | 7.1 ± 0.1 | [1][4] |
| Rat | Astrocytes (Calcium Flux) | pIC₅₀ | 7.5 ± 0.4 | [4] |
| Mouse | J774 Macrophages (Dye Uptake) | IC₅₀ | 54 ± 24 nM | [8] |
Table 2: In Vivo CNS Target Engagement
| Species | Assay | Parameter | Value | Reference |
| Rat | P2X7 Receptor Autoradiography | Brain EC₅₀ | 78 ± 19 ng/mL | [1][4] |
| Rat | Brain Microdialysis | Functional Block | Achieved (Bz-ATP induced IL-1β release) | [1][4] |
Key Experimental Protocols
In Vitro Methodologies
-
Radioligand Displacement Binding:
-
Objective: To determine the binding affinity (Kᵢ) of this compound.
-
Protocol: Membranes were prepared from 1321N1 cells stably expressing human or rat P2X7R. Assays were conducted using a radiolabeled P2X7R antagonist (e.g., [³H]A-804598) as the ligand. Membranes were incubated with the radioligand and varying concentrations of this compound. Non-specific binding was determined in the presence of a high concentration of a non-labeled antagonist. Bound and free radioligand were separated by filtration, and radioactivity was quantified by liquid scintillation counting. Data were analyzed using non-linear regression to calculate the Kᵢ value.[4]
-
-
Calcium Flux Assay:
-
Objective: To measure the functional antagonism (IC₅₀) of this compound.
-
Protocol: Recombinant cells expressing P2X7R were plated and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Cells were pre-incubated with varying concentrations of this compound or vehicle. The P2X7R agonist, Bz-ATP, was then added to stimulate calcium influx. Changes in intracellular calcium concentration were measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR). The IC₅₀ was calculated from the concentration-response curves.[4]
-
-
IL-1β Release Assay:
-
Objective: To assess the potency of this compound in blocking a key downstream inflammatory mediator in native immune cells.
-
Protocol: Human whole blood, isolated human monocytes, or rat primary microglia were first primed with Lipopolysaccharide (LPS) to induce pro-IL-1β expression. The cells were then pre-treated with various concentrations of this compound. Subsequently, cells were stimulated with the P2X7R agonist Bz-ATP to trigger inflammasome activation and IL-1β release. The concentration of IL-1β in the supernatant was quantified using a standard enzyme-linked immunosorbent assay (ELISA).[4]
-
In Vivo Methodologies
-
Animal Model for Amyotrophic Lateral Sclerosis (ALS):
-
Model: Transgenic SOD1G93A mice, which express a human mutant form of superoxide (B77818) dismutase 1 and develop a progressive motor neuron disease that mimics many features of human ALS.[8][10]
-
Drug Administration: this compound was dissolved in a cyclodextrin-based solvent (e.g., 30% w/v 2-(hydroxypropyl)-beta-cyclodextrin).[8][10] The compound was administered via intraperitoneal (i.p.) injection at a dose of 30 mg/kg. Dosing frequency and start time varied between studies, ranging from thrice weekly from disease onset to four times per week from a pre-symptomatic age (postnatal day 60).[8][11][12]
-
Outcome Measures:
-
Disease Onset: Defined by the appearance of clinical signs such as tremor or loss of hind limb splay.[12]
-
Motor Performance: Assessed using a rotarod test, measuring the latency to fall.[8][12]
-
Disease Progression: Monitored by regular body weight measurements and clinical scoring.[8][10][11]
-
Histology: Post-mortem analysis of spinal cord sections to count motor neurons (e.g., via choline (B1196258) acetyltransferase staining).[10]
-
-
Relevance to Neurodegenerative Diseases
The primary link between this compound and neurodegenerative diseases is its anti-neuroinflammatory mechanism. Chronic microglial activation and subsequent inflammatory cytokine release are implicated in the progression of Alzheimer's disease (AD), Parkinson's disease, and ALS.[13][14]
Amyotrophic Lateral Sclerosis (ALS)
The role of this compound in ALS has been investigated in the SOD1G93A mouse model, yielding mixed results that appear dependent on the treatment paradigm.
-
Administration from Disease Onset: One study administering this compound (30 mg/kg, i.p.) three times a week from disease onset found no significant impact on weight loss, motor coordination, clinical score, or survival compared to vehicle-treated controls.[8] This suggests that targeting P2X7R after the disease process is established may be ineffective.[14]
-
Administration from Pre-Symptomatic Stage: A separate study initiated chronic treatment (30 mg/kg, i.p., four times per week) at a pre-symptomatic stage (postnatal day 60).[11][12] This study found that this compound:
-
Delayed disease onset, reduced body weight loss, and improved motor performance specifically in female SOD1G93A mice.[10][11][12]
-
Had no beneficial or detrimental effects in male mice.[11]
-
Did not ultimately increase overall lifespan or prevent motor neuron loss at the endpoint in a mixed-sex analysis.[10][11]
-
These differing outcomes highlight the complexity of targeting neuroinflammation in ALS and suggest that both the timing of intervention and sex-specific differences may be critical factors.[15]
Alzheimer's Disease (AD) and Other CNS Disorders
While direct preclinical trials of this compound in AD models are not detailed in the provided context, the rationale for its potential use is strong. P2X7R expression is upregulated in microglia surrounding amyloid plaques in AD brains.[14] Activation of P2X7R by ATP released from damaged cells is a key step in amyloid-β-induced activation of the NLRP3 inflammasome and IL-1β secretion, which contributes to the neuroinflammatory cycle in AD.[14] Therefore, a CNS-penetrant P2X7R antagonist like this compound is a relevant candidate for investigation in AD.
Furthermore, this compound has shown efficacy in other rodent models of CNS pathology, including attenuating amphetamine-induced hyperactivity (a model for mania) and demonstrating modest but significant efficacy in a model of neuropathic pain, further validating its ability to modulate central disease-related pathways.[1][4]
Conclusion and Future Directions
This compound is a well-characterized, potent, and CNS-penetrant P2X7 receptor antagonist that serves as a critical research tool for exploring the role of purinergic signaling in neuroinflammation. Its ability to specifically block the P2X7R/NLRP3/IL-1β axis in glial cells provides a direct mechanism for mitigating a key driver of pathology in many neurodegenerative diseases.
Preclinical data in an ALS model suggest a potential therapeutic window for P2X7R antagonism, where early, pre-symptomatic intervention may delay disease progression in a sex-specific manner. However, the lack of efficacy with later-stage treatment and the absence of a survival benefit underscore the challenges of translating this mechanism into a robust clinical outcome for ALS.
Future research should focus on:
-
Elucidating the mechanisms behind the sex-specific effects observed in ALS models.
-
Evaluating the efficacy of this compound in preclinical models of other neurodegenerative diseases where neuroinflammation is a core component, such as Alzheimer's and Parkinson's disease.
-
Investigating combination therapies where this compound could be used to quell the inflammatory environment, potentially enhancing the efficacy of other neuroprotective or protein-clearing agents.
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JNJ 47965567 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 4. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The P2X7 receptor directly interacts with the NLRP3 inflammasome scaffold protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P2X7 receptor and the NLRP3 inflammasome: Partners in crime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. balsinde.org [balsinde.org]
- 8. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. axonmedchem.com [axonmedchem.com]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Chronic administration of P2X7 receptor antagonist this compound delays disease onset and progression, and improves motor performance in ALS SOD1G93A female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. P2X7 Receptors in Neurodegeneration: Potential Therapeutic Applications From Basic to Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alzdiscovery.org [alzdiscovery.org]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for JNJ-47965567 In Vivo Studies in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of JNJ-47965567, a potent and selective P2X7 receptor antagonist, in rodent models. The provided protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound in various disease models.
Introduction
This compound is a centrally permeable, high-affinity antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in neuroinflammation and various CNS disorders.[1][2] Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the role of central P2X7 receptors in rodent models of neuropsychiatric, neurodegenerative, and chronic pain conditions.[2][3]
Mechanism of Action
This compound acts as a selective antagonist of the P2X7 receptor. The activation of the P2X7 receptor by high concentrations of extracellular ATP, often released from damaged cells, triggers the assembly of the NLRP3 inflammasome complex within microglia.[4] This, in turn, leads to the release of pro-inflammatory cytokines, most notably IL-1β.[1][4] By blocking the P2X7 receptor, this compound inhibits this signaling cascade, thereby reducing the release of IL-1β and mitigating neuroinflammation.[1] While initially considered a competitive antagonist, further studies suggest a non-competitive mechanism of inhibition.[3]
Quantitative Data Summary
The following table summarizes the in vivo dosages of this compound used in various rodent models as reported in the literature.
| Rodent Model | Species | Dosage | Route of Administration | Vehicle | Key Findings | Reference |
| Neuropathic Pain | Rat | 30 mg/kg | Not Specified | Not Specified | Exhibited modest, yet significant efficacy. | [1][2] |
| Amphetamine-Induced Hyperactivity (Mania Model) | Rat | 30 mg/kg | Not Specified | Not Specified | Attenuated amphetamine-induced hyperactivity. | [1][2] |
| Bz-ATP Induced IL-1β Release | Rat | 30-100 mg/kg | Subcutaneous (s.c.) | Not Specified | Significantly attenuated IL-1β release at 100 mg/kg. | [5] |
| Amyotrophic Lateral Sclerosis (ALS) | Mouse (SOD1G93A) | 30 mg/kg | Intraperitoneal (i.p.) | 30% SBE-β-cyclodextrin or 2-(hydroxypropyl)-beta-cyclodextrin | Delayed disease onset and improved motor performance in female mice. No significant effect on lifespan. | [3][4][6] |
| Schizophrenia (PCP-induced model) | Mouse | 30 mg/kg | Intraperitoneal (i.p.) | Not Specified | Alleviated schizophrenia-like behavioral alterations. | [7] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound in rodent models, based on published studies.
Protocol 1: Evaluation of this compound in a Mouse Model of Amyotrophic Lateral Sclerosis (ALS)
Objective: To assess the effect of chronic administration of this compound on disease progression in the SOD1G93A mouse model of ALS.
Materials:
-
This compound
-
Vehicle: 30% (w/v) SBE-β-cyclodextrin in sterile water
-
SOD1G93A transgenic mice
-
Standard laboratory animal housing and husbandry equipment
-
Apparatus for motor function assessment (e.g., Rotarod)
-
Body weight scale
Procedure:
-
Drug Preparation:
-
Prepare a stock solution of this compound in the vehicle to achieve the final desired concentration for a 30 mg/kg dosage. The volume of injection should be consistent across all animals (e.g., 10 mL/kg).
-
Prepare a vehicle-only solution for the control group.
-
-
Animal Dosing:
-
Monitoring and Endpoints:
-
Body Weight: Measure and record the body weight of each animal at least three times per week as a marker of disease progression.[4]
-
Motor Coordination: Assess motor function using a Rotarod apparatus once per week.[3]
-
Clinical Score: Evaluate the phenotypic score of the animals multiple times a week to track disease onset and progression.[3]
-
Disease Onset: Define disease onset based on specific criteria, such as two consecutive clinical scores of 1.[3]
-
Survival: Monitor the animals daily and record the date of death or euthanasia when end-stage disease is reached.[3][6]
-
-
Data Analysis:
-
Compare the collected data (body weight, motor performance, disease onset, and survival) between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
-
Protocol 2: Assessment of Target Engagement: In Vivo Blockade of Bz-ATP Induced IL-1β Release in Rats
Objective: To confirm that this compound can engage the P2X7 receptor in the brain and block its downstream signaling in vivo.
Materials:
-
This compound
-
Bz-ATP (a P2X7 receptor agonist)
-
Anesthesia for small animals
-
Stereotaxic apparatus
-
Microdialysis probes and pump
-
ELISA kit for rat IL-1β
Procedure:
-
Animal Preparation:
-
Anesthetize male Sprague Dawley rats.
-
Using a stereotaxic frame, implant a microdialysis guide cannula into the desired brain region (e.g., striatum).
-
-
Drug Administration:
-
Administer this compound (e.g., 30 or 100 mg/kg, s.c.) or vehicle 30 minutes prior to the infusion of Bz-ATP.[5]
-
-
Microdialysis and Stimulation:
-
Insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
After a baseline collection period, infuse Bz-ATP through the microdialysis probe to stimulate P2X7 receptors.
-
Collect dialysate samples at regular intervals.
-
-
IL-1β Measurement:
-
Measure the concentration of IL-1β in the collected dialysate samples using a specific ELISA kit.
-
-
Data Analysis:
-
Compare the levels of Bz-ATP-induced IL-1β in the dialysates from this compound-treated and vehicle-treated animals to determine the extent of P2X7 receptor blockade.
-
Visualizations
Signaling Pathway of this compound Action
Caption: P2X7 receptor signaling cascade and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Testing
Caption: General experimental workflow for evaluating the in vivo efficacy of this compound.
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for JNJ-47965567 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of JNJ-47965567, a potent and selective P2X7 receptor antagonist, in animal studies. The information compiled is based on publicly available preclinical research data.
Overview of this compound
This compound is a centrally permeable P2X7 receptor antagonist that has been investigated for its potential therapeutic effects in models of neuroinflammation, neuropathic pain, and neurodegenerative diseases.[1][2] As a non-competitive antagonist of the P2X7 receptor, it blocks the ATP-gated ion channel, thereby inhibiting downstream inflammatory signaling pathways, such as the release of interleukin-1β (IL-1β).[1][3]
Quantitative Data Summary
The following tables summarize key quantitative data related to the administration of this compound in rodent models.
Table 1: Intraperitoneal (i.p.) Administration of this compound in Mice
| Parameter | Value | Animal Model | Vehicle | Reference |
| Dosage | 30 mg/kg | SOD1G93A Mice | 2-(hydroxypropyl)-beta-cyclodextrin | [1][4] |
| Frequency | Three times a week | SOD1G93A Mice | 2-(hydroxypropyl)-beta-cyclodextrin | [1] |
| Dosage | 30 mg/kg | SOD1G93A Mice | 30% SBE-β-cyclodextrin | [3][5][6] |
| Frequency | Four times a week | SOD1G93A Mice | 30% SBE-β-cyclodextrin | [3][5][6] |
| Dosage | 30 mg/kg | C57Bl/6J Mice | Not Specified | [7] |
Table 2: Subcutaneous (s.c.) Administration of this compound in Rats
| Parameter | Value | Animal Model | Vehicle | Reference |
| Dosage | 30 mg/kg | Sprague Dawley Rats | 30% sulfobutylether beta-cyclodextrin (B164692) | [8] |
| Dosage | 30 or 100 mg/kg | Sprague Dawley Rats | Not Specified | [8] |
Experimental Protocols
Protocol for Intraperitoneal (i.p.) Administration in Mice
This protocol is based on studies investigating the effect of this compound in a mouse model of amyotrophic lateral sclerosis (ALS).[1][3][5]
Materials:
-
This compound powder
-
Vehicle: 2-(hydroxypropyl)-beta-cyclodextrin (β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-cyclodextrin)
-
Sterile saline (0.9% NaCl) or sterile water for injection
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-gauge)
Procedure:
-
Vehicle Preparation (30% SBE-β-cyclodextrin):
-
Weigh the required amount of SBE-β-cyclodextrin.
-
Dissolve it in sterile saline or water to achieve a 30% (w/v) concentration.
-
Ensure the solution is clear and completely dissolved. Gentle warming and vortexing can aid dissolution.
-
Sterile filter the vehicle solution using a 0.22 µm filter.
-
-
Dosing Solution Preparation (for a 30 mg/kg dose):
-
Calculate the required amount of this compound based on the number of animals and their average weight.
-
Prepare a stock solution of this compound in the prepared vehicle. For example, to achieve a final injection volume of 10 mL/kg, a 3 mg/mL solution is required for a 30 mg/kg dose.
-
Add the calculated amount of this compound powder to the appropriate volume of vehicle.
-
Vortex thoroughly until the compound is fully dissolved. The solution should be clear.
-
-
Administration:
Protocol for Subcutaneous (s.c.) Administration in Rats
This protocol is derived from a study evaluating the effect of this compound on amphetamine-induced hyperactivity in rats.[8]
Materials:
-
This compound powder
-
Vehicle: 30% sulfobutylether beta-cyclodextrin (SBE-β-cyclodextrin)
-
Sterile saline (0.9% NaCl) or sterile water for injection
-
Vortex mixer
-
Sterile syringes and needles (e.g., 25-gauge)
Procedure:
-
Vehicle Preparation (30% sulfobutylether beta-cyclodextrin):
-
Follow the same procedure as described in the i.p. protocol for vehicle preparation.
-
-
Dosing Solution Preparation (for a 30 mg/kg dose):
-
Calculate the necessary amount of this compound based on the number of rats and their average weight.
-
Prepare a stock solution in the 30% SBE-β-cyclodextrin vehicle to achieve the desired final injection volume (e.g., 1-2 mL/kg). For a 1 mL/kg injection volume, a 30 mg/mL solution is needed for a 30 mg/kg dose.
-
Add the this compound powder to the vehicle and vortex until fully dissolved.
-
-
Administration:
-
Weigh each rat to calculate the exact injection volume.
-
Administer the this compound solution or vehicle control subcutaneously in the loose skin over the back or flank.
-
Visualizations
Signaling Pathway of P2X7 Receptor Antagonism by this compound
Caption: P2X7 receptor antagonism by this compound, inhibiting downstream inflammation.
Experimental Workflow for an In Vivo Study
Caption: A typical experimental workflow for in vivo studies with this compound.
Logical Relationship of Administration Parameters
Caption: Key parameters influencing this compound administration in animal studies.
References
- 1. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chronic administration of P2X7 receptor antagonist this compound delays disease onset and progression, and improves motor performance in ALS SOD1G93A female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-47965567: Application Notes for Solubility and Vehicle for Injection
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solubilization and administration of JNJ-47965567, a potent and selective P2X7 receptor antagonist. The information is intended to guide researchers in preparing this compound for both in vitro and in vivo studies.
Compound Information
| Parameter | Value | Source |
| Molecular Weight | 488.64 g/mol | |
| Formula | C₂₈H₃₂N₄O₂S | |
| CAS Number | 1428327-31-4 | |
| Purity | ≥98% | [1] |
| Formulation | A crystalline solid | [1] |
| Storage | Store at +4°C for short term, -20°C for long term | [2] |
Solubility Data
This compound exhibits solubility in a range of organic solvents and aqueous solutions. The following table summarizes the quantitative solubility data.
| Solvent | Concentration | Notes | Source |
| Dimethyl Sulfoxide (DMSO) | 100 mM (or 100 mg/mL) | Hygroscopic DMSO can impact solubility; use freshly opened solvent. Ultrasonic may be needed. | [3] |
| 1 eq. HCl | 50 mM | ||
| Dimethylformamide (DMF) | 30 mg/mL | [1] | |
| Ethanol | 12.5 mg/mL | [1] | |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [1] | |
| Water | Insoluble | [4] |
Vehicle for Injection
For in vivo administration, particularly for intraperitoneal (i.p.) and subcutaneous (s.c.) injections, a cyclodextrin-based vehicle is recommended to improve the solubility and bioavailability of this compound.
| Vehicle Component | Concentration | Application | Source |
| β-cyclodextrin (β-CD) | 30% (w/v) in Milli-Q water | In vivo studies (i.p. injection) | [5] |
| Sulfobutylether-β-cyclodextrin (SBE-β-cyclodextrin) | 30% | In vivo studies (i.p. & s.c. injection) | [6][7][8] |
Experimental Protocols
Preparation of this compound for In Vitro Studies
This protocol is suitable for preparing stock solutions for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 30 mM or 100 mM).[5]
-
Vortex the solution vigorously to aid dissolution.
-
If necessary, sonicate the solution in a water bath to ensure complete solubilization.[3]
-
Store the stock solution at -20°C until required.[5]
Preparation of this compound for In Vivo Injection
This protocol describes the preparation of this compound using a cyclodextrin-based vehicle for animal studies.
Materials:
-
This compound powder
-
2-(hydroxypropyl)-beta-cyclodextrin (β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-cyclodextrin)
-
Milli-Q water or sterile water for injection
-
Sterile conical tubes or vials
-
Rotator or orbital shaker
-
Water bath sonicator
-
Sterile syringe filters (0.22 µm)
Protocol:
-
Prepare the vehicle: Dissolve 30% (w/v) of β-CD or SBE-β-cyclodextrin in Milli-Q water. For example, add 3 g of cyclodextrin (B1172386) to a final volume of 10 mL of water.
-
Solubilize this compound:
-
Sterilization: Filter sterilize the final solution using a 0.22 µm syringe filter.[5]
-
Storage: Store the prepared solution at 4°C for up to 7 days. It is recommended to prepare fresh stocks weekly.[5]
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound is a selective antagonist of the P2X7 receptor, which is an ATP-gated ion channel.[9] In the central nervous system, particularly in microglia, the activation of the P2X7 receptor by high concentrations of extracellular ATP (often released during cellular stress or injury) triggers a signaling cascade. This leads to the assembly of the NLRP3 inflammasome, which in turn activates caspase-1, leading to the processing and release of the pro-inflammatory cytokine IL-1β.[6] this compound blocks this pathway by inhibiting the P2X7 receptor.
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Administration
The following diagram outlines the key steps for preparing and administering this compound in a preclinical animal model.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for JNJ-47965567: In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of JNJ-47965567, a potent and selective P2X7 receptor antagonist.[1][2] The following protocols are designed to enable researchers to assess the potency, affinity, and mechanism of action of this compound in various cell-based assay formats.
Overview of this compound
This compound is a centrally permeable, high-affinity, and selective antagonist of the P2X7 receptor.[1][3] It has been characterized in a variety of in vitro systems, demonstrating its utility as a tool compound for studying the role of the P2X7 receptor in cellular function and disease models.[1][4] The P2X7 receptor is a ligand-gated ion channel that plays a key role in inflammation and immune responses.[1]
Data Presentation
The following tables summarize the quantitative data for this compound's in vitro activity.
Table 1: Binding Affinity of this compound for P2X7 Receptors
| Species | pKi | Reference |
| Human | 7.9 ± 0.07 | [1][4] |
| Rat | 8.7 ± 0.07 | [3][4] |
Table 2: Functional Potency of this compound in Calcium Flux Assays
| Species | Cell Line | Agonist | pIC50 | Reference |
| Human | 1321N1 Astrocytoma | Bz-ATP | 8.3 ± 0.08 | [4] |
| Macaque | 1321N1 Astrocytoma | Bz-ATP | 8.6 ± 0.1 | [4] |
| Dog | 1321N1 Astrocytoma | Bz-ATP | 8.5 ± 0.2 | [4] |
| Rat | 1321N1 Astrocytoma | Bz-ATP | 7.2 ± 0.08 | [4] |
| Mouse | 1321N1 Astrocytoma | Bz-ATP | 7.5 ± 0.1 | [4] |
| Rat | Primary Astrocytes | Bz-ATP | 7.5 ± 0.4 | [4] |
Table 3: Functional Potency of this compound in IL-1β Release Assays
| Species | Cell Type | pIC50 | Reference |
| Human | Whole Blood | 6.7 ± 0.07 | [1][4] |
| Human | Monocytes | 7.5 ± 0.07 | [1][4] |
| Rat | Microglia | 7.1 ± 0.1 | [1][4] |
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the P2X7 receptor.
Diagram of Radioligand Binding Assay Workflow
Caption: Workflow for the P2X7 radioligand binding assay.
Materials:
-
1321N1 astrocytoma cells stably expressing the human or rat P2X7 receptor
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)
-
Radioligand: [3H]-A-804598
-
This compound
-
Scintillation fluid
-
Glass fiber filters
-
96-well plates
-
Scintillation counter
Protocol:
-
Cell Culture: Culture 1321N1 cells expressing the P2X7 receptor to confluency.
-
Membrane Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membranes, the radioligand [3H]-A-804598, and varying concentrations of this compound or vehicle.
-
Incubate the plate at room temperature for a defined period to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters rapidly with ice-cold buffer.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Generate a competition binding curve by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.
-
Calcium Flux Assay
This protocol measures the ability of this compound to inhibit P2X7 receptor-mediated calcium influx.
Diagram of Calcium Flux Assay Workflow
Caption: Workflow for the P2X7 calcium flux assay.
Materials:
-
1321N1 astrocytoma cells stably expressing the P2X7 receptor or primary astrocytes
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
P2X7 receptor agonist (e.g., Bz-ATP)
-
This compound
-
96-well black-walled, clear-bottom plates
-
Fluorescent plate reader
Protocol:
-
Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Dye Loading:
-
Remove the culture medium and wash the cells with a suitable assay buffer.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Compound Incubation:
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for a specified time.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescent plate reader.
-
Establish a baseline fluorescence reading.
-
Add the P2X7 agonist (e.g., Bz-ATP) to the wells.
-
Immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone.
-
Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the pIC50 value.
-
IL-1β Release Assay
This protocol assesses the inhibitory effect of this compound on P2X7-mediated IL-1β release from immune cells.
Diagram of P2X7 Signaling Pathway Leading to IL-1β Release
Caption: P2X7 receptor signaling pathway for IL-1β release.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated monocytes, or rat primary microglia
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
ATP or Bz-ATP
-
This compound
-
Human or Rat IL-1β ELISA kit
Protocol:
-
Cell Isolation and Priming:
-
Isolate PBMCs or monocytes from human blood, or microglia from rat brain tissue.
-
Plate the cells in a 96-well plate.
-
Prime the cells with LPS for a few hours to induce the expression of pro-IL-1β.
-
-
Compound Treatment:
-
Wash the cells to remove the LPS.
-
Add fresh medium containing various concentrations of this compound or vehicle and incubate for a defined period.
-
-
P2X7 Activation:
-
Stimulate the cells with a P2X7 agonist such as ATP or Bz-ATP for a specific duration to activate the NLRP3 inflammasome and caspase-1, leading to the cleavage of pro-IL-1β and the release of mature IL-1β.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage of inhibition of IL-1β release against the logarithm of the this compound concentration.
-
Calculate the pIC50 value.
-
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JNJ 47965567 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: JNJ-47965567 for Blocking ATP-Induced Pore Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular adenosine (B11128) triphosphate (ATP), often released during cellular stress or injury, acts as a potent signaling molecule by activating purinergic receptors.[1] One such receptor, the P2X7 receptor (P2X7R), is a ligand-gated ion channel that, upon prolonged activation by high concentrations of ATP, forms a large, non-selective pore in the cell membrane.[2][3][4][5] This pore allows the passage of molecules up to 900 Da, leading to downstream events such as inflammasome activation, release of pro-inflammatory cytokines like IL-1β, and ultimately, cell death.[2][6][7] The formation of this macropore is implicated in various pathological conditions, including chronic pain, neuroinflammation, and other inflammatory disorders.[2][3][4][6][7][8]
JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor.[6][7][8][9][10][11] It effectively blocks ATP-induced pore formation and subsequent inflammatory responses.[6][7][8][9][10][11] These application notes provide detailed protocols and data for utilizing this compound as a tool to investigate and inhibit P2X7R-mediated pore formation.
Data Presentation
Table 1: Potency and Affinity of this compound
| Species/System | Assay | Parameter | Value | Reference |
| Human | Radioligand Binding | pKi | 7.9 ± 0.07 | [6][7] |
| Human | IL-1β Release (Whole Blood) | pIC50 | 6.7 ± 0.07 | [6][7] |
| Human | IL-1β Release (Monocytes) | pIC50 | 7.5 ± 0.07 | [6][7][9] |
| Mouse | Ethidium Bromide Uptake | pIC50 | 7.5 | [9][10] |
| Mouse | Ethidium Bromide Uptake (J774 Macrophages) | IC50 | 54 ± 24 nM | [8] |
| Rat | Radioligand Binding | pKi | 8.7 ± 0.07 | [7][11] |
| Rat | IL-1β Release (Microglia) | pIC50 | 7.1 ± 0.1 | [6][7][9][10] |
| Rat | Calcium Flux (Astrocytes) | pIC50 | 7.5 ± 0.4 | [7] |
Table 2: Effect of this compound on ATP-Induced Ethidium+ Uptake in Murine J774 Macrophages
| This compound Concentration (µM) | Maximal ATP-Induced Response Inhibition (%) | ATP EC50 (µM) | Reference |
| 0 (Control) | N/A | 358 ± 27 | [8] |
| 0.03 | 37 ± 0.5 | 519 ± 13 | [8] |
| 0.3 | 61 ± 4 | 1021 ± 61 | [8] |
| 3 | 89 ± 2 | 1850 ± 40 | [8] |
Signaling Pathway and Mechanism of Action
Activation of the P2X7 receptor by extracellular ATP initiates the opening of a cation-selective channel, leading to an influx of Na+ and Ca2+ and an efflux of K+. Prolonged stimulation results in the formation of a larger, non-selective pore, a process that can be blocked by this compound.
Caption: Mechanism of this compound action on P2X7R.
Experimental Protocols
Protocol 1: In Vitro Inhibition of ATP-Induced Pore Formation using a Dye Uptake Assay
This protocol is based on the methodology used to assess this compound's effect on murine J774 macrophages.[8] It can be adapted for other cell types expressing P2X7R.
Objective: To quantify the inhibitory effect of this compound on ATP-induced membrane permeabilization by measuring the uptake of a fluorescent dye (e.g., Ethidium Bromide, YO-PRO-1).
Materials:
-
J774 macrophages or other P2X7R-expressing cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
ATP (Adenosine 5'-triphosphate disodium (B8443419) salt hydrate)
-
Ethidium Bromide (EtBr) or YO-PRO-1
-
Phosphate-Buffered Saline (PBS)
-
DMSO (for dissolving this compound)
-
96-well black, clear-bottom plates
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Culture J774 macrophages in complete medium until they reach the desired confluence.
-
On the day of the experiment, harvest the cells and wash them with PBS.
-
Resuspend the cells in a suitable assay buffer (e.g., PBS or a low-divalent cation saline solution) at a concentration of 1 x 10^6 cells/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in the assay buffer to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Include a vehicle control (DMSO alone).
-
-
Assay Execution:
-
Add 50 µL of the cell suspension to each well of a 96-well plate.
-
Add 25 µL of the this compound dilutions (or vehicle) to the respective wells and pre-incubate for 15-30 minutes at 37°C.
-
Prepare a solution containing ATP and the fluorescent dye. For an EC50 determination of ATP, use a range of ATP concentrations (e.g., 10 µM to 5 mM). For inhibitor studies, use a fixed, supra-maximal concentration of ATP (e.g., 1-3 mM) and the dye (e.g., 1 µM YO-PRO-1 or 25 µM EtBr).
-
Add 25 µL of the ATP/dye solution to each well to initiate pore formation.
-
-
Data Acquisition:
-
Fluorescence Plate Reader: Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., ~491/509 nm for YO-PRO-1; ~518/605 nm for Ethidium Bromide) kinetically over 15-30 minutes or as an endpoint reading.
-
Flow Cytometry: After a fixed incubation time (e.g., 10 minutes), analyze the cells on a flow cytometer, measuring the fluorescence intensity of the dye in the appropriate channel.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing cells and dye but no ATP.
-
Normalize the data to the positive control (ATP stimulation with vehicle) and negative control (no ATP).
-
Plot the percentage of dye uptake against the log concentration of this compound to determine the IC50 value using a non-linear regression analysis (four-parameter logistic fit).
-
Caption: Workflow for the in vitro dye uptake assay.
Protocol 2: Inhibition of P2X7R-Mediated IL-1β Release
Objective: To measure the effect of this compound on the release of IL-1β from immune cells following P2X7R activation. This protocol is based on methods used for human monocytes and rat microglia.[6][7]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated monocytes, or rat primary microglia
-
RPMI-1640 medium
-
LPS (Lipopolysaccharide)
-
BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate)
-
This compound
-
Human or Rat IL-1β ELISA Kit
-
DMSO
Procedure:
-
Cell Priming:
-
Plate the cells (e.g., 1 x 10^5 cells/well) in a 96-well plate.
-
Prime the cells with LPS (e.g., 1 µg/mL) for 2-4 hours to induce pro-IL-1β expression.
-
-
Inhibitor Treatment:
-
Remove the LPS-containing medium.
-
Add fresh medium containing serial dilutions of this compound (or vehicle) and pre-incubate for 30 minutes.
-
-
P2X7R Activation:
-
Add BzATP (a potent P2X7R agonist) to a final concentration of 100-300 µM.
-
Incubate for 30-60 minutes at 37°C.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
Quantify the concentration of IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of IL-1β release for each concentration of this compound compared to the vehicle-treated, BzATP-stimulated control.
-
Determine the pIC50 value by plotting the percentage inhibition against the log concentration of the antagonist.
-
Concluding Remarks
This compound is a valuable pharmacological tool for studying the role of the P2X7 receptor in ATP-induced pore formation and its physiological and pathological consequences. The protocols provided herein offer a framework for characterizing the inhibitory activity of this compound and can be adapted for various research applications in the fields of immunology, neuroscience, and drug discovery. Researchers should always perform appropriate controls and optimize assay conditions for their specific cell systems.
References
- 1. researchgate.net [researchgate.net]
- 2. The P2X7 receptor forms a dye-permeable pore independent of its intracellular domain but dependent on membrane lipid composition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATP-induced P2X Receptor-Dependent Large Pore Formation: How Much Do We Know? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | ATP-induced P2X Receptor-Dependent Large Pore Formation: How Much Do We Know? [frontiersin.org]
- 5. Untangling Macropore Formation and Current Facilitation in P2X7 [mdpi.com]
- 6. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JNJ 47965567 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 10. rndsystems.com [rndsystems.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for JNJ-47965567 in Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor.[1][2][3] The P2X7 receptor, an ATP-gated ion channel, is a key player in neuroinflammation and has been implicated in the pathophysiology of chronic pain, including neuropathic pain.[1][4] Activation of the P2X7 receptor, particularly on microglia in the central nervous system, triggers the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), contributing to the development and maintenance of pain hypersensitivity.[4][5][6] this compound offers a valuable pharmacological tool to investigate the role of the P2X7 receptor in preclinical models of neuropathic pain and to evaluate its therapeutic potential.
These application notes provide a summary of the pharmacological properties of this compound, along with detailed protocols for its use in a common rodent model of neuropathic pain.
Pharmacological Data of this compound
In Vitro Activity
| Parameter | Species/System | Value | Reference |
| pKi (affinity) | Human P2X7 | 7.9 ± 0.07 | [1][3] |
| Rat P2X7 | 8.7 ± 0.07 | [7] | |
| pIC50 (IL-1β release) | Human Whole Blood | 6.7 ± 0.07 | [1][3] |
| Human Monocytes | 7.5 ± 0.07 | [1][3] | |
| Rat Microglia | 7.1 ± 0.1 | [1][3] |
In Vivo Activity
| Parameter | Species/System | Dose | Value | Reference |
| Brain EC50 | Rat | N/A | 78 ± 19 ng·mL⁻¹ | [1][3] |
| Efficacy | Rat (Chung Model) | 30 mg·kg⁻¹ | Modest, yet significant reversal of allodynia | [1][7] |
Signaling Pathway of P2X7 Receptor in Neuropathic Pain
The following diagram illustrates the proposed signaling pathway of the P2X7 receptor in microglia, leading to the release of pro-inflammatory cytokines and the subsequent neuronal sensitization characteristic of neuropathic pain.
Caption: P2X7 Receptor Signaling in Neuropathic Pain.
Experimental Workflow
The following diagram outlines the general experimental workflow for evaluating the efficacy of this compound in a rodent model of neuropathic pain.
Caption: Experimental Workflow for In Vivo Efficacy Testing.
Experimental Protocols
I. Chung Model of Neuropathic Pain (Spinal Nerve Ligation) in Rats
This protocol describes the induction of neuropathic pain via spinal nerve ligation (SNL), a widely used model to mimic symptoms of peripheral nerve injury in humans.[8][9][10][11][12]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpel, scissors, forceps, retractors)
-
Surgical microscope or loupes
-
6-0 silk suture
-
Wound clips or sutures for skin closure
-
Antiseptic solution (e.g., povidone-iodine)
-
Sterile saline
-
Post-operative analgesics
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave and sterilize the dorsal lumbar region.
-
Make a midline incision over the L4-S2 vertebrae.
-
Separate the paravertebral muscles to expose the L4-L6 transverse processes.
-
Carefully remove the L6 transverse process to expose the L4, L5, and L6 spinal nerves.
-
Isolate the L5 and L6 spinal nerves distal to the dorsal root ganglion.
-
Tightly ligate the L5 and L6 spinal nerves with 6-0 silk suture.[8][9]
-
Ensure that the ligation is secure but does not sever the nerves.
-
Close the muscle layer with sutures and the skin incision with wound clips.
-
Administer post-operative analgesics and allow the animal to recover in a clean, warm cage.
-
Monitor the animal for signs of distress and motor deficits. Animals exhibiting significant motor impairment should be excluded from the study.[10]
-
Allow a post-operative period of 10-14 days for the development of stable mechanical allodynia before behavioral testing.[7]
II. Preparation and Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water or saline)
-
Vortex mixer
-
Sonicator (optional)
-
Syringes and needles for subcutaneous (s.c.) or intraperitoneal (i.p.) injection
Procedure:
-
For in vivo studies, this compound can be formulated in a cyclodextrin-based solvent.[3]
-
Prepare a 30% (w/v) solution of HP-β-CD in sterile water or saline.
-
Add the appropriate amount of this compound to the vehicle to achieve the desired final concentration (e.g., for a 30 mg/kg dose).
-
Vortex the solution vigorously to aid in dissolution. Gentle warming (e.g., 45°C) and sonication can be used to facilitate solubilization.[3]
-
Administer the prepared solution to the animals via the desired route (e.g., subcutaneous or intraperitoneal injection). The typical effective dose reported in neuropathic pain models is 30 mg/kg.[1][3][13]
III. Assessment of Mechanical Allodynia using the von Frey Test
This protocol describes the measurement of the paw withdrawal threshold (PWT) in response to a mechanical stimulus, a key indicator of allodynia.[1][4][10][13][14]
Materials:
-
Von Frey filaments (a set of calibrated monofilaments of increasing stiffness) or an electronic von Frey apparatus
-
Elevated wire mesh platform
-
Plexiglas enclosures for individual animals
Procedure:
-
Acclimate the rats to the testing environment by placing them in the individual Plexiglas enclosures on the wire mesh platform for at least 30 minutes before testing.[2]
-
Begin the test by applying a von Frey filament to the plantar surface of the hind paw, avoiding the footpads.[10][14]
-
Apply the filament with enough force to cause it to bend slightly and hold for 6-8 seconds.[14]
-
A positive response is a sharp withdrawal of the paw.
-
The "up-down method" is a common approach to determine the 50% paw withdrawal threshold.[10][14]
-
Start with a filament in the middle of the force range (e.g., 2.0 g).
-
If there is a positive response, use the next weaker filament.
-
If there is no response, use the next stronger filament.
-
The pattern of responses is used to calculate the 50% withdrawal threshold using a specific formula.[14]
-
-
Alternatively, an electronic von Frey apparatus can be used, which applies a gradually increasing force until the animal withdraws its paw. The force at which the paw is withdrawn is recorded as the paw withdrawal threshold.[1][4][13]
-
Test both the ipsilateral (injured) and contralateral (uninjured) hind paws.
-
Conduct baseline measurements before drug administration.
-
After administration of this compound or vehicle, repeat the measurements at various time points (e.g., 30, 60, 120 minutes) to assess the time course of the drug's effect.[7]
Data Analysis and Interpretation
The primary outcome measure is the paw withdrawal threshold (PWT) in grams. A significant increase in the PWT of the ipsilateral paw in the this compound-treated group compared to the vehicle-treated group indicates an anti-allodynic effect. Data are typically presented as the mean ± SEM and analyzed using appropriate statistical methods, such as a two-way repeated measures ANOVA followed by a post-hoc test.[1]
Conclusion
This compound is a valuable research tool for investigating the role of the P2X7 receptor in neuropathic pain. The protocols outlined above provide a framework for conducting in vivo efficacy studies in a rat model of neuropathic pain. Careful adherence to these methodologies will enable researchers to generate reliable and reproducible data on the potential of P2X7 receptor antagonism as a therapeutic strategy for the treatment of neuropathic pain.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. von-Frey Test for Mechanical Allodynia [bio-protocol.org]
- 3. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. en.bio-protocol.org [en.bio-protocol.org]
- 5. Focus on P2X7R in microglia: its mechanism of action and therapeutic prospects in various neuropathic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of microglial P2X7 receptor in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. criver.com [criver.com]
- 10. Spinal nerve ligation model [pspp.ninds.nih.gov]
- 11. psychogenics.com [psychogenics.com]
- 12. Segmental Spinal Nerve Ligation Model of Neuropathic Pain | Springer Nature Experiments [experiments.springernature.com]
- 13. protocols.io [protocols.io]
- 14. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
Application of JNJ-47965567 in Preclinical ALS Research Models
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-47965567 is a potent and selective antagonist of the P2X7 receptor (P2X7R), an ATP-gated ion channel.[1][2] In the context of Amyotrophic Lateral Sclerosis (ALS), the P2X7R has garnered significant interest due to its emerging role in the disease's progression.[1] This receptor is upregulated in the spinal cords of ALS patients and animal models.[1] Activation of P2X7R on microglia and astrocytes can trigger neuroinflammatory processes and induce motor neuron death, making it a compelling therapeutic target.[1][3] this compound is a central nervous system (CNS)-penetrant compound, which allows for the investigation of both systemic and central P2X7R blockade in ALS models.[1]
Mechanism of Action
This compound functions as a non-competitive antagonist of the P2X7 receptor.[1] In vitro studies have demonstrated that it inhibits ATP-induced cation dye uptake in a concentration-dependent manner.[1][2] The binding of ATP to the P2X7R normally opens a non-selective cation channel, leading to ion flux and downstream signaling cascades that contribute to neuroinflammation. By blocking this channel, this compound can potentially mitigate the detrimental effects of P2X7R overactivation in the neurodegenerative environment of ALS.
Preclinical Studies in SOD1G93A Mouse Model of ALS
The application of this compound in the widely used SOD1G93A mouse model of ALS has yielded conflicting results, underscoring the critical importance of experimental design, particularly the dosing regimen and the timing of treatment initiation.
One study administered this compound at 30 mg/kg three times a week from the onset of disease symptoms. This regimen did not show a significant impact on weight loss, clinical score, motor coordination, or overall survival compared to the vehicle-treated control group.[1][2]
In contrast, a separate study initiated treatment with this compound at a pre-symptomatic stage (postnatal day 60) with a more frequent administration of 30 mg/kg four times per week.[3][4][5] This approach resulted in a significant delay in disease onset, reduced body weight loss, and improved motor coordination, particularly in female SOD1G93A mice.[3][4][5][6] However, this study also reported no significant increase in the overall lifespan of the treated mice.[4][5] These divergent outcomes suggest that a consistent and early blockade of the P2X7R may be crucial for observing a therapeutic effect.[5]
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound on Murine P2X7R
| This compound Concentration | ATP EC50 (µM) | Maximal ATP-induced Ethidium (B1194527)+ Uptake Inhibition |
| 0 µM (Control) | 510 ± 96 | 0% |
| 0.03 µM | 519 ± 13 | 37 ± 0.5% |
| 0.3 µM | 1021 ± 61 | 61 ± 4% |
| 3 µM | 1850 ± 40 | 89 ± 2% |
| Data extracted from a study using flow cytometric measurements of ATP-induced ethidium+ uptake in J774 macrophages.[1] |
Table 2: In Vivo Efficacy of this compound in SOD1G93A Mice (Thrice Weekly from Onset)
| Parameter | Vehicle Control | This compound (30 mg/kg) | Outcome |
| Weight Loss | Not specified | No significant difference | No therapeutic effect |
| Clinical Score | Not specified | No significant difference | No therapeutic effect |
| Motor Coordination (Rotarod) | Not specified | No significant difference | No therapeutic effect |
| Survival | Not specified | No significant difference | No therapeutic effect |
| This study initiated treatment at disease onset.[1][2] |
Table 3: In Vivo Efficacy of this compound in SOD1G93A Mice (Four Times Weekly from Pre-onset)
| Parameter | Vehicle Control (Female) | This compound (30 mg/kg, Female) | Outcome (Females) |
| Disease Onset (days) | 126.7 ± 4.3 | 144.9 ± 1.7 (p<0.001) | Significant delay |
| Body Weight Loss | Not specified | Significantly reduced (p<0.001) | Significant reduction |
| Motor Coordination | Not specified | Significantly improved | Significant improvement |
| Lifespan | Not specified | No significant difference | No therapeutic effect |
| This study initiated treatment at a pre-symptomatic stage (postnatal day 60).[4][5][6] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Activity via Flow Cytometry
Objective: To determine the inhibitory effect of this compound on ATP-induced cation dye uptake in a murine macrophage cell line (J774) expressing the P2X7 receptor.
Materials:
-
J774 macrophage cell line
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
This compound
-
Adenosine triphosphate (ATP)
-
Ethidium bromide
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture J774 macrophages in complete RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Preparation: Harvest cells and wash with PBS. Resuspend the cells in PBS at a concentration of 1 x 10^6 cells/mL.
-
Incubation with this compound: Aliquot the cell suspension and incubate with varying concentrations of this compound (e.g., 0.03 µM, 0.3 µM, 3 µM) or vehicle control for 15 minutes at 37°C.
-
ATP Stimulation and Dye Uptake: Add increasing concentrations of ATP to the cell suspensions in the presence of ethidium bromide (25 µM).
-
Flow Cytometry Analysis: Immediately following ATP addition, acquire data on a flow cytometer. Measure the uptake of ethidium bromide (detected in the phycoerythrin channel) over time.
-
Data Analysis: Determine the percentage of ethidium-positive cells or the mean fluorescence intensity. Calculate the EC50 value for ATP in the presence and absence of this compound to assess the antagonist's potency and mechanism of inhibition.[1]
Protocol 2: In Vivo Administration of this compound to SOD1G93A Mice
Objective: To evaluate the therapeutic efficacy of this compound in a transgenic mouse model of ALS.
Materials:
-
SOD1G93A transgenic mice
-
This compound
-
Vehicle control (e.g., 2-(hydroxypropyl)-beta-cyclodextrin or 30% SBE-β-cyclodextrin)[1][5]
-
Sterile syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Husbandry: House SOD1G93A mice under standard laboratory conditions with ad libitum access to food and water.
-
Treatment Groups: Randomly assign mice to treatment groups (e.g., vehicle control, this compound 30 mg/kg).
-
Drug Preparation: Prepare a solution of this compound in the chosen vehicle.
-
Administration: Administer this compound or vehicle via intraperitoneal injection. The frequency and starting point of administration are critical variables:
-
Regimen A (From Onset): Begin injections at the first sign of disease onset (e.g., defined as two consecutive days of a specific clinical score) and continue three times per week until the experimental endpoint.[1]
-
Regimen B (Pre-onset): Begin injections at a pre-symptomatic age (e.g., postnatal day 60) and continue four times per week until the experimental endpoint.[4][5]
-
-
Monitoring: Regularly monitor the mice for body weight, clinical score, and motor function throughout the study.
Protocol 3: Assessment of Clinical Score in SOD1G93A Mice
Objective: To quantify the progression of neurological deficits in SOD1G93A mice.
Procedure:
-
Scoring System: Utilize a standardized clinical scoring system. A common scale is as follows:
-
0: Normal motor function.
-
1: Hindlimb tremor or splaying.
-
2: Gait abnormality and/or one hindlimb displaying paresis.
-
3: Both hindlimbs displaying paresis.
-
4: Inability to right itself within 30 seconds when placed on its side (endpoint).
-
-
Blinded Assessment: The assessment should be performed by an observer blinded to the treatment groups to minimize bias.
-
Frequency: Score the mice three times per week.
-
Disease Onset: Define disease onset as the first day a mouse consistently receives a score of 1.
-
Endpoint: The humane endpoint is typically reached when a mouse reaches a score of 4.
Protocol 4: Evaluation of Motor Coordination using the Rotarod Test
Objective: To assess motor coordination and balance in SOD1G93A mice.
Materials:
-
Accelerating rotarod apparatus
Procedure:
-
Acclimation and Training: Prior to the start of the treatment, acclimate the mice to the rotarod apparatus. Train the mice for several consecutive days by placing them on the rotating rod at a constant low speed and then with accelerating speed.
-
Testing Protocol:
-
Place the mouse on the rotarod.
-
The rod accelerates from a starting speed (e.g., 4 rpm) to a maximum speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall from the rod.
-
Perform multiple trials per mouse with a rest period in between.
-
-
Frequency: Conduct the rotarod test once per week.
-
Data Analysis: Compare the average latency to fall between the treatment groups over time.
Visualizations
Caption: P2X7R signaling in ALS and the inhibitory action of this compound.
Caption: Workflow for a preclinical study of this compound in SOD1G93A mice.
References
- 1. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chronic administration of P2X7 receptor antagonist this compound delays disease onset and progression, and improves motor performance in ALS SOD1G93A female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Chronic administration of P2X7 receptor antagonist this compound delays disease onset and progression, and improves motor performance in ALS SOD1G93A female mice - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-47965567: A Potent P2X7 Antagonist for Studying Microglial Activation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-47965567 is a selective and potent antagonist of the P2X7 receptor, an ATP-gated ion channel prominently expressed on microglia, the resident immune cells of the central nervous system (CNS).[1][2] Chronic activation of the P2X7 receptor by extracellular ATP, a damage-associated molecular pattern (DAMP) released during cellular stress and injury, triggers a cascade of inflammatory responses in microglia.[3][4][5] This includes the assembly of the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), a key mediator of neuroinflammation.[1][6] Due to its high affinity and central nervous system permeability, this compound serves as a valuable pharmacological tool to investigate the role of P2X7-mediated microglial activation in various neurological and psychiatric disorders, including neurodegenerative diseases, chronic pain, and mood disorders.[1][2]
These application notes provide a comprehensive overview of this compound, including its pharmacological properties, detailed protocols for its use in studying microglial activation in vitro and in vivo, and visualizations to illustrate key pathways and experimental workflows.
Data Presentation
Table 1: In Vitro Pharmacology of this compound
| Parameter | Species | System | Value | Reference |
| Affinity (pKi) | Human | Recombinant 1321N1 cells | 7.9 ± 0.07 | [1][2][7] |
| Rat | Recombinant 1321N1 cells | 8.7 ± 0.07 | [1][7] | |
| Potency (pIC50) for IL-1β release | Human | Whole Blood | 6.7 ± 0.07 | [1][2][7] |
| Human | Monocytes | 7.5 ± 0.07 | [1][2][7] | |
| Rat | Microglia | 7.1 ± 0.1 | [1][2][7] | |
| Potency (pIC50) for IL-18 release | Human | Monocytes | 7.3 ± 0.1 | [1] |
| Potency (pIC50) for Calcium Flux | Rat | Astrocytes | 7.5 ± 0.4 | [1] |
Table 2: In Vivo Pharmacology and Dosing of this compound
| Parameter | Species | Model | Value/Dose | Effect | Reference |
| Brain EC50 | Rat | Ex vivo receptor autoradiography | 78 ± 19 ng/mL | Target Engagement | [1][2] |
| Functional Blockade | Rat | In vivo microdialysis (Bz-ATP induced IL-1β release) | 30 mg/kg, s.c. | Attenuation of IL-1β release | [1][7] |
| Efficacy | Rat | Neuropathic Pain Model | 30 mg/kg | Modest, significant efficacy | [1][2] |
| Efficacy | Mouse (SOD1G93A) | Amyotrophic Lateral Sclerosis (ALS) | 30 mg/kg, i.p. (thrice weekly) | No alteration in disease progression | [8] |
| Efficacy | Mouse (SOD1G93A female) | Amyotrophic Lateral Sclerosis (ALS) | 30 mg/kg, i.p. (4 times per week) | Delayed disease onset, reduced body weight loss, improved motor coordination | [4][5][9][10] |
| Efficacy | Mouse | Traumatic Brain Injury (TBI) | 30 mg/kg, i.p. | Improved neurological damage and proinflammatory response | [11] |
Signaling Pathways and Experimental Workflows
Caption: P2X7 signaling pathway and antagonism by this compound.
Caption: In vitro workflow for assessing this compound efficacy.
Experimental Protocols
Protocol 1: In Vitro Microglial IL-1β Release Assay
This protocol details the steps to measure the inhibitory effect of this compound on P2X7-mediated IL-1β release from primary microglia.
Materials:
-
Primary rat or mouse microglia
-
Lipopolysaccharide (LPS)
-
This compound
-
2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (Bz-ATP)
-
Cell culture medium and supplements
-
ELISA kit for IL-1β (species-specific)
-
96-well cell culture plates
Procedure:
-
Cell Plating: Isolate primary microglia from neonatal rat or mouse cortices and plate them in a 96-well plate at a density of 5 x 10^4 cells/well. Allow cells to adhere and become quiescent for 24-48 hours.
-
Priming: Prime the microglia with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.[12][13]
-
Compound Pre-incubation: Prepare serial dilutions of this compound in culture medium. After the LPS priming, wash the cells and pre-incubate them with the different concentrations of this compound for 30-60 minutes.
-
P2X7 Activation: Stimulate the cells with a P2X7 agonist, such as Bz-ATP (e.g., 100 µM), for 30-60 minutes. Include a vehicle control group (no this compound) and a negative control group (no Bz-ATP stimulation).
-
Supernatant Collection: After stimulation, centrifuge the plate and carefully collect the supernatant.
-
IL-1β Measurement: Quantify the concentration of IL-1β in the supernatants using a species-specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of IL-1β release for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: In Vivo Assessment of Neuroinflammation in a Rodent Model
This protocol provides a general framework for evaluating the efficacy of this compound in a rodent model of neuroinflammation, such as traumatic brain injury or amyotrophic lateral sclerosis.
Materials:
-
This compound
-
Vehicle (e.g., 30% SBE-β-cyclodextrin)[10]
-
Animal model of neuroinflammation (e.g., SOD1G93A mice for ALS, or a TBI model)[9][11]
-
Equipment for behavioral testing (e.g., rotarod)
-
Reagents and equipment for tissue processing (e.g., immunohistochemistry, Western blot, or qPCR)
Procedure:
-
Animal Model and Dosing Regimen:
-
For chronic models like ALS in SOD1G93A mice, begin treatment at a pre-symptomatic stage (e.g., postnatal day 60).[9][10] Administer this compound (e.g., 30 mg/kg) or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection on a regular schedule (e.g., 3-4 times per week).[8][9][10]
-
For acute models like TBI, administer this compound (e.g., 30 mg/kg, i.p.) shortly after the injury (e.g., 30 minutes).[11]
-
-
Behavioral Assessments:
-
Monitor disease progression and motor function throughout the study.
-
For ALS models, this can include regular body weight measurements, clinical scoring, and motor coordination tests like the rotarod.[5][9][10]
-
For TBI models, assess neurological severity scores at various time points post-injury.[11]
-
-
Tissue Collection and Analysis:
-
At the study endpoint, perfuse the animals and collect the brain and spinal cord.
-
Process the tissue for various analyses to assess microglial activation and neuroinflammation.
-
Immunohistochemistry: Stain tissue sections for microglial markers (e.g., Iba-1) and P2X7R to evaluate changes in microglial morphology and expression levels.
-
Western Blot: Quantify the protein levels of Iba-1, P2X7R, and inflammatory markers in tissue homogenates.[5]
-
qPCR: Measure the mRNA expression of pro-inflammatory cytokines (e.g., Il1b, Tnf, Il6) and other relevant genes.[11]
-
-
Data Analysis: Compare the behavioral outcomes and molecular markers between the this compound-treated group and the vehicle-treated group using appropriate statistical tests.
Conclusion
This compound is a well-characterized and potent tool for investigating the role of P2X7 in microglial activation and its contribution to CNS pathophysiology. Its high affinity for both human and rat P2X7 receptors, coupled with its ability to penetrate the CNS, makes it suitable for both in vitro and in vivo studies. The protocols outlined above provide a starting point for researchers to utilize this compound to explore the therapeutic potential of P2X7 antagonism in a variety of neurological disorders.
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chronic administration of P2X7 receptor antagonist this compound delays disease onset and progression, and improves motor performance in ALS SOD1G93A female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic administration of P2X7 receptor antagonist this compound delays disease onset and progression, and improves motor performance in ALS SOD1G93A female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Assaying Microglia Functions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Microglia Activation as a Phenotypic Assay in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-47965567 in Electrophysiology and Patch-Clamp Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of JNJ-47965567, a potent and selective P2X7 receptor antagonist, in electrophysiology and patch-clamp studies. This compound is a valuable tool for investigating the role of the P2X7 receptor in various physiological and pathological processes, including neuroinflammation, neuropathic pain, and neuropsychiatric disorders.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, facilitating comparison across different species and experimental systems.
Table 1: Binding Affinity and Potency of this compound
| Species | Assay Type | Parameter | Value |
| Human | Radioligand Binding | pKi | 7.9 ± 0.07[1][3] |
| Rat | Radioligand Binding | pKi | 8.7 ± 0.07[3] |
| Human | IL-1β Release (Whole Blood) | pIC50 | 6.7 ± 0.07[1][3] |
| Human | IL-1β Release (Monocytes) | pIC50 | 7.5 ± 0.07[1][3] |
| Rat | IL-1β Release (Microglia) | pIC50 | 7.1 ± 0.1[1][3] |
| Mouse | Ethidium+ Uptake | IC50 | 54 ± 24 nM[4] |
| Human | Electrophysiology | % Inhibition | 93.9 ± 1.9 (at 100 nM)[3] |
Table 2: In Vivo Efficacy of this compound
| Species | Model | Parameter | Value |
| Rat | Brain P2X7 Receptor Autoradiography | Brain EC50 | 78 ± 19 ng·mL⁻¹[1][3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization using patch-clamp electrophysiology.
Figure 1: P2X7 receptor signaling and inhibition by this compound.
Figure 2: Experimental workflow for patch-clamp analysis of this compound.
Experimental Protocols
This section provides detailed protocols for the electrophysiological characterization of this compound using whole-cell patch-clamp.
Protocol 1: Whole-Cell Patch-Clamp Recording of hP2X7 Currents and Inhibition by this compound
This protocol is designed for recording currents from human P2X7 receptors expressed in a stable cell line, such as 1321N1 astrocytoma cells.
1. Materials and Solutions
-
Cell Line: 1321N1 cells stably expressing human P2X7 (hP2X7).
-
Extracellular Solution (ECS) (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 CaCl₂, 1 MgCl₂, 3 KCl. Adjust pH to 7.4 with NaOH.
-
Intracellular Solution (ICS) (in mM): 140 KCl, 10 HEPES, 5 EGTA, 2 MgCl₂. Adjust pH to 7.2 with KOH.
-
Agonist Stock: 10 mM Bz-ATP in sterile water.
-
Antagonist Stock: 10 mM this compound in DMSO.[4]
2. Cell Preparation
-
Culture 1321N1-hP2X7 cells on glass coverslips in appropriate media.
-
Use cells for recording 24-48 hours after plating.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with ECS at 1-2 mL/min.
3. Pipette Preparation and Sealing
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with ICS.
-
Mount the filled pipette on the headstage of the patch-clamp amplifier.
-
Under visual control, approach a target cell with the pipette tip while applying slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.
4. Whole-Cell Recording and Drug Application
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Allow the cell to stabilize for 2-5 minutes.
-
Establish a baseline recording of the holding current.
-
Apply the P2X7 receptor agonist, Bz-ATP (e.g., 100 µM), to the cell and record the inward current.
-
Wash out the agonist with ECS until the current returns to baseline.
-
Pre-incubate the cell with this compound (e.g., 100 nM) for 5-6 minutes.[3]
-
Co-apply Bz-ATP and this compound and record the resulting current.
-
Wash out both compounds.
5. Data Analysis
-
Measure the peak amplitude of the Bz-ATP-evoked current in the absence and presence of this compound.
-
Calculate the percentage inhibition of the current by this compound.
-
To determine the IC50, repeat the experiment with a range of this compound concentrations and fit the data to a concentration-response curve.
Protocol 2: Determining the Mechanism of Action (Competitive vs. Non-competitive Antagonism)
This protocol is an extension of Protocol 1 and is designed to investigate whether this compound acts as a competitive or non-competitive antagonist.
1. Procedure
-
Follow steps 1-4 of Protocol 1 to establish a stable whole-cell recording.
-
Generate a concentration-response curve for the agonist (Bz-ATP) by applying increasing concentrations and recording the peak current at each concentration.
-
Wash out the agonist and incubate the cell with a fixed concentration of this compound (e.g., 30 nM).[3]
-
In the continued presence of this compound, generate a second agonist concentration-response curve.
-
Repeat with multiple concentrations of this compound if desired.
2. Data Analysis
-
Plot the agonist concentration-response curves in the absence and presence of this compound.
-
A rightward shift in the agonist EC50 with no change in the maximal response is indicative of competitive antagonism.
-
A decrease in the maximal response with or without a change in the EC50 suggests non-competitive or mixed antagonism.[4] While initial studies suggested a competitive mechanism for this compound at human and rat P2X7, subsequent research on murine P2X7 indicated a non-competitive mechanism.[4] Therefore, careful analysis is crucial.
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transient P2X7 Receptor Antagonism Produces Lasting Reductions in Spontaneous Seizures and Gliosis in Experimental Temporal Lobe Epilepsy | Journal of Neuroscience [jneurosci.org]
- 3. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of JNJ-47965567 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor.[1] It is a valuable tool for in vitro and in vivo studies investigating the role of the P2X7 receptor in various physiological and pathological processes, particularly in the central nervous system.[1] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that the batch-specific molecular weight may vary and should be consulted from the certificate of analysis for the most accurate calculations.
| Property | Value | Reference |
| Chemical Name | 2-(Phenylthio)-N-[[tetrahydro-4-(4-phenyl-1-piperazinyl)-2H-pyran-4-yl]methyl]-3-pyridinecarboxamide | |
| Molecular Formula | C₂₈H₃₂N₄O₂S | [2] |
| Molecular Weight | 488.64 g/mol | [3] |
| CAS Number | 1428327-31-4 | |
| Appearance | Crystalline solid | [4] |
| Purity | ≥98% | [4] |
Solubility
This compound is soluble in several organic solvents but has poor solubility in water.[5] Table 2 summarizes the solubility of this compound in various solvents. For biological experiments, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions.[2][3] It is recommended to use fresh, high-quality DMSO, as it can be hygroscopic and absorb moisture, which may reduce the solubility of the compound.[5]
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM (48.86 mg/mL) | |
| 1 eq. HCl | 50 mM (24.43 mg/mL) | |
| DMF | 30 mg/mL | [4] |
| Ethanol | 12.5 mg/mL | [4] |
| Water | Insoluble | [5] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [4] |
Experimental Protocols
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Determine the required mass of this compound:
-
Use the following formula to calculate the mass of this compound required to prepare the desired volume of a 100 mM stock solution.
-
Mass (mg) = Desired Volume (mL) x 100 mmol/L x 488.64 g/mol x (1 mg/1000 µg) x (1 L/1000 mL)
-
Simplified: Mass (mg) = Desired Volume (mL) x 48.864
-
-
Example Calculation for 1 mL of 100 mM stock solution:
-
Mass (mg) = 1 mL x 48.864 = 48.86 mg
-
-
-
Weigh the this compound powder:
-
Accurately weigh the calculated amount of this compound using a calibrated analytical balance in a suitable weighing vessel.
-
-
Dissolve in DMSO:
-
Transfer the weighed this compound powder to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of DMSO to the tube.
-
Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[6]
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]
-
Store the aliquots as recommended in Table 3.
-
For in vivo applications, this compound can be formulated in vehicles containing cyclodextrins or a combination of solvents.
Example Formulation using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD): [6]
-
Prepare a 30% (w/v) solution of HP-β-CD in sterile water.
-
Add this compound to the HP-β-CD solution to achieve the desired final concentration (e.g., 5 mg/mL).[6]
-
Promote dissolution by rotating at 45°C for 2 hours, followed by sonication in a 37°C water bath for 15 minutes.[6]
-
Filter-sterilize the final solution through a 0.22 µm filter.[6]
-
Store at 4°C for up to one week.[6]
Example Formulation using a Solvent Mixture:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare the final formulation by adding the following solvents sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final solution should be clear.
Storage and Stability
Proper storage of this compound as a solid and in solution is crucial to maintain its activity.
| Form | Storage Temperature | Stability | Reference |
| Solid Powder | +4°C | Short-term (days to weeks) | [2] |
| -20°C | Long-term (months to years) | [2] | |
| DMSO Stock Solution | -20°C | 1 month | [1] |
| -80°C | 6 months | [1] |
Note: It is recommended to aliquot stock solutions to minimize freeze-thaw cycles, which can degrade the compound.[1]
Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-47965567: Application Notes and Protocols for Calcium Imaging Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-47965567 is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP).[1][2] The P2X7 receptor plays a crucial role in various physiological and pathological processes, including inflammation, immune responses, and neurodegeneration, by mediating calcium influx upon activation.[3] This document provides detailed application notes and protocols for the use of this compound in calcium imaging experiments to study P2X7 receptor antagonism.
Mechanism of Action
This compound is a centrally permeable, high-affinity, and selective P2X7 antagonist.[4] It blocks the ion channel, thereby inhibiting the influx of calcium that is typically induced by P2X7 receptor agonists such as ATP and its potent synthetic analog, 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP).[3] Calcium imaging assays are therefore a primary method to functionally assess the antagonistic activity of this compound.[3]
Data Presentation
The following tables summarize the quantitative data for this compound, providing key parameters for its application in calcium imaging experiments.
Table 1: Potency of this compound in Functional Assays
| Parameter | Species/Cell Type | Value (pIC₅₀ ± SEM) | Agonist Used | Reference |
| Calcium Flux | Human (recombinant) | 8.3 ± 0.08 | BzATP | [3] |
| Calcium Flux | Macaque (recombinant) | 8.6 ± 0.1 | BzATP | [3] |
| Calcium Flux | Dog (recombinant) | 8.5 ± 0.2 | BzATP | [3] |
| Calcium Flux | Rat (recombinant) | 7.2 ± 0.08 | BzATP | [3] |
| Calcium Flux | Mouse (recombinant) | 7.5 ± 0.1 | BzATP | [3] |
| IL-1β Release | Human (whole blood) | 6.7 ± 0.07 | BzATP | [3] |
| IL-1β Release | Human (monocytes) | 7.5 ± 0.07 | BzATP | [3] |
| IL-1β Release | Rat (microglia) | 7.1 ± 0.1 | BzATP | [3] |
Table 2: Binding Affinity of this compound
| Parameter | Species | Value (pKᵢ ± SEM) | Reference |
| Affinity | Human | 7.9 ± 0.07 | [3] |
| Affinity | Rat | 8.7 ± 0.07 | [3] |
Signaling Pathway and Experimental Workflow
P2X7 Receptor Signaling Pathway
Caption: P2X7 receptor activation by BzATP, leading to calcium influx.
Experimental Workflow for Calcium Imaging
Caption: Workflow for a calcium imaging experiment with an antagonist.
Experimental Protocols
This section provides a detailed protocol for a calcium imaging assay to evaluate the antagonistic effect of this compound on BzATP-induced calcium influx in a cell line recombinantly expressing the P2X7 receptor (e.g., HEK293 or 1321N1 cells).
Materials
-
Cells: A cell line stably or transiently expressing the P2X7 receptor of the desired species.
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound: Prepare a stock solution (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO).
-
BzATP: Prepare a stock solution (e.g., 10 mM) in water or buffer.
-
Calcium Indicator Dye: Fluo-4 AM (acetoxymethyl ester).
-
Pluronic F-127: 20% (w/v) solution in DMSO.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Black, clear-bottom 96-well or 384-well plates.
-
Fluorescence plate reader (e.g., FLIPR) or fluorescence microscope.
Protocol
1. Cell Plating:
-
The day before the experiment, seed the P2X7-expressing cells into black, clear-bottom microplates.
-
Plate at a density that will yield a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
2. Preparation of Reagents:
-
This compound Working Solutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in Assay Buffer to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and typically below 0.1%.
-
BzATP Working Solution: Prepare a working solution of BzATP in Assay Buffer. The final concentration should be at the EC₅₀ to EC₈₀ for the P2X7 receptor in your cell system to ensure a robust and reproducible calcium signal.
-
Dye Loading Solution: Prepare the Fluo-4 AM loading solution immediately before use. For a final concentration of 4 µM Fluo-4 AM and 0.02% Pluronic F-127, mix equal volumes of a 1 mM Fluo-4 AM stock in DMSO and a 20% Pluronic F-127 solution, then dilute this mixture into the Assay Buffer.
3. Dye Loading:
-
Remove the culture medium from the cell plate.
-
Gently wash the cells once with Assay Buffer.
-
Add the Fluo-4 AM loading solution to each well (e.g., 100 µL for a 96-well plate).
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
4. Antagonist Incubation:
-
After the dye loading incubation, gently wash the cells twice with Assay Buffer to remove extracellular dye.
-
Add the this compound working solutions (or vehicle control) to the respective wells.
-
Incubate for 15-30 minutes at room temperature or 37°C, protected from light.
5. Data Acquisition (using a fluorescence plate reader):
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.
-
Establish a stable baseline fluorescence reading for each well.
-
Use the instrument's automated injection function to add the BzATP working solution to all wells simultaneously.
-
Continuously record the fluorescence signal for a period sufficient to capture the peak calcium response and its subsequent decay (e.g., 60-180 seconds).
6. Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F_peak) for each well.
-
The response can be normalized by expressing it as ΔF/F₀.
-
Plot the response against the concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the P2X7 receptor in cellular signaling. The protocols provided here offer a robust framework for utilizing this compound in calcium imaging experiments to quantify its antagonistic activity and to further elucidate the physiological and pathological functions of P2X7. Researchers should optimize the described protocols for their specific cell types and experimental conditions to ensure high-quality, reproducible data.
References
Application Notes and Protocols for In Vivo Target Engagement Studies with JNJ-47965567
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor, a ligand-gated ion channel activated by high concentrations of extracellular ATP.[1][2][3][4][5][6] The P2X7 receptor is implicated in a variety of physiological and pathological processes, particularly in neuroinflammation and neuropsychiatric disorders.[1][7] These application notes provide detailed protocols for utilizing this compound in preclinical in vivo studies to assess its target engagement with the P2X7 receptor. The provided methodologies and data will guide researchers in designing and executing robust experiments to evaluate the pharmacokinetic and pharmacodynamic properties of this compound.
Mechanism of Action
This compound acts as a competitive antagonist at the P2X7 receptor, although some evidence also suggests a non-competitive mechanism of inhibition.[7] By binding to the receptor, it blocks the influx of Ca2+ and Na+ ions that is normally triggered by ATP binding.[8] This, in turn, inhibits downstream signaling pathways associated with inflammation, including the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines such as IL-1β.[8]
Data Presentation
In Vitro and In Vivo Potency and Affinity of this compound
| Parameter | Species | System | Value | Reference |
| pKi | Human | Recombinant P2X7 | 7.9 ± 0.07 | [1] |
| pKi | Rat | Recombinant P2X7 | 8.7 ± 0.07 | [1][6] |
| pIC50 | Human | IL-1β release (whole blood) | 6.7 ± 0.07 | [1][6] |
| pIC50 | Human | IL-1β release (monocytes) | 7.5 ± 0.07 | [1][6] |
| pIC50 | Rat | IL-1β release (microglia) | 7.1 ± 0.1 | [1][6] |
| pIC50 | Human | P2X7 Receptor | 8.3 | [4][5] |
| pIC50 | Mouse | P2X7 Receptor | 7.5 | [4][5] |
| pIC50 | Rat | P2X7 Receptor | 7.2 | [4][5] |
| Brain EC50 | Rat | Ex vivo autoradiography | 78 ± 19 ng/mL | [1] |
In Vivo Study Parameters for this compound
| Animal Model | Dosing | Route of Administration | Application | Reference |
| Rat | 30 mg/kg | Subcutaneous (s.c.) | Attenuation of amphetamine-induced hyperactivity | [1][6] |
| Rat | 30-100 mg/kg | Subcutaneous (s.c.) | Attenuation of Bz-ATP induced IL-1β release | [6] |
| SOD1G93A Mice | 30 mg/kg | Intraperitoneal (i.p.) | ALS disease progression study | [7] |
Signaling Pathway
Caption: P2X7 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Ex Vivo P2X7 Receptor Occupancy by Autoradiography
This protocol determines the extent to which this compound binds to and occupies P2X7 receptors in the brain after in vivo administration.
Materials:
-
This compound
-
Vehicle (e.g., 20% hydroxypropyl-β-cyclodextrin in saline)
-
Radioligand (e.g., [3H]A-804598 or a similar P2X7 selective radioligand)
-
Male Sprague-Dawley rats (250-300g)
-
Cryostat
-
Microscope slides
-
Incubation buffer (50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Phosphor imaging plates and imager
-
Scintillation counter
Procedure:
-
Animal Dosing: Administer this compound or vehicle to rats via the desired route (e.g., subcutaneous or intraperitoneal injection). A dose of 30 mg/kg is a common starting point.[1]
-
Tissue Collection: At a predetermined time point post-dosing (e.g., 1 hour), euthanize the animals and rapidly extract the brains.
-
Tissue Preparation: Snap-freeze the brains in isopentane (B150273) cooled with dry ice. Store at -80°C until sectioning.
-
Cryosectioning: Cut 20 µm coronal brain sections using a cryostat and thaw-mount them onto microscope slides.
-
Pre-incubation: Once at room temperature, pre-incubate the slides in incubation buffer for 15-30 minutes to rehydrate the tissue and remove endogenous ligands.
-
Radioligand Incubation: Incubate the slides with a saturating concentration of the P2X7 radioligand (e.g., 1-10 nM [3H]A-804598) in incubation buffer for 60-90 minutes at room temperature. To determine non-specific binding, a parallel set of slides is incubated with the radioligand in the presence of a high concentration of a non-labeled P2X7 ligand (e.g., 10 µM unlabeled A-804598).
-
Washing: Rapidly wash the slides in ice-cold wash buffer (3 x 5 minutes) to remove unbound radioligand.
-
Drying: Dry the slides under a stream of cool, dry air.
-
Imaging: Expose the slides to a phosphor imaging plate for 24-72 hours.
-
Data Analysis: Quantify the signal intensity in specific brain regions using densitometry software. Receptor occupancy is calculated as the percentage reduction in specific binding in the this compound-treated animals compared to the vehicle-treated animals.
Caption: Ex Vivo Autoradiography Workflow.
In Vivo Target Engagement by Measuring IL-1β Release via Microdialysis
This protocol assesses the ability of this compound to block P2X7 receptor function in the brain by measuring the release of the downstream biomarker, IL-1β.
Materials:
-
This compound
-
Vehicle
-
Bz-ATP (P2X7 receptor agonist)
-
Male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (10-20 kDa MWCO)
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
IL-1β ELISA kit
Procedure:
-
Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula into the desired brain region (e.g., hippocampus or prefrontal cortex). Secure the cannula with dental cement. Allow the animal to recover for 48-72 hours.
-
Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a slow flow rate (e.g., 1-2 µL/min).[9] After a stabilization period of 1-2 hours, collect baseline dialysate samples every 20-30 minutes for at least one hour.
-
Drug Administration: Administer this compound or vehicle systemically (e.g., s.c. or i.p.).
-
P2X7 Agonist Challenge: After a suitable pre-treatment time (e.g., 30-60 minutes), introduce Bz-ATP into the perfusion medium (reverse dialysis) to stimulate P2X7 receptors and induce IL-1β release.
-
Sample Collection: Continue to collect dialysate fractions for several hours post-challenge.
-
IL-1β Quantification: Measure the concentration of IL-1β in the dialysate samples using a high-sensitivity ELISA kit.
-
Data Analysis: Compare the Bz-ATP-induced IL-1β levels in the this compound-treated animals to the vehicle-treated group. A reduction in IL-1β indicates target engagement and functional blockade of P2X7 receptors.
Caption: In Vivo Microdialysis Workflow for IL-1β Measurement.
Amphetamine-Induced Hyperactivity Model
This behavioral model assesses the functional consequences of central P2X7 receptor blockade by this compound.
Materials:
-
This compound
-
Vehicle
-
D-amphetamine sulfate
-
Male Sprague-Dawley rats (250-300g)
-
Open-field activity chambers equipped with infrared beams
Procedure:
-
Habituation: Habituate the rats to the activity chambers for 30-60 minutes for 2-3 days prior to the experiment.
-
Drug Administration: On the test day, administer this compound (e.g., 30 mg/kg, s.c.) or vehicle.
-
Pre-treatment Period: Return the animals to their home cages for the pre-treatment period (e.g., 30-60 minutes).
-
Amphetamine Challenge: Administer D-amphetamine (e.g., 0.5-1.5 mg/kg, s.c.).[3][10][11]
-
Behavioral Assessment: Immediately place the animals in the activity chambers and record locomotor activity (e.g., distance traveled, rearing, stereotypy) for 60-90 minutes.[3][12]
-
Data Analysis: Compare the locomotor activity of the this compound-treated group to the vehicle-treated group. A significant reduction in amphetamine-induced hyperactivity suggests a functional effect of central P2X7 blockade.
Caption: Amphetamine-Induced Hyperactivity Model Workflow.
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. JNJ 47965567 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P2X7 Receptors: An Untapped Target for the Management of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. imrpress.com [imrpress.com]
- 11. Rodent Amphetamine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]
- 12. b-neuro.com [b-neuro.com]
JNJ-47965567: Application Notes and Protocols for Behavioral Models of CNS Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in a variety of neurological and psychiatric disorders.[1][2] The P2X7 receptor is highly expressed on microglia and other immune cells within the central nervous system (CNS), and its activation is a key step in the neuroinflammatory cascade, leading to the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β). By blocking this receptor, this compound offers a promising therapeutic strategy for CNS disorders where neuroinflammation is a contributing factor.
These application notes provide detailed protocols for utilizing this compound in preclinical behavioral models of mania, neuropathic pain, and amyotrophic lateral sclerosis (ALS). The included data summaries and experimental workflows are intended to guide researchers in the effective use of this compound for investigating the role of the P2X7 receptor in CNS pathophysiology.
Pharmacological Profile of this compound
This compound exhibits high affinity for both human and rat P2X7 receptors and effectively blocks the release of IL-1β in various cell-based and in vivo assays. Its favorable pharmacokinetic properties, including good brain penetration, make it an excellent tool for CNS-targeted studies.
| Parameter | Species | Value | Assay System |
| pKi | Human | 7.9 ± 0.07 | Radioligand Binding |
| Rat | 8.7 ± 0.07 | Radioligand Binding | |
| pIC50 (IL-1β release) | Human | 6.7 ± 0.07 | Blood |
| Human | 7.5 ± 0.07 | Monocytes | |
| Rat | 7.1 ± 0.1 | Microglia | |
| Brain EC50 | Rat | 78 ± 19 ng/mL | Ex vivo Autoradiography |
Signaling Pathway of P2X7 Receptor and Inhibition by this compound
The activation of the P2X7 receptor by extracellular ATP, often released during cellular stress or injury, triggers a signaling cascade that culminates in neuroinflammation. This compound acts as a non-competitive antagonist to block this pathway.
Application 1: Mania-Like Hyperactivity Model
The amphetamine-induced hyperactivity model in rodents is a widely used paradigm to screen for compounds with potential anti-manic properties. This compound has been shown to attenuate the hyperlocomotor effects of amphetamine, suggesting a role for the P2X7 receptor in the pathophysiology of mania.[1]
Quantitative Data
| Treatment Group | Dose (mg/kg) | Locomotor Activity (Distance Traveled) |
| Vehicle + Saline | - | Baseline |
| Vehicle + Amphetamine | 2.0 | Increased |
| This compound + Amphetamine | 30.0 | Significantly Attenuated vs. Vehicle + Amphetamine |
Experimental Protocol: Amphetamine-Induced Hyperactivity
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
d-amphetamine sulfate (B86663)
-
Vehicle (e.g., 30% sulfobutylether-beta-cyclodextrin in water)
-
Saline solution (0.9% NaCl)
-
Locomotor activity chambers equipped with photobeam sensors
Procedure:
-
Habituation: Place individual rats in the locomotor activity chambers and allow them to habituate for 60 minutes.
-
Drug Administration (this compound/Vehicle): Following habituation, administer this compound (30 mg/kg) or vehicle via subcutaneous (s.c.) injection.
-
Post-Dosing Period: Return the animals to the activity chambers and record their activity for an additional 60 minutes.
-
Drug Administration (Amphetamine/Saline): Administer d-amphetamine sulfate (2 mg/kg) or saline via intraperitoneal (i.p.) injection.
-
Data Collection: Immediately place the rats back into the chambers and record locomotor activity for 120 minutes.
-
Data Analysis: Quantify the total distance traveled for each animal during the 120-minute post-amphetamine injection period. Compare the activity levels between the different treatment groups using appropriate statistical methods (e.g., ANOVA).
Application 2: Neuropathic Pain Model
The Chung model, or spinal nerve ligation (SNL), is a robust and widely used model of neuropathic pain in rats.[3][4] this compound has demonstrated modest but significant efficacy in this model, suggesting that P2X7 receptor antagonism may be a viable strategy for alleviating neuropathic pain.[1]
Quantitative Data
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) |
| Sham + Vehicle | - | Normal Baseline |
| SNL + Vehicle | - | Significantly Decreased (Allodynia) |
| SNL + this compound | 30.0 | Significantly Increased vs. SNL + Vehicle |
Experimental Protocol: Chung Model of Neuropathic Pain
Materials:
-
Male Sprague-Dawley rats (100-250g)
-
This compound
-
Vehicle
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Silk suture material
-
von Frey filaments
Procedure:
-
Spinal Nerve Ligation Surgery:
-
Anesthetize the rat.
-
Make a dorsal midline incision to expose the L4 to L6 vertebrae.
-
Remove the L6 transverse process to expose the L4 to L6 spinal nerves.
-
Carefully isolate the L5 and L6 spinal nerves and tightly ligate them with silk suture.[3][4]
-
Close the muscle and skin layers with sutures or wound clips.
-
Administer post-operative analgesics as per institutional guidelines.
-
-
Post-Operative Recovery: Allow the animals to recover for 7-14 days to allow for the full development of mechanical allodynia.
-
Baseline Measurement: Before drug administration, measure the baseline paw withdrawal threshold in the hind paw ipsilateral to the nerve ligation using von Frey filaments.
-
Drug Administration: Administer this compound (30 mg/kg, s.c.) or vehicle.
-
Behavioral Testing: Measure the paw withdrawal threshold at various time points after drug administration (e.g., 30, 60, 120 minutes).
-
Data Analysis: Calculate the paw withdrawal threshold in grams. Compare the thresholds between the treatment groups to determine the anti-allodynic effect of this compound.
Application 3: Amyotrophic Lateral Sclerosis (ALS) Model
The SOD1-G93A transgenic mouse is a widely used animal model that recapitulates many of the key features of ALS.[5] Chronic administration of this compound has been shown to delay disease onset and improve motor performance in female SOD1-G93A mice, highlighting the potential of P2X7 receptor antagonism in ALS therapy.[6][7]
Quantitative Data (Female SOD1-G93A Mice)
| Parameter | Vehicle-Treated | This compound-Treated (30 mg/kg) |
| Disease Onset | Earlier | Significantly Delayed |
| Body Weight | Progressive Loss | Reduced Loss |
| Motor Performance (RotaRod) | Progressive Decline | Improved Performance |
| Phenotypic Score | Progressive Worsening | Improved Score |
Experimental Protocol: SOD1-G93A Mouse Model
Materials:
-
SOD1-G93A transgenic mice
-
This compound
-
Vehicle
-
RotaRod apparatus
-
Animal scale
Procedure:
-
Chronic Drug Administration:
-
Behavioral and Phenotypic Monitoring:
-
Body Weight: Measure and record the body weight of each mouse four times per week.[8]
-
RotaRod Test:
-
Acclimate the mice to the RotaRod apparatus.
-
Test motor coordination twice a week.[8]
-
Place the mouse on the rotating rod, which accelerates from a starting speed to a final speed (e.g., 4 to 40 rpm over 300 seconds).[9]
-
Record the latency to fall from the rod.[9]
-
Perform multiple trials with an inter-trial interval.[9]
-
-
Phenotypic Neurological Scoring (NeuroScore):
-
-
Data Analysis:
-
Disease Onset: Define disease onset as the age at which a specific neurological score is consistently reached.
-
Compare the age of disease onset, changes in body weight, RotaRod performance (latency to fall), and neurological scores between the this compound-treated and vehicle-treated groups.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the P2X7 receptor in various CNS disorders. The protocols and data presented here provide a framework for researchers to design and execute preclinical studies to further elucidate the therapeutic potential of P2X7 receptor antagonism in conditions such as mania, neuropathic pain, and ALS. Careful adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to the advancement of novel treatments for these debilitating disorders.
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. criver.com [criver.com]
- 5. A Quick Phenotypic Neurological Scoring System for Evaluating Disease Progression in the SOD1-G93A Mouse Model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic administration of P2X7 receptor antagonist this compound delays disease onset and progression, and improves motor performance in ALS SOD1G93A female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic administration of P2X7 receptor antagonist this compound delays disease onset and progression, and improves motor performance in ALS SOD1G93A female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 10. researchgate.net [researchgate.net]
- 11. A Quick Phenotypic Neurological Scoring System for Evaluating Disease Progression in the SOD1-G93A Mouse Model of ALS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
JNJ-47965567 off-target effects and selectivity profile
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the off-target effects and selectivity profile of JNJ-47965567, a potent P2X7 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel.[1][2][3] It is a centrally permeable compound, making it a suitable tool for investigating the role of central P2X7 in rodent models of CNS pathophysiology.[2][4]
Q2: How potent and selective is this compound for its primary target?
This compound demonstrates high affinity for both human and rat P2X7 receptors.[1][4] Its selectivity was confirmed against a broad panel of other receptors, ion channels, and transporters, where it was found to be highly selective for the P2X7 receptor.[1][3][5]
Q3: What are the known off-target interactions of this compound?
The compound is considered "clean" at a concentration of 1 μM.[1] However, at a higher concentration of 10 μM, significant off-target effects (>50% inhibition) were observed at two specific sites:
-
Human Serotonin (B10506) Transporter (SERT): 82% effect
-
Human Melatonin (B1676174) 1 Receptor (MT1): 65% effect[1]
Researchers should consider these potential off-target activities when using concentrations of this compound approaching 10 μM in their experiments.
Q4: How was the selectivity of this compound determined?
The selectivity was assessed using a standard panel of receptors, ion channels, and transporters (CEREP).[1] This type of broad screening is a standard industry practice to identify potential off-target interactions early in the drug discovery process. It typically involves radioligand binding assays for a wide array of molecular targets.
Troubleshooting Guide
Issue: I am observing an unexpected phenotype in my in vitro or in vivo model that doesn't align with P2X7 antagonism. Could this be an off-target effect?
Troubleshooting Steps:
-
Review Compound Concentration: The most likely cause of off-target effects is high compound concentration. The primary off-target activity of this compound was observed at 10 μM.[1]
-
Action: Verify the final concentration of this compound in your experiment. If it is at or near 10 μM, consider performing a dose-response curve to see if the unexpected phenotype diminishes at lower concentrations that are still effective for P2X7 antagonism (e.g., high nanomolar to low micromolar range).
-
-
Consider Serotonergic or Melatonergic Systems: The known off-targets are the serotonin transporter and the melatonin 1 receptor.[1]
-
Action: Evaluate if your experimental system (cell line, tissue, or animal model) has a functional serotonergic or melatonergic system. An unexpected phenotype could be related to modulation of serotonin reuptake or melatonin signaling. You may need to use specific antagonists for these off-targets to confirm this hypothesis.
-
-
Consult the Selectivity Data: Refer to the quantitative data in Table 2. The effect on the serotonin transporter was more pronounced (82%) than on the melatonin receptor (65%).[1]
-
Action: Prioritize investigating a potential serotonergic effect. For example, in behavioral studies, consider if the observed phenotype could be linked to altered serotonin levels.
-
Data Presentation
Table 1: Potency and Binding Affinity of this compound at P2X7 Receptors
| Species/System | Assay Type | Value Type | Value (Mean ± SEM) | Reference |
| Human | Radioligand Binding | pKi | 7.9 ± 0.07 | [1] |
| Human | Functional Assay | pIC₅₀ | 8.3 | [3][5] |
| Rat | Radioligand Binding | pKi | 8.7 ± 0.07 | [1] |
| Rat | Functional Assay | pIC₅₀ | 7.2 | [3][5] |
| Mouse | Functional Assay | pIC₅₀ | 7.5 | [3][5] |
| Human Blood | IL-1β Release | pIC₅₀ | 6.7 ± 0.07 | [1][4] |
| Human Monocytes | IL-1β Release | pIC₅₀ | 7.5 ± 0.07 | [1][4] |
| Rat Microglia | IL-1β Release | pIC₅₀ | 7.1 ± 0.1 | [1][4] |
Table 2: Off-Target Selectivity Profile of this compound
| Target | Test Concentration (μM) | Effect (% Inhibition/Stimulation) | Reference |
| Broad Panel (various targets) | 1 | No significant effect | [1] |
| Human Serotonin Transporter | 10 | 82% | [1] |
| Human Melatonin 1 Receptor | 10 | 65% | [1] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for P2X7 Affinity (pKi) Determination
This is a generalized protocol based on standard industry practices for determining binding affinity.
-
Preparation of Membranes: Membranes are prepared from cell lines recombinantly expressing the human or rat P2X7 receptor (e.g., 1321N1 cells).[4]
-
Radioligand: A suitable radiolabeled P2X7 antagonist, such as [³H]-A-804598, is used.[1]
-
Assay:
-
Membranes are incubated with a fixed concentration of the radioligand.
-
Increasing concentrations of the test compound (this compound) are added to competitively displace the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled P2X7 antagonist.
-
-
Detection: After incubation, the membranes are filtered and washed to separate bound from free radioligand. The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are fitted to a one-site competition binding model using non-linear regression to calculate the IC₅₀ value. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
Protocol 2: IL-1β Release Assay for Functional Potency (pIC₅₀)
This protocol outlines the measurement of functional P2X7 antagonism in native systems like human monocytes or rat microglia.[1][2][4]
-
Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) and enrich for monocytes, or culture primary rat microglia.
-
Priming: Prime the cells with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.
-
Inhibition: Pre-incubate the primed cells with various concentrations of this compound for a defined period.
-
Activation: Stimulate the cells with a P2X7 agonist, such as Benzoyl-ATP (Bz-ATP), to activate the NLRP3 inflammasome and induce the cleavage and release of mature IL-1β.
-
Quantification: Collect the cell supernatant and measure the concentration of IL-1β using a specific ELISA kit.
-
Data Analysis: Plot the IL-1β concentration against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The pIC₅₀ is the negative logarithm of the IC₅₀.
Visualizations
Caption: Selectivity profile of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Simplified P2X7 signaling pathway and this compound action.
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JNJ 47965567 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
Optimizing JNJ-47965567 concentration for in vitro experiments
Welcome to the technical support center for JNJ-47965567. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers and scientists optimize the use of this compound in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a potent, selective, and centrally permeable antagonist of the P2X7 receptor.[1][2] The P2X7 receptor is an ATP-gated ion channel, and its activation by high concentrations of extracellular ATP leads to the opening of a non-selective cation pore. This triggers downstream signaling events, most notably the activation of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines like Interleukin-1β (IL-1β).[1][3]
This compound functions as a non-competitive antagonist .[4][5] This means it does not compete with ATP at its binding site but rather binds to an allosteric site on the receptor, preventing the channel from opening even when ATP is bound.
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
JNJ-47965567 stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability in solution and proper storage conditions for JNJ-47965567.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in several organic solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO) is commonly used. It is also soluble in 1eq. HCl, Dimethylformamide (DMF), and Ethanol.[1][2] For in vivo applications, specific formulations with solvents like PEG300, Tween-80, and saline, or with SBE-β-CD in saline have been reported.
Q2: How should I prepare stock solutions of this compound?
A2: To prepare a stock solution, it is recommended to dissolve this compound in a suitable solvent such as DMSO to a desired concentration, for example, 10 mM or 100 mM.[1] For complete dissolution, ultrasonic assistance may be necessary.[3] Always use fresh, high-purity solvents to avoid introducing contaminants that could affect stability. For precise molarity calculations, it is crucial to use the batch-specific molecular weight found on the vial's Certificate of Analysis.
Q3: What are the optimal storage conditions for this compound?
A3: this compound should be stored under specific conditions to ensure its stability. As a solid, it should be stored at -20°C for long-term storage (up to 3 years) or at +4°C for shorter periods.[3][4] Once in solution, it is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C (stable for up to 1 year) or -20°C (stable for up to 1 month).[3][4]
Q4: I observed precipitation in my this compound solution after storage. What should I do?
A4: Precipitation can occur if the compound's solubility limit is exceeded, especially at lower temperatures. If you observe precipitation, gently warm the solution and use sonication to try and redissolve the compound.[3] To prevent this, ensure you are not exceeding the solubility limits and consider storing the solution at a concentration well below its maximum solubility. When preparing aqueous dilutions from a DMSO stock, it is important to mix vigorously and ensure the final DMSO concentration is compatible with your experimental system and does not cause precipitation.
Q5: How can I check the stability of my this compound solution over time?
A5: The stability of your this compound solution can be monitored by assessing its purity over time using High-Performance Liquid Chromatography (HPLC). A decrease in the area of the main peak corresponding to this compound and the appearance of new peaks would indicate degradation. While specific stability-indicating HPLC methods for this compound are not publicly detailed, a general approach is provided in the "Experimental Protocols" section below.
Data Presentation
Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 100 mg/mL[3] | 204.65 mM[3] | Ultrasonic assistance may be required for complete dissolution.[3] |
| 1eq. HCl | 24.43 mg/mL[1] | 50 mM[1] | |
| DMF | 30 mg/mL[2] | ~61.4 mM | |
| Ethanol | 12.5 mg/mL[2] | ~25.6 mM | |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL[2] | ~0.51 mM |
Molecular Weight of this compound is approximately 488.64 g/mol . Molarity calculations are based on this molecular weight.
Storage Conditions
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[3][4] |
| Powder | +4°C | Up to 2 years[3] |
| In Solvent | -80°C | Up to 1 year[4] |
| In Solvent | -20°C | Up to 1 month[3][4] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound will not dissolve | - Incorrect solvent used.- Solubility limit exceeded.- Low quality or wet solvent. | - Verify the appropriate solvent and its recommended concentration from the solubility table.- Try gentle warming and/or sonication to aid dissolution.[3]- Use fresh, high-purity, anhydrous solvents. Moisture can reduce solubility in some organic solvents.[4] |
| Precipitation in solution upon storage | - Solution stored at a temperature that reduces solubility.- Supersaturated solution was prepared. | - Gently warm and sonicate the solution before use.- Prepare a new stock solution at a lower concentration.- Aliquot the stock solution to avoid temperature fluctuations from repeated freeze-thaw cycles. |
| Loss of compound activity in experiments | - Degradation of the compound due to improper storage.- Repeated freeze-thaw cycles of the stock solution. | - Prepare fresh stock solutions from powder.- Ensure stock solutions are stored at the recommended temperature and for the appropriate duration.- Aliquot stock solutions to minimize freeze-thaw cycles. |
| Inconsistent experimental results | - Inaccurate concentration of the stock solution.- Degradation of the compound. | - Use the batch-specific molecular weight for accurate molarity calculations.- Verify the stability of your solution, potentially using HPLC if available.- Prepare fresh solutions for critical experiments. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, precision balance, vortex mixer, and sonicator.
-
Calculation: Based on the molecular weight of this compound (approx. 488.64 g/mol ), weigh out 4.89 mg of the compound.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.[3]
-
Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -80°C for long-term storage or -20°C for short-term storage.
General Protocol for Assessing Solution Stability by HPLC
Note: The following is a general guideline. Method optimization will be required for best results.
-
Objective: To assess the purity of a this compound solution over time by monitoring the peak area of the parent compound.
-
Materials: this compound solution to be tested, HPLC system with a UV detector, appropriate HPLC column (e.g., C18 reverse-phase), HPLC-grade solvents (e.g., acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid).
-
Method:
-
Prepare a standard solution of freshly dissolved this compound at a known concentration.
-
Inject the standard solution to determine the retention time and initial peak area of the intact compound.
-
Inject the aged solution (the one being tested for stability).
-
Monitor the chromatogram for the appearance of new peaks (potential degradation products) and a decrease in the peak area of the this compound peak.
-
The stability can be expressed as the percentage of the initial peak area remaining at each time point.
-
-
Purity Determination: Many vendors state the purity of their this compound is ≥98% as determined by HPLC.[1] This can serve as a baseline for your own assessments.
Visualizations
Caption: Workflow for preparation, storage, and use of this compound solutions.
Caption: Decision tree for troubleshooting this compound solution issues.
References
Technical Support Center: JNJ-47965567 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the P2X7 receptor antagonist, JNJ-47965567, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and centrally permeable antagonist of the P2X7 receptor. The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells like microglia and macrophages.[1] Its activation by high concentrations of extracellular ATP, often present in inflammatory environments, triggers downstream signaling cascades leading to the release of pro-inflammatory cytokines such as IL-1β.[2] this compound blocks this channel, thereby inhibiting the release of these inflammatory mediators.
Q2: What is a typical starting dose and administration route for this compound in mice?
Based on published preclinical studies, a common and effective dose of this compound is 30 mg/kg administered via intraperitoneal (i.p.) injection.[3] However, the optimal dose may vary depending on the animal model and the specific research question. It is always recommended to perform a dose-response study to determine the most effective dose for your specific experimental conditions.[4]
Q3: What is the recommended vehicle for dissolving this compound for in vivo use?
This compound has poor water solubility.[5] A commonly used and effective vehicle is a cyclodextrin-based solution. Specifically, a 30% (w/v) solution of β-cyclodextrin (β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile water has been used to dissolve this compound at a concentration of 5 mg/mL.[3]
Q4: How should I prepare the this compound formulation using cyclodextrin (B1172386)?
To prepare a 5 mg/mL solution of this compound in 30% (w/v) β-cyclodextrin:
-
Prepare a 30% (w/v) solution of β-cyclodextrin in Milli-Q water.
-
Add this compound to the cyclodextrin solution to a final concentration of 5 mg/mL.
-
Rotate the solution at 45°C for 2 hours.
-
Sonicate in a 37°C water bath for 15 minutes to ensure complete dissolution.
-
Filter-sterilize the final solution using a 0.22 µm filter before injection.[3]
Q5: Are there alternative formulations if I encounter issues with the cyclodextrin-based vehicle?
Yes, if you experience solubility or stability issues, several alternative formulations can be considered. These often involve a combination of co-solvents and surfactants to improve the solubility of hydrophobic compounds.[4][6]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the in vivo delivery of this compound.
Issue 1: Poor Solubility or Precipitation of this compound in Formulation
-
Observation: The compound fails to dissolve completely in the vehicle, or precipitation is observed after preparation or upon standing.
-
Possible Causes:
-
Incorrect preparation of the vehicle.
-
The concentration of this compound is too high for the chosen vehicle.
-
The quality of the cyclodextrin is suboptimal.
-
-
Troubleshooting Steps:
-
Verify Vehicle Preparation: Ensure the cyclodextrin is fully dissolved in water before adding this compound.
-
Optimize Dissolution: Increase the duration of rotation and sonication. Gentle warming can also aid dissolution, but be mindful of the compound's stability at elevated temperatures.
-
Consider Alternative Formulations: If cyclodextrin-based formulations are not successful, consider the alternative formulations outlined in the table below.[7] Always perform a small-scale pilot to confirm solubility and stability before preparing a large batch.
-
Particle Size Reduction: For some poorly soluble compounds, reducing the particle size can enhance the dissolution rate.[6]
-
Issue 2: High Variability in Experimental Results
-
Observation: Significant variation in the measured outcomes (e.g., target engagement, behavioral changes) is observed between animals within the same treatment group.
-
Possible Causes:
-
Inconsistent formulation or administration of this compound.
-
Inaccurate dosing due to precipitation of the compound in the syringe.
-
Improper injection technique leading to incorrect delivery (e.g., subcutaneous instead of intraperitoneal).
-
-
Troubleshooting Steps:
-
Ensure Homogeneous Formulation: Vigorously vortex the solution before drawing each dose to ensure a uniform suspension, especially if any particulate matter is present.
-
Standardize Administration Technique: Ensure all injections are performed by a trained individual following a consistent protocol. For intraperitoneal injections, aspirate before injecting to ensure the needle is not in an organ or blood vessel.[8][9]
-
Include a Vehicle Control Group: Always include a group of animals that receives only the vehicle to account for any effects of the formulation itself.[4]
-
Issue 3: Lack of Expected Efficacy
-
Observation: this compound does not produce the anticipated biological effect at the administered dose.
-
Possible Causes:
-
Insufficient target engagement due to poor bioavailability or rapid metabolism.
-
The chosen dose is too low for the specific animal model or disease state.
-
The compound has degraded due to improper storage or handling.
-
-
Troubleshooting Steps:
-
Assess Target Engagement: Perform a pharmacodynamic (PD) study to confirm that this compound is reaching the P2X7 receptor and inhibiting its function in vivo. An ex vivo IL-1β release assay is a suitable method for this.
-
Conduct a Dose-Response Study: If target engagement is confirmed but efficacy is still lacking, a dose-escalation study may be necessary to determine if a higher concentration is required.[4]
-
Verify Compound Integrity: Ensure that this compound has been stored correctly (typically at -20°C for powder) and that stock solutions are not used beyond their recommended stability period.[7]
-
Issue 4: Unexpected Toxicity or Adverse Events
-
Observation: Animals exhibit signs of toxicity such as significant weight loss, lethargy, or other abnormal behaviors.
-
Possible Causes:
-
The dose of this compound is too high, exceeding the maximum tolerated dose (MTD).
-
Toxicity of the vehicle formulation.
-
Off-target effects of the compound.
-
-
Troubleshooting Steps:
-
Perform a Maximum Tolerated Dose (MTD) Study: If not already done, an MTD study is crucial to establish a safe dose range for your animal model.[4]
-
Evaluate Vehicle Toxicity: Always include a vehicle-only control group to differentiate between compound-related and vehicle-related toxicity.[4]
-
Refine the Dosing Schedule: Consider alternative dosing schedules, such as less frequent administration, to mitigate toxicity while maintaining efficacy.[10]
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Species | Assay | pIC₅₀ |
| Human | P2X7 Antagonism | 8.3 |
| Mouse | P2X7 Antagonism | 7.5 |
| Rat | P2X7 Antagonism | 7.2 |
Source: R&D Systems, Tocris Bioscience[11]
Table 2: Recommended Formulations for In Vivo Delivery of this compound
| Formulation Components | Preparation Steps | Final Concentration |
| Primary: 30% (w/v) β-cyclodextrin in sterile water | 1. Dissolve β-cyclodextrin in water. 2. Add this compound. 3. Rotate at 45°C for 2h. 4. Sonicate at 37°C for 15 min.[3] | 5 mg/mL |
| Alternative 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | 1. Dissolve this compound in DMSO. 2. Add PEG300 and Tween-80. 3. Add saline to the final volume.[7] | ≥ 2.5 mg/mL |
| Alternative 2: 10% DMSO, 90% (20% SBE-β-CD in saline) | 1. Dissolve this compound in DMSO. 2. Add the SBE-β-CD solution.[7] | ≥ 2.5 mg/mL |
| Alternative 3: 10% DMSO, 90% corn oil | 1. Dissolve this compound in DMSO. 2. Add corn oil.[7] | ≥ 2.5 mg/mL |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection in Mice
This protocol provides a standardized method for the intraperitoneal administration of this compound.
Materials:
-
Sterile this compound formulation
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol (B145695) wipes
-
Appropriate animal restraint device
Procedure:
-
Preparation: Prepare the this compound formulation as described above and draw the calculated volume into a sterile syringe. Ensure the solution is at room temperature.
-
Animal Restraint: Gently restrain the mouse, exposing the abdomen. The animal can be tilted slightly with its head downwards to move the abdominal organs away from the injection site.
-
Injection Site Identification: Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[8][9]
-
Injection: a. Clean the injection site with a 70% ethanol wipe. b. Insert the needle at a 15-20 degree angle. c. Gently aspirate to ensure no fluid or blood is drawn into the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.[9] d. Slowly and steadily inject the solution.
-
Post-Injection: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.
Protocol 2: Ex Vivo IL-1β Release Assay for Target Engagement
This protocol can be used to assess the in vivo target engagement of this compound by measuring its ability to inhibit ATP-induced IL-1β release from brain tissue.
Materials:
-
Brain tissue from treated and control animals
-
Lipopolysaccharide (LPS)
-
Benzoyl-ATP (BzATP)
-
Rat IL-1β ELISA kit
-
Tissue homogenization buffer
-
Standard laboratory equipment (centrifuge, incubator, etc.)
Procedure:
-
Tissue Collection: At a designated time point after in vivo administration of this compound or vehicle, euthanize the animals and rapidly dissect the brain region of interest (e.g., hippocampus or cortex).
-
Tissue Homogenization: Homogenize the brain tissue in an appropriate buffer.
-
Cell Stimulation: a. Plate the brain homogenates. b. Prime the cells with LPS for a specified period (e.g., 4 hours). c. Stimulate the cells with BzATP to induce P2X7-mediated IL-1β release.
-
Sample Collection: Collect the supernatant from each well.
-
IL-1β Quantification: Measure the concentration of IL-1β in the supernatant using a rat-specific ELISA kit, following the manufacturer's instructions.[12]
-
Data Analysis: Compare the levels of IL-1β released from the brain tissue of this compound-treated animals to that of vehicle-treated animals. A significant reduction in IL-1β release in the treated group indicates successful target engagement.
Visualizations
Caption: P2X7 receptor signaling and inhibition by this compound.
Caption: A logical workflow for troubleshooting common in vivo delivery issues.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. P2X7 Receptors in Neurodegeneration: Potential Therapeutic Applications From Basic to Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Optimizing intermittent dosing of oral small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rndsystems.com [rndsystems.com]
- 12. Time course of hippocampal IL-1 beta and memory consolidation impairments in aging rats following peripheral infection - PMC [pmc.ncbi.nlm.nih.gov]
Potential toxicity of JNJ-47965567 in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using JNJ-47965567, a potent and selective P2X7 receptor antagonist, in cell culture experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments with this compound.
Issue 1: Unexpected Cell Death or Cytotoxicity
Researchers may observe significant cell death that is not attributable to the intended P2X7 antagonism.
| Potential Cause | Troubleshooting Steps |
| High Concentration of this compound: The compound may exhibit cytotoxic effects at concentrations above the optimal range for P2X7 antagonism. | 1. Determine the Cytotoxic Threshold: Perform a dose-response experiment using a standard cytotoxicity assay (e.g., MTT, LDH, or Trypan Blue exclusion) to determine the concentration at which this compound becomes toxic to your specific cell line. A detailed protocol for an LDH cytotoxicity assay is provided below.2. Use the Lowest Effective Concentration: Once the on-target IC50 is established (see Issue 3), use the lowest concentration that effectively antagonizes the P2X7 receptor while remaining well below the cytotoxic threshold. |
| Solvent Toxicity: The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at certain concentrations. | 1. Solvent Control: Include a vehicle control group in your experiments, treating cells with the same concentration of the solvent used to dissolve this compound.2. Minimize Solvent Concentration: Prepare a concentrated stock solution of this compound to minimize the final concentration of the solvent in your cell culture medium (typically ≤ 0.1%). |
| Off-Target Effects: While this compound is selective for the P2X7 receptor, off-target effects at high concentrations cannot be entirely ruled out. | 1. Use a Structurally Unrelated P2X7 Antagonist: Treat cells with a different, well-characterized P2X7 antagonist. If the cytotoxic effect is unique to this compound, it may suggest an off-target mechanism.2. Rescue Experiment: If the unexpected phenotype involves the downregulation of a specific protein, attempt to rescue the effect by overexpressing that protein. |
| Cell Line Sensitivity: Different cell lines can have varying sensitivities to chemical compounds. | Consult Literature: Review literature for studies that have used this compound in similar cell lines to gauge an appropriate starting concentration range. |
Issue 2: Inconsistent or Variable Experimental Results
Reproducibility is key in research. This section provides guidance on troubleshooting inconsistent results.
| Potential Cause | Troubleshooting Steps |
| Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect cellular responses. | 1. Standardize Protocols: Maintain consistent cell seeding densities and passage numbers for all experiments.2. Media Components: Be aware that components in serum can sometimes interfere with compound activity. Consider using serum-free media for the duration of the experiment if compatible with your cells. |
| Compound Preparation and Storage: Improper handling of this compound can lead to degradation or inaccurate concentrations. | 1. Follow Manufacturer's Instructions: Adhere to the recommended storage conditions and preparation of stock solutions.2. Fresh Dilutions: Prepare fresh dilutions of the compound from a stock solution for each experiment. |
| P2X7 Receptor Expression Levels: The level of P2X7 receptor expression can vary between cell lines and even with different culture conditions, affecting the observed potency of the antagonist. | 1. Verify Receptor Expression: Confirm the expression of the P2X7 receptor in your cell line using techniques such as qPCR, Western blot, or flow cytometry.2. Functional Receptor Assay: Functionally assess receptor activity using an ATP-induced dye uptake or calcium flux assay before conducting antagonist experiments. |
Issue 3: Apparent Lack of Efficacy
If this compound does not appear to inhibit the P2X7 receptor-mediated response in your assay, consider the following.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Assay Conditions: The concentration of the P2X7 agonist (e.g., ATP or BzATP) or the incubation time may not be optimal. | 1. Agonist Dose-Response: Perform a dose-response curve for your P2X7 agonist to determine the EC50 and use a concentration around the EC80 for antagonist screening.2. Time-Course Experiment: Optimize the incubation time for both the antagonist and the agonist. |
| Low or Absent P2X7 Receptor Function: The cell line may not have functional P2X7 receptors. | Positive Controls: Use a cell line known to express functional P2X7 receptors as a positive control to validate your experimental setup. |
| Incorrect Compound Concentration: Errors in dilution calculations can lead to a final concentration that is too low to be effective. | Verify Calculations and Pipetting: Double-check all calculations and ensure accurate pipetting when preparing dilutions. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the P2X7 receptor. It acts as a non-competitive antagonist, meaning it binds to a site on the receptor that is different from the ATP binding site (an allosteric site).[1] This binding prevents the conformational changes necessary for channel opening, thereby blocking ATP-induced downstream signaling, such as IL-1β release and cation influx.[2][3]
Q2: How selective is this compound for the P2X7 receptor?
A2: this compound has been shown to be highly selective for the P2X7 receptor over a panel of 50 other receptors, ion channels, and transporters.[4]
Q3: What are the recommended working concentrations for this compound in cell culture?
A3: The optimal concentration of this compound will vary depending on the cell type and the specific assay. However, based on published data, effective concentrations for inhibiting P2X7 receptor function are typically in the nanomolar to low micromolar range. For example, full blockade of IL-1β release was achieved at 1 µM in rat microglia and astrocytes.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q4: How should I prepare and store this compound?
A4: For in vitro studies, this compound is typically dissolved in 100% DMSO to create a concentrated stock solution (e.g., 30 mM).[3] This stock solution should be stored at -20°C. For experiments, the stock solution should be diluted in culture medium to the desired final concentration, ensuring the final DMSO concentration is kept to a minimum (ideally ≤ 0.1%) to avoid solvent toxicity.
Q5: Are there any known off-target effects of this compound?
A5: While this compound is highly selective, the possibility of off-target effects, especially at higher concentrations, should be considered. Some P2X7 receptor antagonists have been reported to have agonist-like effects on other signaling proteins. If you observe an unexpected phenotype, it is advisable to use a structurally different P2X7 antagonist to confirm that the effect is due to P2X7 inhibition.
Quantitative Data
Table 1: Potency of this compound in Various In Vitro Systems
| Species | Cell/System Type | Assay | Potency (pIC50 / pKi ± SEM) | Reference |
| Human | Recombinant (1321N1 cells) | Calcium Flux | 8.3 ± 0.08 | [5] |
| Human | Recombinant (1321N1 cells) | Radioligand Binding | 7.9 ± 0.07 (pKi) | [5] |
| Human | Whole Blood | IL-1β Release | 6.7 ± 0.07 | [5] |
| Human | Monocytes | IL-1β Release | 7.5 ± 0.07 | [5] |
| Rat | Recombinant (1321N1 cells) | Calcium Flux | 7.2 ± 0.08 | [5] |
| Rat | Recombinant (1321N1 cells) | Radioligand Binding | 8.7 ± 0.07 (pKi) | [5] |
| Rat | Microglia | IL-1β Release | 7.1 ± 0.1 | [5] |
| Rat | Astrocytes | Calcium Flux | 7.5 ± 0.4 | [5] |
| Mouse | Recombinant (1321N1 cells) | Calcium Flux | 7.5 ± 0.1 | [5] |
| Mouse | J774 Macrophages | Ethidium+ Uptake | IC50 of 54 ± 24 nM | [1] |
| Macaque | Recombinant (1321N1 cells) | Calcium Flux | 8.6 ± 0.1 | [5] |
| Dog | Recombinant (1321N1 cells) | Calcium Flux | 8.5 ± 0.2 | [5] |
Experimental Protocols
Protocol 1: LDH Cytotoxicity Assay
This protocol provides a general method for assessing the cytotoxicity of this compound using a Lactate Dehydrogenase (LDH) assay.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of this compound. Include the following controls:
-
Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) as the highest concentration of this compound.
-
Untreated Control: Cells in culture medium only.
-
Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) to induce 100% cell death.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mix (containing substrate, cofactor, and a tetrazolium salt) to each well according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the time specified in the manufacturer's protocol (typically 30 minutes). Measure the absorbance at the appropriate wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration of this compound using the following formula: % Cytotoxicity = [(Sample Absorbance - Untreated Control Absorbance) / (Maximum Release Control Absorbance - Untreated Control Absorbance)] * 100
Protocol 2: P2X7 Receptor Antagonism Assay (Calcium Flux)
This protocol describes a general method to assess the inhibitory effect of this compound on P2X7 receptor-mediated calcium influx.
-
Cell Seeding: Seed cells expressing the P2X7 receptor in a black, clear-bottom 96-well plate.
-
Dye Loading: On the day of the assay, load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: After dye loading, replace the medium with a suitable assay buffer and add various concentrations of this compound. Include a vehicle control. Incubate for the desired time to allow the compound to bind to the receptors.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence using a fluorescence plate reader.
-
Agonist Stimulation: Add a P2X7 receptor agonist (e.g., ATP or BzATP) at a predetermined concentration (e.g., EC80) to all wells simultaneously using an automated injector.
-
Kinetic Fluorescence Measurement: Immediately after agonist addition, measure the fluorescence intensity over time to capture the calcium influx.
-
Data Analysis: Analyze the data by calculating the peak fluorescence intensity or the area under the curve for each well. Normalize the data to the vehicle control and plot the percentage of inhibition against the concentration of this compound to determine the IC50.
Visualizations
Caption: P2X7 Receptor Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for Assessing this compound Potency.
Caption: Troubleshooting Logic for Unexpected Cell Death.
References
- 1. Frontiers | Unlocking the therapeutic potential of P2X7 receptor: a comprehensive review of its role in neurodegenerative disorders [frontiersin.org]
- 2. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JNJ 47965567 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: JNJ-47965567 Solubility and Formulation Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome the poor solubility of JNJ-47965567, a potent and selective P2X7 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
A1: this compound is known to have poor aqueous solubility but is soluble in several organic solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent.[1][2][3][4][5] It is also soluble in 1-equivalent hydrochloric acid (HCl), which can be useful for preparing certain stock solutions. One supplier also notes its solubility in DMF and Ethanol.[5] Quantitative solubility data is summarized in the table below.
Q2: My this compound is not dissolving in DMSO as expected. What could be the issue?
A2: If you are experiencing issues with dissolving this compound in DMSO, consider the following:
-
Purity of DMSO: Ensure you are using fresh, anhydrous (hygroscopic) DMSO.[1][3] DMSO readily absorbs moisture from the air, which can significantly reduce the solubility of hydrophobic compounds.
-
Sonication: Gentle warming and sonication can aid in the dissolution process.[4][6][7]
-
Concentration: Attempting to prepare a stock solution at a concentration higher than its maximum solubility will result in incomplete dissolution. Refer to the solubility table for maximum concentrations.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: No, this compound is poorly soluble in aqueous buffers.[3] Direct dissolution in Phosphate-Buffered Saline (PBS) will likely result in precipitation. For cell-based assays, it is recommended to first prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final concentration of the organic solvent is low enough to not affect the cells (typically <0.5%).
Q4: What are the recommended methods for preparing this compound for in vivo studies?
A4: Due to its poor aqueous solubility, specialized formulations are required for in vivo administration. Two common and effective approaches are the use of co-solvent systems and cyclodextrins.
-
Co-solvent Systems: A mixture of solvents is used to increase the solubility of the compound. A commonly cited formulation involves a combination of DMSO, PEG300, Tween-80, and saline.[7] Another option includes DMSO and corn oil.[7]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Beta-cyclodextrin (β-CD)[6] and its derivative, sulfobutylether-β-cyclodextrin (SBE-β-CD),[7][8] have been successfully used to formulate this compound for in vivo use.
Detailed protocols for these methods are provided in the Troubleshooting Guide section.
Troubleshooting Guide for Poor Solubility
This guide provides step-by-step protocols for common solubility challenges encountered during experiments with this compound.
Issue 1: Preparing a Concentrated Stock Solution for In Vitro Assays
Problem: Difficulty in dissolving this compound to create a high-concentration stock solution for cell-based or biochemical assays.
Solution:
-
Select the appropriate solvent: Anhydrous DMSO is the recommended solvent for preparing stock solutions.[1][2][3][4][5]
-
Determine the target concentration: Refer to the solubility table below to ensure you are not exceeding the maximum solubility. A concentration of 10-100 mM in DMSO is typically achievable.[1]
-
Dissolution Procedure:
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Issue 2: Compound Precipitation Upon Dilution in Aqueous Media
Problem: this compound precipitates out of solution when the DMSO stock is diluted into an aqueous buffer or cell culture medium.
Solution:
-
Minimize the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your final assay volume.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock in the aqueous medium. This gradual change in solvent polarity can sometimes prevent precipitation.
-
Pre-warm the aqueous medium: Warming the buffer or medium to 37°C before adding the this compound stock solution can help maintain solubility.
-
Vortexing during dilution: Add the stock solution to the aqueous medium while vortexing to ensure rapid and uniform mixing.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation using a Co-Solvent System for In Vivo Studies
This protocol is adapted from methods described for poorly soluble compounds.[7]
-
Prepare a stock solution: Dissolve this compound in DMSO to achieve a clear solution.
-
Add co-solvents sequentially: In a stepwise manner, add the following excipients, ensuring the solution remains clear after each addition:
-
Add PEG300 to a final concentration of 40%.
-
Add Tween-80 to a final concentration of 5%.
-
-
Final dilution in saline: Bring the solution to the final volume with saline to achieve a final composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Final Concentration: This method has been reported to achieve a solubility of at least 2.5 mg/mL.[7]
Protocol 2: Preparation of this compound Formulation using Cyclodextrins for In Vivo Studies
This protocol is based on a published method for formulating this compound.[6]
-
Prepare the cyclodextrin (B1172386) solution: Dissolve β-cyclodextrin (β-CD) in sterile water to make a 30% (w/v) solution.
-
Solubilize this compound: Add this compound to the 30% β-CD solution to a final concentration of 5 mg/mL.
-
Heating and Sonication:
-
Rotate the mixture at 45°C for 2 hours.
-
Sonicate in a 37°C water bath for 15 minutes.[6]
-
-
Sterilization and Storage: Filter sterilize the final solution using a 0.22 µm filter and store at 4°C for up to one week.
Quantitative Data Summary
| Solvent/Vehicle | Maximum Concentration | Molar Concentration (mM) | Source(s) |
| DMSO | 100 mg/mL | 204.65 | [1][7] |
| DMSO | 98 mg/mL | 200.55 | [3] |
| DMSO | 48.86 mg/mL | 100 | |
| 1 eq. HCl | 24.43 mg/mL | 50 | |
| DMF | 30 mg/mL | 61.39 | [5] |
| Ethanol | 12.5 mg/mL | 25.58 | [5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 5.12 | [7] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | ≥ 5.12 | [7] |
| 30% (w/v) β-CD in water | 5 mg/mL | 10.23 | [6] |
Visualizations
Caption: P2X7 Receptor Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflows for this compound Solubilization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | P2X Receptor | TargetMol [targetmol.com]
- 5. medkoo.com [medkoo.com]
- 6. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. journals.biologists.com [journals.biologists.com]
JNJ-47965567 half-life and pharmacokinetic challenges
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the pharmacokinetic properties of the P2X7 receptor antagonist, JNJ-47965567.
Frequently Asked Questions (FAQs)
Q1: What is the reported half-life of this compound?
Currently, publicly available literature, including the primary characterization study by Bhattacharya et al. (2013), does not specify a precise elimination half-life (t½) for this compound in preclinical species. Pharmacokinetic assessments have focused on plasma and brain exposure levels at various time points following administration.
Q2: What are the main pharmacokinetic challenges associated with this compound?
The most significant pharmacokinetic challenge identified for this compound is its poor oral bioavailability .[1] Studies in rats have shown that oral administration of the compound leads to insufficient plasma and brain exposure to achieve significant P2X7 receptor occupancy.[1] This necessitates the use of alternative routes of administration, such as subcutaneous injection, to achieve therapeutic concentrations in preclinical models.[1]
Q3: What is the brain penetration of this compound?
This compound is a centrally permeable P2X7 antagonist.[1] Following subcutaneous administration in rats, it achieves a brain-to-plasma concentration ratio of approximately 0.5 to 0.58, which is sufficient for significant P2X7 receptor occupancy in the central nervous system.[1]
Troubleshooting Guide
Problem: Inconsistent or low plasma/brain concentrations in our animal studies.
Possible Causes and Solutions:
-
Route of Administration: As noted, oral administration of this compound results in poor bioavailability.[1]
-
Recommendation: Utilize subcutaneous or intraperitoneal injection to ensure adequate systemic exposure.
-
-
Vehicle Formulation: The solubility of this compound can be a challenge.
-
Recommendation: A common and effective formulation involves the use of cyclodextrins. For in vivo studies in mice, a detailed protocol for preparing a solution with 2-hydroxypropyl-beta-cyclodextrin (B2473086) (β-CD) has been described.
-
Quantitative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic exposure data for this compound in rats following a single 10 mg/kg dose. Note the significant difference in exposure between oral and subcutaneous administration, highlighting the poor oral bioavailability.
| Parameter | Oral Administration (10 mg/kg) | Subcutaneous Administration (10 mg/kg) |
| Plasma Exposure | 44 - 98 ng/mL | 720 - 1200 ng/mL |
| Brain Exposure | 18 - 40 ng/g | 380 - 658 ng/g |
| Brain/Plasma Ratio | Not reported | ~0.5 - 0.58 |
Data sourced from Bhattacharya et al., 2013.[1]
Experimental Protocols
Pharmacokinetic Study in Rats
This protocol is based on the methodology described by Bhattacharya et al. (2013) for assessing the in vivo exposure of this compound.
1. Animal Model:
- Species: Male Sprague-Dawley rats.
2. Dosing:
- Oral (p.o.) Administration:
- Dose: 10 mg/kg.
- Vehicle: To be determined based on solubility optimization (e.g., a suspension in a suitable vehicle like 0.5% methylcellulose).
- Subcutaneous (s.c.) Administration:
- Dose: 10 mg/kg.
- Vehicle: To be determined based on solubility optimization.
3. Sample Collection:
- Blood and brain tissue are collected at various time points post-dosing.
4. Bioanalysis:
- Quantification of this compound concentrations in plasma and brain homogenates is performed using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
5. Data Analysis:
- Pharmacokinetic parameters, including plasma and brain exposure levels and the brain-to-plasma ratio, are calculated from the concentration-time data.
In Vivo Formulation Preparation for Murine Studies
This protocol is adapted from a study that utilized this compound in a mouse model of amyotrophic lateral sclerosis (ALS).
1. Materials:
- This compound powder.
- 2-hydroxypropyl-beta-cyclodextrin (β-CD).
- Milli-Q water.
2. Procedure:
- Prepare a 30% (w/v) solution of β-CD in Milli-Q water.
- Add this compound to the β-CD solution to achieve a final concentration of 5 mg/mL.
- Rotate the solution at 45°C for 2 hours.
- Sonicate the solution in a 37°C water bath for 15 minutes to ensure complete dissolution.
Visualizations
Caption: Logical workflow of this compound's pharmacokinetic challenges.
Caption: Experimental workflow for a pharmacokinetic study of this compound.
References
Interpreting negative results with JNJ-47965567
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-47965567, a potent and selective P2X7 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel. It is a centrally permeable compound that has been shown to block the release of interleukin-1β (IL-1β) induced by the P2X7 receptor agonist BzATP.[1][2] While initially thought to be a competitive antagonist, further studies have suggested a non-competitive mechanism of inhibition, where it binds to an allosteric site on the receptor.[3][4]
Q2: We are not observing the expected efficacy of this compound in our in vivo model. What could be the reason?
Several factors could contribute to a lack of efficacy. Consider the following:
-
Dosing Regimen: The frequency and timing of administration can significantly impact outcomes. For instance, in the SOD1G93A mouse model of amyotrophic lateral sclerosis (ALS), administration of 30 mg/kg this compound three times a week from disease onset showed no effect on disease progression.[3][5] However, a separate study using the same mouse model reported that administering the same dose four times a week starting from a pre-symptomatic stage delayed disease onset and improved motor performance in female mice.[6][7][8]
-
Animal Model and Disease Pathology: The efficacy of this compound can be model-dependent. While it showed modest efficacy in a rat model of neuropathic pain, it was not effective in the forced swim test, a model for depression.[1][2] The underlying pathology and the specific role of the P2X7 receptor in your model are critical considerations.
-
Pharmacokinetics and Brain Penetrance: Although this compound is brain penetrant, its concentration in the target tissue might vary between species and individuals. It is crucial to ensure that the compound reaches the site of action at a sufficient concentration to exert its effect.
Q3: Are there conflicting reports on the efficacy of this compound?
Yes, some studies have reported conflicting results. For example, in the context of ALS research using the SOD1G93A mouse model, one study found no benefit when this compound was administered from the onset of disease.[3][5] Conversely, another study reported positive effects on disease onset and motor function in female mice when the drug was given at a pre-symptomatic stage.[6][7][8] These discrepancies highlight the importance of experimental design, including the timing of intervention and the dosing schedule.
Troubleshooting Guides
Issue 1: Inconsistent in vitro results in IL-1β release assays.
-
Potential Cause 1: Cell Priming. For robust IL-1β release, cells like monocytes or microglia often require priming with an agent like lipopolysaccharide (LPS) before stimulation with a P2X7 agonist like BzATP. Ensure your protocol includes an adequate priming step.
-
Potential Cause 2: Agonist Concentration. The concentration of the P2X7 agonist used can influence the inhibitory effect of this compound. High concentrations of the agonist may overcome the antagonistic effect. A dose-response curve for the agonist should be performed to determine the optimal concentration.
-
Potential Cause 3: Protein Binding. In assays using whole blood, the potency of this compound may be lower due to protein binding.[1] Consider this when comparing results from whole blood assays to those using isolated monocytes.
Issue 2: Lack of effect in a behavioral model where P2X7 antagonism is expected to be beneficial.
-
Potential Cause 1: Timing of Administration. The therapeutic window for P2X7 antagonism may be narrow. Administration before the onset of significant pathology might be more effective than treatment after the disease is well-established.
-
Potential Cause 2: Off-target Effects of Other Compounds. If comparing this compound to other P2X7 antagonists like Brilliant Blue G (BBG), be aware that BBG is less selective and may have off-target effects that contribute to its observed efficacy.[9]
-
Potential Cause 3: Contribution of Central vs. Peripheral P2X7. this compound is CNS-penetrant.[3] The relative contribution of central versus peripheral P2X7 receptors to the pathophysiology of your model will influence the outcome.
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay System | Parameter | Value | Reference |
| Human P2X7 Receptor | pKi | 7.9 ± 0.07 | [1][2] |
| Human Whole Blood (IL-1β release) | pIC50 | 6.7 ± 0.07 | [1][2] |
| Human Monocytes (IL-1β release) | pIC50 | 7.5 ± 0.07 | [1][2] |
| Rat Microglia (IL-1β release) | pIC50 | 7.1 ± 0.1 | [1][2] |
| Murine J774 Macrophages (Ethidium+ uptake) | IC50 | 54 ± 24 nM | [3] |
Table 2: Summary of In Vivo Studies with this compound
| Model | Species | Dose and Regimen | Key Findings | Reference |
| Amphetamine-induced Hyperactivity | Rat | 30 mg/kg | Attenuated hyperactivity | [1][2] |
| Neuropathic Pain | Rat | 30 mg/kg | Modest, yet significant efficacy | [1][2] |
| Forced Swim Test | Rat | Not specified | No efficacy observed | [1][2] |
| ALS (SOD1G93A) | Mouse | 30 mg/kg, 3x/week from onset | No impact on weight loss, clinical score, motor coordination, or survival | [3][5] |
| ALS (SOD1G93A) | Mouse | 30 mg/kg, 4x/week from P60 | Delayed disease onset, reduced body weight loss, and improved motor coordination in females; no effect on lifespan or in males. | [6][7][8] |
Experimental Protocols
Key Experiment: Inhibition of BzATP-induced IL-1β Release in Human Whole Blood
-
Blood Collection: Collect fresh human whole blood in heparinized tubes.
-
Priming: Incubate the blood with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 4 hours at 37°C to prime the inflammasome.
-
Antagonist Incubation: Add this compound at various concentrations and incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add the P2X7 receptor agonist, 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP), at a final concentration of 300 µM and incubate for 1 hour at 37°C.
-
Plasma Separation: Centrifuge the blood samples at 1,500 x g for 15 minutes to separate the plasma.
-
IL-1β Measurement: Quantify the concentration of IL-1β in the plasma using a commercially available ELISA kit.
-
Data Analysis: Calculate the pIC50 value by fitting the concentration-response data to a four-parameter logistic equation.
Mandatory Visualizations
Caption: P2X7 receptor signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound activity in vitro.
Caption: Logical troubleshooting workflow for interpreting negative results with this compound.
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.biologists.com [journals.biologists.com]
- 7. researchgate.net [researchgate.net]
- 8. Chronic administration of P2X7 receptor antagonist this compound delays disease onset and progression, and improves motor performance in ALS SOD1G93A female mice [pubmed.ncbi.nlm.nih.gov]
- 9. Novel P2X7 Antagonist Ameliorates the Early Phase of ALS Disease and Decreases Inflammation and Autophagy in SOD1-G93A Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: JNJ-47965567 Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curve experiments with the P2X7 receptor antagonist, JNJ-47965567.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and centrally permeable antagonist of the P2X7 receptor, which is a ligand-gated ion channel activated by extracellular ATP.[1][2][3][4] Its primary mechanism of action is to block the P2X7 receptor, thereby inhibiting downstream signaling events such as calcium influx, IL-1β release, and the formation of a large, non-selective pore.[1][5]
Q2: What are the reported potency values (pKi, pIC50, EC50) for this compound?
The potency of this compound has been characterized in various in vitro and in vivo systems. A summary of these values is provided in the table below.
Q3: I am observing a biphasic dose-response curve. What could be the cause?
A biphasic or "U-shaped" dose-response curve can indicate complex biological responses. Potential causes include:
-
Off-target effects: At higher concentrations, this compound might interact with other cellular targets, leading to an unexpected response.
-
Receptor desensitization: Prolonged exposure to high concentrations of the antagonist could induce receptor desensitization or internalization.
-
Cellular toxicity: High concentrations of the compound may induce cytotoxicity, confounding the measurement of P2X7R-specific effects.
Q4: My dose-response data has high variability between replicates. How can I improve this?
High variability can obscure the true dose-response relationship. To improve reproducibility:
-
Ensure consistent cell handling: Use cells at a consistent passage number and confluency.
-
Optimize reagent preparation: Prepare fresh solutions of this compound and the P2X7R agonist (e.g., BzATP) for each experiment.
-
Control incubation times: Adhere strictly to the optimized pre-incubation time for the antagonist and the stimulation time for the agonist.
-
Increase replicate number: Using more technical and biological replicates can help to identify and mitigate the impact of outliers.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No inhibitory effect observed | 1. Inactive compound: Improper storage or handling of this compound. 2. Insufficient agonist concentration: The concentration of the P2X7R agonist (e.g., ATP, BzATP) may be too low to elicit a measurable response. 3. Low P2X7R expression: The cell line used may have low or no expression of the P2X7 receptor. | 1. Compound Integrity: Ensure this compound is stored correctly (dissolved in 100% DMSO at 30 mM and stored at -20°C) and use a fresh aliquot.[6] 2. Agonist Titration: Perform a dose-response experiment with the agonist to determine its EC50 and use a concentration at or above the EC80 for inhibition assays. 3. Receptor Expression: Verify P2X7R expression in your cell line using techniques like Western blot, qPCR, or flow cytometry. |
| Poor curve fit (low R² value) | 1. Inappropriate concentration range: The selected concentrations of this compound may not cover the full range of inhibition. 2. High data scatter: Significant variability in the data points. | 1. Concentration Range Optimization: Conduct a preliminary experiment with a broad range of concentrations (e.g., 1 nM to 100 µM) to identify the inhibitory range. Subsequent experiments should use a narrower range of concentrations around the estimated IC50. 2. Review Experimental Technique: Refer to the "High variability" FAQ to minimize sources of error. |
| Unexpected agonist-like effect | 1. Off-target effects: this compound may interact with other receptors or signaling pathways. 2. Assay interference: The compound may interfere with the detection method (e.g., fluorescence). | 1. Use a P2X7R-null cell line: As a negative control, test the effect of this compound in a cell line that does not express the P2X7 receptor. 2. Assay Control: Run a control without cells to check for direct interference of the compound with the assay reagents. |
Data Presentation
Table 1: In Vitro Potency of this compound
| System | Assay | Agonist | Potency Metric | Value | Reference |
| Human P2X7 | Radioligand Binding | - | pKi | 7.9 ± 0.07 | [1][5] |
| Rat P2X7 | Radioligand Binding | - | pKi | 8.7 ± 0.07 | [2][5] |
| Human Whole Blood | IL-1β Release | BzATP | pIC50 | 6.7 ± 0.07 | [1][2][5] |
| Human Monocytes | IL-1β Release | BzATP | pIC50 | 7.5 ± 0.07 | [1][2][5] |
| Rat Microglia | IL-1β Release | BzATP | pIC50 | 7.1 ± 0.1 | [1][2][5] |
| Murine J774 Macrophages | Ethidium+ Uptake | ATP | IC50 | 54 ± 24 nM | [6] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Endpoint | Dose | Effect | Reference |
| Rat | Brain P2X7 Receptor Occupancy | - | Brain EC50 of 78 ± 19 ng·mL⁻¹ | [1] |
| Rat | Amphetamine-induced Hyperactivity | 30 mg·kg⁻¹ | Attenuation of hyperactivity | [1] |
| Rat | Neuropathic Pain Model | 30 mg·kg⁻¹ | Modest, significant efficacy | [1] |
| SOD1G93A Female Mice | ALS Disease Progression | 30 mg/kg (i.p.) | Delayed disease onset and progression | [7][8][9] |
Experimental Protocols
In Vitro IL-1β Release Assay
-
Cell Preparation:
-
For human whole blood, collect blood in heparinized tubes.
-
For human monocytes or rat microglia, isolate cells using standard density gradient centrifugation methods.
-
Prime cells with lipopolysaccharide (LPS) to induce pro-IL-1β expression.
-
-
Compound Incubation:
-
Pre-incubate the cells with varying concentrations of this compound for a predetermined time (e.g., 15-30 minutes).
-
-
Agonist Stimulation:
-
Stimulate the cells with a P2X7R agonist, such as BzATP, at a concentration near its EC80.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the samples and collect the supernatant.
-
Quantify the concentration of IL-1β in the supernatant using a commercially available ELISA kit.
-
-
Data Analysis:
-
Plot the percentage inhibition of IL-1β release against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vitro Calcium Influx Assay
-
Cell Preparation:
-
Seed cells expressing the P2X7 receptor (e.g., HEK293-hP2X7R) in a 96-well black, clear-bottom plate.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
-
Compound Incubation:
-
Pre-incubate the cells with varying concentrations of this compound.
-
-
Agonist Stimulation and Data Acquisition:
-
Measure baseline fluorescence using a fluorescence plate reader.
-
Add a P2X7R agonist (e.g., BzATP) and immediately begin kinetic reading of fluorescence intensity.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the agonist-induced calcium influx for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Mandatory Visualization
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JNJ 47965567 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 4. medkoo.com [medkoo.com]
- 5. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Chronic administration of P2X7 receptor antagonist this compound delays disease onset and progression, and improves motor performance in ALS SOD1G93A female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: JNJ-47965567 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving the P2X7 receptor antagonist, JNJ-47965567.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, selective, and centrally permeable antagonist of the P2X7 receptor, which is a ligand-gated ion channel activated by extracellular ATP.[1][2] The binding of ATP to the P2X7 receptor triggers the assembly of the NLRP3 inflammasome complex within microglia, leading to the release of pro-inflammatory cytokines like IL-1β.[3] this compound acts as a non-competitive antagonist, inhibiting the downstream effects of P2X7 receptor activation.[4]
Q2: What is the recommended solvent for this compound?
A2: The choice of solvent depends on the experimental setup:
-
In vitro studies: this compound can be dissolved in 100% DMSO.[4]
-
In vivo studies: A cyclodextrin-based solvent is recommended. Commonly used vehicles are 30% (w/v) 2-(hydroxypropyl)-beta-cyclodextrin (β-CD) or 30% SBE-β-cyclodextrin in Milli-Q water.[3][4]
Q3: Are there known sex-dependent effects of this compound?
A3: Yes, studies in SOD1G93A mouse models of ALS have shown significant sex-dependent differences in the effects of this compound.[3][5] One study reported delayed disease onset, reduced body weight loss, and improved motor coordination in female mice, while no significant beneficial or detrimental effects were observed in males.[5] Therefore, it is crucial to include both sexes in experimental designs and analyze the data separately.
Troubleshooting Guide
Issue 1: High variability in in vivo study outcomes.
| Potential Cause | Troubleshooting Steps |
| Inherent variability of the animal model | The SOD1G93A mouse model is known for variations in disease progression, onset, and survival.[3][5] To mitigate this, use a sufficient number of animals per group to ensure statistical power and randomize animals into treatment groups. |
| Sex differences in drug response | As noted in the FAQs, this compound has demonstrated sex-specific effects.[3][5] Always stratify animals by sex for treatment and data analysis. |
| Inconsistent drug administration | Ensure precise and consistent intraperitoneal (i.p.) injection technique. The dosing frequency (e.g., three or four times per week) and the timing of treatment initiation (e.g., pre-symptomatic vs. at disease onset) should be strictly controlled and documented.[3][4] |
| Vehicle preparation | The preparation of the cyclodextrin-based vehicle should be consistent across all experiments. Ensure the cyclodextrin (B1172386) is fully solubilized. |
Issue 2: Inconsistent results in in vitro assays (e.g., IL-1β release).
| Potential Cause | Troubleshooting Steps |
| Cell health and passage number | Use cells within a consistent and low passage number range. Ensure high cell viability before starting the experiment. |
| Reagent stability | Prepare fresh solutions of ATP and this compound for each experiment. This compound stock solutions in DMSO should be stored at -20°C.[4] |
| Assay conditions | Standardize incubation times, cell density, and concentrations of all reagents, including the ATP concentration used to stimulate the P2X7 receptor. |
| DMSO concentration | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in the culture medium is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from various experimental systems.
| Parameter | System | Value | Reference |
| pKi (human P2X7) | Radioligand binding | 7.9 ± 0.07 | [1] |
| pKi (rat P2X7) | Radioligand binding | 8.7 | [2] |
| pIC50 (IL-1β release) | Human blood | 6.7 ± 0.07 | [1][6] |
| pIC50 (IL-1β release) | Human monocytes | 7.5 ± 0.07 | [1][6] |
| pIC50 (IL-1β release) | Rat microglia | 7.1 ± 0.1 | [1][6] |
| IC50 (ethidium+ uptake) | Murine J774 macrophages | 54 ± 24 nM | [4] |
| EC50 (brain receptor occupancy) | Rat brain | 78 ± 19 ng·mL-1 | [1] |
| In vivo dose | Rodent models | 30 mg·kg-1 | [1][3][4] |
Experimental Protocols & Visualizations
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by high concentrations of extracellular ATP, often released from damaged neurons, initiates a signaling cascade that leads to neuroinflammation. This compound acts by blocking this receptor.
P2X7 receptor signaling pathway and point of inhibition by this compound.
In Vivo Experimental Workflow for SOD1G93A Mouse Model
This workflow outlines the key steps for evaluating the efficacy of this compound in a commonly used mouse model of ALS.
General workflow for in vivo studies using this compound in the SOD1G93A mouse model.
Detailed Methodologies
1. In Vivo Administration of this compound
-
Vehicle Preparation: Prepare a 30% (w/v) solution of 2-(hydroxypropyl)-beta-cyclodextrin or SBE-β-cyclodextrin in sterile Milli-Q water.[4]
-
Drug Preparation: Dissolve this compound in the cyclodextrin vehicle to a final concentration that allows for the administration of 30 mg/kg in a reasonable injection volume (e.g., 10 mL/kg).
-
Administration: Administer the drug or vehicle via intraperitoneal (i.p.) injection. The frequency can be set at three to four times per week, starting at a pre-symptomatic age (e.g., postnatal day 60) and continuing until the humane endpoint is reached.[3]
-
Blinding: All treatments and assessments should be performed in a blinded manner to prevent investigator bias.[5]
2. Flow Cytometric Assay for P2X7 Activity (Ethidium+ Uptake)
This assay measures the formation of the P2X7 receptor pore, which allows the passage of larger molecules like ethidium (B1194527).
-
Cell Line: Murine J774 macrophages are a suitable cell line.[4]
-
Procedure:
-
Pre-incubate J774 macrophages with varying concentrations of this compound or a vehicle control (DMSO).
-
Add ATP to stimulate the P2X7 receptor. A concentration near the EC50 value (e.g., 500 µM) is appropriate for determining the IC50 of the antagonist.[4]
-
Simultaneously add ethidium bromide.
-
Incubate for a standardized period.
-
Measure the uptake of ethidium+ into the cells using a flow cytometer.
-
The reduction in ethidium+ uptake in the presence of this compound indicates inhibition of P2X7 receptor function.[4]
-
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: JNJ-47965567 and Blood-Brain Barrier Penetration
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the blood-brain barrier (BBB) penetration of the P2X7 receptor antagonist, JNJ-47965567.
Frequently Asked Questions (FAQs)
Q1: Is this compound considered a brain-penetrant compound?
A1: Yes, this compound is characterized as a centrally permeable or brain-penetrant P2X7 receptor antagonist.[1][2][3] Studies have demonstrated its ability to cross the blood-brain barrier and engage with its target in the central nervous system (CNS).[1]
Q2: What is the brain-to-plasma ratio of this compound?
A2: The brain-to-plasma ratio of this compound in rats has been reported to be between 0.5 and 0.58. This indicates that the concentration of the compound in the brain is approximately half of that in the plasma.
Q3: What is the effective concentration of this compound in the brain?
A3: The brain EC50 (half maximal effective concentration) for this compound, determined by ex vivo P2X7 receptor autoradiography in rats, is 78 ± 19 ng·mL⁻¹.[1] This value represents the concentration at which 50% of the P2X7 receptors in the brain are occupied by the antagonist.
Q4: What is the residence time of this compound in the CNS?
A4: A significant consideration for experimental design is the relatively short residence time of this compound in the CNS. Following a 30 mg/kg intraperitoneal (i.p.) dose, its presence in the central nervous system is estimated to be approximately 2 to 4 hours.[4][5]
Q5: Is this compound a substrate for P-glycoprotein (P-gp)?
A5: There is currently no direct published evidence to confirm or deny that this compound is a substrate for the P-glycoprotein (P-gp) efflux transporter. P-gp is a key component of the BBB that actively removes a wide range of xenobiotics from the brain. If this compound were a P-gp substrate, its brain penetration could be limited. Researchers may need to experimentally determine its P-gp substrate potential.
Troubleshooting Guide
This guide addresses potential issues researchers may encounter when studying the CNS effects of this compound, with a focus on blood-brain barrier penetration.
| Problem | Possible Cause | Troubleshooting/Recommendation |
| Inconsistent or lower-than-expected CNS effects in vivo. | 1. Short CNS residence time: The compound's effects may be transient due to its rapid clearance from the brain (residence time of ~2-4 hours).[4][5] 2. Suboptimal dosing regimen: The dosing frequency may not be sufficient to maintain therapeutic concentrations in the brain. 3. P-glycoprotein (P-gp) mediated efflux: The compound may be actively transported out of the brain by P-gp. | 1. Adjust dosing regimen: Consider more frequent administration (e.g., every 4-6 hours) or continuous infusion to maintain stable CNS concentrations. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: Conduct PK/PD studies to establish the relationship between plasma/brain concentrations and the desired pharmacological effect. 3. Investigate P-gp interaction: Perform an in vitro P-gp substrate assay (see Experimental Protocols section). If it is a substrate, consider co-administration with a P-gp inhibitor (e.g., verapamil (B1683045), elacridar) in your experimental model, though this can have confounding effects. |
| High variability in brain tissue concentrations between animals. | 1. Differences in individual animal physiology: Variations in metabolism, BBB integrity, or transporter expression can lead to differing drug levels. 2. Inconsistent drug administration: Variability in the injection technique (e.g., i.p. vs. subcutaneous) can affect absorption rates. | 1. Increase sample size: A larger cohort of animals can help to account for individual variability. 2. Standardize administration protocol: Ensure consistent and precise administration of the compound. For oral administration, consider the impact of food intake. 3. Measure plasma concentrations: Correlate brain concentrations with plasma levels to understand if the variability originates from systemic exposure or BBB transport. |
| Discrepancy between in vitro potency and in vivo efficacy. | 1. Limited free-fraction in the brain: High non-specific binding to brain tissue can reduce the concentration of free, pharmacologically active compound. 2. Metabolism in the brain: The compound may be metabolized within the CNS to less active or inactive forms. | 1. Measure unbound brain concentration: Use techniques like brain slice binding or equilibrium dialysis to determine the unbound fraction of this compound in the brain. 2. Investigate CNS metabolism: Analyze brain homogenates for the presence of metabolites. |
Quantitative Data Summary
| Parameter | Value | Species | Method | Reference |
| Brain EC50 | 78 ± 19 ng·mL⁻¹ | Rat | Ex vivo P2X7 Receptor Autoradiography | [1] |
| Brain-to-Plasma Ratio | 0.5 - 0.58 | Rat | Not specified | |
| CNS Residence Time | ~2 - 4 hours | Not specified | Inferred from in vivo studies | [4][5] |
| pIC50 (human P2X7) | 8.3 | In vitro | Not specified | [3] |
| pIC50 (mouse P2X7) | 7.5 | In vitro | Not specified | [3] |
| pIC50 (rat P2X7) | 7.2 | In vitro | Not specified | [3] |
Experimental Protocols
Ex Vivo P2X7 Receptor Autoradiography for Target Engagement
This protocol is adapted from studies assessing P2X7 receptor occupancy in the brain.
Objective: To determine the extent of P2X7 receptor occupancy by this compound in the brain after systemic administration.
Methodology:
-
Animal Dosing: Administer this compound or vehicle to rats at various doses and time points prior to tissue collection.
-
Tissue Collection: At the designated time, euthanize the animals and rapidly extract the brains. Flash-freeze the brains in isopentane (B150273) cooled with dry ice.
-
Cryosectioning: Section the frozen brains into thin slices (e.g., 20 µm) using a cryostat. Thaw-mount the sections onto gelatin-coated microscope slides.
-
Radioligand Incubation:
-
Thaw the slides and pre-incubate them in a buffer solution.
-
Incubate the sections with a radiolabeled P2X7 receptor antagonist (e.g., [³H]-A-804598) at a concentration near its Kd.
-
To determine non-specific binding, incubate a parallel set of slides in the presence of a high concentration of a non-radiolabeled P2X7 antagonist (e.g., A-740003 or this compound itself).
-
-
Washing: Wash the slides in ice-cold buffer to remove unbound radioligand.
-
Drying and Exposure: Dry the slides and expose them to a phosphor imaging screen or autoradiographic film.
-
Image Analysis: Quantify the signal intensity in different brain regions using densitometry. Receptor occupancy is calculated as the percentage reduction in specific binding in the drug-treated animals compared to the vehicle-treated controls.
In Vivo Microdialysis for Measuring Brain Extracellular Fluid (ECF) Concentrations
This protocol provides a general framework for measuring the concentration of this compound in the brain ECF of freely moving animals.
Objective: To determine the time-course of this compound concentration in the brain's extracellular space.
Methodology:
-
Guide Cannula Implantation: Surgically implant a guide cannula into the specific brain region of interest in an anesthetized rat.
-
Recovery: Allow the animal to recover from surgery for a specified period.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect several baseline dialysate samples before administering the drug.
-
Drug Administration: Administer this compound via the desired route (e.g., i.p., s.c., p.o.).
-
Sample Collection: Continue to collect dialysate samples at regular intervals for several hours.
-
Sample Analysis: Analyze the concentration of this compound in the dialysate samples using a sensitive analytical method such as LC-MS/MS.
-
Data Analysis: Plot the concentration of this compound in the dialysate over time to determine its pharmacokinetic profile in the brain ECF.
In Vitro P-glycoprotein (P-gp) Substrate Assay
This protocol describes a common method to assess whether a compound is a substrate of the P-gp efflux transporter using a cell-based assay.
Objective: To determine if this compound is actively transported by P-gp.
Methodology:
-
Cell Culture: Culture Madin-Darby canine kidney cells transfected with the human MDR1 gene (MDCKII-MDR1) on permeable filter supports until they form a confluent monolayer with tight junctions.[6]
-
Transport Experiment Setup:
-
Apical to Basolateral (A-B) Transport: Add this compound to the apical (upper) chamber.
-
Basolateral to Apical (B-A) Transport: Add this compound to the basolateral (lower) chamber.
-
Perform these experiments in the presence and absence of a known P-gp inhibitor (e.g., verapamil or elacridar).
-
-
Incubation: Incubate the cells for a defined period (e.g., 1-2 hours) at 37°C.
-
Sample Collection and Analysis: At the end of the incubation, collect samples from both the apical and basolateral chambers and determine the concentration of this compound using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).
-
An efflux ratio significantly greater than 2, which is reduced in the presence of a P-gp inhibitor, suggests that the compound is a P-gp substrate.
-
Visualizations
Caption: Factors influencing this compound CNS penetration.
Caption: Troubleshooting workflow for this compound CNS studies.
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JNJ 47965567 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 4. Chronic administration of P2X7 receptor antagonist this compound delays disease onset and progression, and improves motor performance in ALS SOD1G93A female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. enamine.net [enamine.net]
Technical Support Center: JNJ-47965567 Target Engagement Assessment
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing JNJ-47965567 target engagement in tissue samples. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent, selective, and centrally permeable antagonist of the P2X7 receptor (P2X7R).[1][2][3] The P2X7R is an ATP-gated ion channel primarily expressed on immune cells like macrophages and microglia, as well as other cell types in the central nervous system (CNS).[4][5] It plays a key role in neuroinflammatory processes.[6]
Q2: What is the mechanism of action for this compound?
A2: this compound acts as a P2X7R antagonist. While initially thought to be a competitive antagonist for human and rat P2X7R, further studies suggest it functions as a non-competitive inhibitor.[4] It blocks the downstream effects of P2X7R activation by high concentrations of extracellular ATP.[7][8]
Q3: What are the key downstream signaling events inhibited by this compound?
A3: Activation of P2X7R by ATP triggers several downstream events. This compound inhibits these processes, which include:
-
Ion Flux: Blocks the influx of Ca²⁺ and Na⁺ and the efflux of K⁺.[7][9]
-
Macropore Formation: Prevents the formation of a large, non-selective pore that allows passage of molecules up to 900 Da.[7][8]
-
Inflammasome Activation: Inhibits the assembly of the NLRP3 inflammasome, a critical step for processing pro-inflammatory cytokines.[6][10][11]
-
Cytokine Release: Attenuates the release of mature pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β).[1][2][12]
Q4: How do I choose the appropriate assay for assessing target engagement in my tissue samples?
A4: The choice of assay depends on your specific research question and available equipment.
-
For functional blockade: IL-1β release assays are a robust method to confirm functional target engagement, as this is a key downstream effect of P2X7R activation.[1][12]
-
For direct ion channel activity: Calcium influx assays or dye uptake assays (using ethidium (B1194527) bromide or TO-PRO™-3) can directly measure the inhibition of channel and pore formation.[4][13][14]
-
For receptor occupancy: Ex vivo autoradiography with a suitable radioligand is effective for quantifying receptor binding in brain tissue slices.[1][12]
Q5: Are there species-specific differences in the potency of this compound?
A5: Yes, this compound exhibits different affinities and potencies for P2X7R across different species. It is crucial to consult species-specific data to determine appropriate experimental concentrations. For example, it has a high affinity for both human (pKi 7.9) and rat (pKi 8.7) P2X7R.[2][15] Potency (pIC₅₀) values also vary between human, mouse, and rat receptors.[3]
Troubleshooting Guide
Q: I am not observing any inhibition of P2X7R activity with this compound. What could be the issue?
A: This is a common issue with several potential causes. Use the following logic to troubleshoot:
Caption: Troubleshooting logic for lack of this compound activity.
-
Compound Integrity : Ensure the compound has been stored correctly and that the final concentration in the assay is accurate. This compound is typically dissolved in solvents like DMSO.[3]
-
Agonist Concentration : P2X7R requires unusually high concentrations of ATP (in the millimolar range) for full activation.[7] Ensure your ATP or BzATP (a potent P2X7R agonist) stock is fresh and used at a concentration sufficient to elicit a strong response (e.g., EC₈₀).[16]
-
Tissue Viability and Expression : Confirm that your tissue samples are viable and have not undergone degradation. Verify that your specific tissue or cell population expresses sufficient levels of P2X7R using methods like Western blotting or PCR.[14]
-
Assay Conditions :
-
Species: Confirm you are using a concentration of this compound appropriate for the species being tested.[2][3]
-
Divalent Cations: P2X7R activity can be inhibited by divalent cations like Mg²⁺ and Ca²⁺.[16] Ensure your assay buffer composition is appropriate and consistent.
-
Vehicle Control: The vehicle used to dissolve this compound, such as 2-(hydroxypropyl)-beta-cyclodextrin or DMSO, should be tested alone to ensure it does not affect the assay outcome.[4]
-
Q: My results show high variability between replicates. What are the potential causes?
A: High variability can arise from inconsistent tissue preparation, inaccurate pipetting, or fluctuations in incubation times and temperatures. For tissue slice experiments, ensure slice thickness and health are consistent. For dissociated cells, ensure consistent cell numbers and viability across wells.
Quantitative Data Summary
The potency and affinity of this compound vary by species and assay type. The following tables summarize key quantitative data reported in the literature.
Table 1: Binding Affinity (pKi) of this compound
| Species | pKi (± SEM) | Reference |
|---|---|---|
| Human | 7.9 (± 0.07) | [1][12] |
| Rat | 8.7 (± 0.07) |[2][12] |
Table 2: Inhibitory Potency (pIC₅₀ / IC₅₀) of this compound
| Assay System | Measurement | Potency (pIC₅₀ / IC₅₀) | Reference |
|---|---|---|---|
| Human P2X7R | Functional Antagonism | pIC₅₀: 8.3 | [3] |
| Mouse P2X7R | Functional Antagonism | pIC₅₀: 7.5 | [3] |
| Rat P2X7R | Functional Antagonism | pIC₅₀: 7.2 | [3] |
| Human Whole Blood | IL-1β Release | pIC₅₀: 6.7 (± 0.07) | [1][12] |
| Human Monocytes | IL-1β Release | pIC₅₀: 7.5 (± 0.07) | [1][12] |
| Rat Microglia | IL-1β Release | pIC₅₀: 7.1 (± 0.1) | [1][12] |
| Murine J774 Macrophages | Ethidium⁺ Uptake | IC₅₀: 54 (± 24) nM |[4] |
Experimental Protocols & Visualizations
P2X7R Signaling Pathway & this compound Inhibition
The following diagram illustrates the P2X7R signaling cascade and the point of intervention for this compound.
Caption: P2X7R signaling pathway and antagonism by this compound.
Protocol 1: IL-1β Release Assay from Tissue Slices
This protocol measures the ability of this compound to block ATP-induced IL-1β release from ex vivo tissue slices (e.g., brain, spleen).
Caption: Workflow for an ex vivo IL-1β release assay.
Methodology:
-
Materials:
-
Freshly dissected tissue (e.g., hippocampus, spleen).
-
Vibratome or tissue chopper.
-
Artificial cerebrospinal fluid (ACSF) or appropriate physiological buffer, gassed with 95% O₂ / 5% CO₂.
-
Lipopolysaccharide (LPS) for priming (optional, enhances pro-IL-1β expression).
-
This compound stock solution (in DMSO).
-
ATP or BzATP stock solution.
-
IL-1β ELISA kit (species-specific).
-
Multi-well plates.
-
-
Procedure:
-
Tissue Preparation: Rapidly dissect the tissue of interest and place it in ice-cold, oxygenated buffer. Prepare acute slices (e.g., 200-400 µm thick) using a vibratome.
-
Recovery: Allow slices to recover in oxygenated buffer at room temperature for at least 1 hour.
-
Priming (Optional): For many tissues, priming is necessary to induce pro-IL-1β expression. Incubate slices with LPS (e.g., 1 µg/mL) for 2-4 hours.
-
Antagonist Treatment: Transfer slices to a multi-well plate. Pre-incubate with various concentrations of this compound or a vehicle control for 30-60 minutes.
-
Stimulation: Add the P2X7R agonist (e.g., 1-3 mM ATP or 100-300 µM BzATP) and incubate for a defined period (e.g., 1-2 hours).
-
Sample Collection: Carefully collect the supernatant from each well.
-
Quantification: Measure the concentration of IL-1β in the supernatant using a species-specific ELISA kit according to the manufacturer's instructions.
-
Normalization (Optional): Tissue viability can be assessed using an LDH assay on the supernatant to normalize IL-1β release to any cell death.
-
-
Data Analysis:
-
Calculate the percentage inhibition of ATP-induced IL-1β release for each concentration of this compound compared to the vehicle-treated, ATP-stimulated control.
-
Plot the concentration-response curve and calculate the IC₅₀ value.
-
Protocol 2: Dye Uptake Assay in Dissociated Tissue Cells
This protocol assesses P2X7R pore formation by measuring the uptake of a fluorescent dye like ethidium bromide (EtBr) or TO-PRO™-3 in cells isolated from tissue.
Methodology:
-
Materials:
-
Fresh tissue (e.g., spleen, lymphoid tissues).[4]
-
Cell dissociation buffer (e.g., collagenase/dispase).
-
Physiological salt solution (e.g., HBSS).
-
This compound stock solution.
-
ATP or BzATP stock solution.
-
Fluorescent dye (e.g., Ethidium Bromide, TO-PRO™-3).
-
Flow cytometer or fluorescence microscope.
-
-
Procedure:
-
Cell Isolation: Mechanically and/or enzymatically dissociate the tissue to obtain a single-cell suspension. Filter the suspension through a cell strainer to remove clumps.
-
Cell Plating: Plate the cells in a suitable multi-well plate or use them in suspension for flow cytometry.
-
Antagonist Treatment: Pre-incubate the cells with this compound or vehicle for 15-30 minutes.
-
Dye and Agonist Addition: Add the fluorescent dye (e.g., 5-10 µM EtBr) followed immediately by the P2X7R agonist (e.g., 1-3 mM ATP).
-
Incubation: Incubate for 10-20 minutes at 37°C.
-
Measurement:
-
Flow Cytometry: Analyze the fluorescence intensity of the cell population. Gate on the cell population of interest if using specific cell markers.[4]
-
Microscopy: Capture images and quantify the number of fluorescently labeled cells or the mean fluorescence intensity.
-
-
-
Data Analysis:
-
Quantify the reduction in dye uptake in this compound-treated cells compared to vehicle-treated controls.
-
Determine the IC₅₀ of this compound for inhibiting ATP-induced dye uptake.
-
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JNJ 47965567 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 4. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The P2X7 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Cell signaling via the P2X7 nucleotide receptor: linkage to ROS production, gene transcription, and receptor trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Unlocking the therapeutic potential of P2X7 receptor: a comprehensive review of its role in neurodegenerative disorders [frontiersin.org]
- 12. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Techniques for evaluating the ATP-gated ion channel P2X7 receptor function in macrophages and microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. axonmedchem.com [axonmedchem.com]
- 16. tandfonline.com [tandfonline.com]
JNJ-47965567 species-specific efficacy differences
Welcome to the technical support center for JNJ-47965567. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the use of this P2X7 receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data on its species-specific efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and centrally permeable antagonist of the P2X7 receptor.[1][2] The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, such as microglia in the central nervous system, and is involved in inflammatory processes.[1] Activation of the P2X7 receptor by high concentrations of extracellular ATP triggers the release of pro-inflammatory cytokines, including IL-1β. This compound blocks this process by inhibiting the P2X7 receptor.
Q2: There are conflicting reports on whether this compound is a competitive or non-competitive antagonist. Which is it?
While initial characterizations suggested a competitive mechanism of action, more recent structural and functional studies have provided strong evidence that this compound acts as a non-competitive antagonist .[1] It is believed to bind to an allosteric site on the P2X7 receptor, distinct from the ATP binding pocket.[3] This binding prevents the conformational changes required for channel opening, even when ATP is bound. The earlier classification as a competitive antagonist may have been due to the high concentrations of agonist used in some initial assays, which can sometimes complicate the interpretation of the mechanism of inhibition.[4]
Q3: What are the key differences in the efficacy of this compound across different species?
This compound exhibits varying potency across different species. It is most potent at the human P2X7 receptor, followed by the rat and then the mouse receptor. These differences are important to consider when designing and interpreting preclinical studies. Below is a summary of the reported potency values.
Data Presentation: Species-Specific Efficacy of this compound
| Parameter | Human | Rat | Mouse |
| pKi (affinity) | 7.9 ± 0.07 | 8.7 ± 0.07 | Not explicitly reported, but lower than human and rat |
| pIC50 (inhibition of IL-1β release) | 6.7 ± 0.07 (whole blood), 7.5 ± 0.07 (monocytes) | 7.1 ± 0.1 (microglia) | Not explicitly reported, but effective in vivo |
| pIC50 (receptor inhibition) | 8.3 | 7.2 | 7.5 |
Data compiled from multiple sources.[2][5]
Troubleshooting Guides
In Vitro Experiments
Issue: Inconsistent or no inhibition of ATP-induced IL-1β release.
-
Potential Cause 1: Suboptimal cell priming.
-
Troubleshooting Step: Ensure cells (e.g., monocytes, microglia) are properly primed with lipopolysaccharide (LPS) prior to stimulation with a P2X7 agonist like BzATP. Priming is necessary to induce the expression of pro-IL-1β. A typical priming condition is 1 µg/mL of LPS for 4-6 hours.
-
-
Potential Cause 2: Incorrect agonist concentration.
-
Troubleshooting Step: The concentration of the P2X7 agonist (e.g., ATP or BzATP) is critical. High concentrations can sometimes overcome the inhibitory effect, especially if there are issues with the antagonist's stability or concentration. Perform a dose-response curve for the agonist to determine the optimal concentration for your cell type.
-
-
Potential Cause 3: Issues with this compound solution.
-
Troubleshooting Step: this compound is typically dissolved in DMSO for in vitro use. Ensure the stock solution is properly stored at -20°C and that the final concentration of DMSO in your assay is not affecting cell viability or function (typically <0.1%). Prepare fresh dilutions for each experiment.
-
Issue: Variability in calcium flux assay results.
-
Potential Cause 1: Inconsistent dye loading.
-
Troubleshooting Step: Ensure consistent loading of the calcium indicator dye (e.g., Fluo-4 AM, Indo-1 AM) across all wells and experiments. Optimize dye concentration and loading time for your specific cell type. Incomplete de-esterification of the AM ester can also lead to compartmentalization of the dye.
-
-
Potential Cause 2: Cell health and density.
-
Troubleshooting Step: Use healthy, viable cells and maintain a consistent cell density across experiments. Over-confluent or stressed cells can exhibit altered calcium signaling.
-
-
Potential Cause 3: Phototoxicity or photobleaching.
-
Troubleshooting Step: Minimize the exposure of dye-loaded cells to excitation light to prevent phototoxicity and photobleaching, which can lead to a decrease in signal over time.
-
In Vivo Experiments
Issue: Lack of efficacy in a rodent model of neuropathic pain or other CNS disorders.
-
Potential Cause 1: Inadequate drug exposure in the brain.
-
Troubleshooting Step: this compound is centrally permeable, but it's crucial to use an appropriate dose and route of administration to achieve therapeutic concentrations in the brain. A common effective dose in rats is 30 mg/kg, administered subcutaneously or intraperitoneally.[1][2] Consider performing pharmacokinetic studies to confirm brain exposure in your specific animal model and experimental conditions.
-
-
Potential Cause 2: Improper formulation of this compound for in vivo use.
-
Troubleshooting Step: For in vivo studies, this compound is often formulated in a vehicle such as 2-hydroxypropyl-β-cyclodextrin (β-CD) to improve solubility.[1] Ensure the formulation is prepared correctly and is stable. A common preparation involves dissolving this compound in a 30% (w/v) β-CD solution.[1]
-
-
Potential Cause 3: Timing of drug administration relative to disease progression or behavioral testing.
-
Troubleshooting Step: The therapeutic window for P2X7 antagonism can be narrow. The timing of this compound administration in relation to the onset of pathology and the timing of behavioral assessments is critical. For example, in some models, prophylactic treatment may be more effective than treatment after the disease is well-established.
-
Experimental Protocols
IL-1β Release Assay in Human Whole Blood
-
Blood Collection: Collect fresh human blood in heparinized tubes.
-
Priming: Aliquot blood into a 96-well plate. Prime the cells by adding LPS to a final concentration of 1 µg/mL. Incubate for 4 hours at 37°C in a 5% CO2 incubator.
-
Antagonist Treatment: Add varying concentrations of this compound (dissolved in DMSO) to the wells. The final DMSO concentration should be kept below 0.1%. Incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add the P2X7 agonist BzATP to a final concentration of 300 µM.
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Sample Collection: Centrifuge the plate to pellet the blood cells. Collect the plasma supernatant.
-
Detection: Measure the concentration of IL-1β in the plasma using a commercially available ELISA kit, following the manufacturer's instructions.
In Vivo Dosing Solution Preparation
-
Vehicle Preparation: Prepare a 30% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin (β-CD) in sterile water.
-
This compound Dissolution: Add the appropriate amount of this compound powder to the β-CD solution to achieve the desired final concentration (e.g., for a 30 mg/kg dose in a rat with an injection volume of 5 mL/kg, the concentration would be 6 mg/mL).
-
Solubilization: Vortex and/or sonicate the mixture until the this compound is completely dissolved. Gentle heating may be required.
-
Administration: The solution can be administered via subcutaneous or intraperitoneal injection.
Mandatory Visualizations
P2X7 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the P2X7 receptor and the inhibitory action of this compound.
Experimental Workflow for In Vivo Neuropathic Pain Model
Caption: General experimental workflow for evaluating the efficacy of this compound in a rodent model of neuropathic pain.
References
- 1. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for subtype-specific inhibition of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JNJ 47965567 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
Controlling for vehicle effects in JNJ-47965567 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the P2X7 receptor antagonist, JNJ-47965567. The focus is on appropriately controlling for vehicle effects to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo studies with this compound?
A1: The most commonly cited vehicle for in vivo administration of this compound is a 30% (w/v) solution of a cyclodextrin (B1172386) derivative in water or saline.[1][2] Specifically, 2-hydroxypropyl-β-cyclodextrin (β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-cyclodextrin) have been successfully used.[1][2][3] The choice of cyclodextrin may depend on the specific experimental requirements and tolerability in the animal model.
Q2: What is the recommended solvent for in vitro experiments?
A2: For in vitro assays, this compound is typically dissolved in 100% dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1][4] This stock solution is then further diluted in the appropriate aqueous buffer or cell culture medium for the experiment. It is crucial to ensure the final concentration of DMSO in the assay is low (typically <0.1%) and is consistent across all experimental and control groups to avoid solvent-induced artifacts.
Q3: Are there known side effects associated with the vehicle itself?
A3: Yes, prolonged administration of cyclodextrin-based vehicles has been associated with adverse effects in mice.[1] Observed side effects in studies using a 30% β-CD vehicle included ocular discharge, blepharospasm (eyelid twitching), vasculitis of the ears, and hair loss.[1] These effects were noted in both the vehicle-treated and this compound-treated groups, strongly suggesting they are attributable to the vehicle.[1] Therefore, a vehicle-only control group is essential in all experiments.
Q4: How should I prepare the this compound solution for in vivo use?
A4: For a cyclodextrin-based formulation, this compound can be solubilized in a 30% (w/v) solution of β-CD or SBE-β-cyclodextrin.[1][2] The process may involve rotation at an elevated temperature (e.g., 45°C) and sonication to ensure complete dissolution.[1] It is recommended to prepare the solution fresh for each experiment.
Q5: What are the key parameters to consider when designing a study with this compound?
A5: Key considerations include the route of administration (intraperitoneal injection is common), the dose of this compound, the frequency of administration, and the inclusion of appropriate control groups.[1][2][3] A vehicle-only control group is mandatory to differentiate the effects of the drug from those of the vehicle.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected adverse events (e.g., eye irritation, hair loss) in both drug and control groups. | The vehicle (e.g., 30% β-cyclodextrin) may be causing these effects.[1] | Acknowledge these as potential vehicle-related effects in your study report.Consider reducing the concentration of the cyclodextrin if possible, while maintaining drug solubility.Explore alternative vehicle formulations, such as those containing PEG300 and Tween-80, or corn oil.[4] |
| Inconsistent or unexpected results in in vitro assays. | The final DMSO concentration may be too high or may vary between wells. | Ensure the final DMSO concentration is identical and ideally below 0.1% in all conditions.Include a vehicle control (media with the same final DMSO concentration) to assess the effect of the solvent on the assay readout. |
| Difficulty solubilizing this compound for in vivo studies. | The compound may not be fully dissolving in the vehicle. | For cyclodextrin formulations, try gentle heating (e.g., 45°C) and sonication to aid dissolution.[1]Ensure the correct pH of the final solution. |
| No significant difference observed between the this compound-treated group and the vehicle control. | The drug may not have reached the target tissue at a sufficient concentration.The vehicle may have a biological effect that masks the effect of the drug.The dosing regimen may be suboptimal. | Confirm the CNS penetrance of this compound in your model if central effects are expected.[1][5]Carefully analyze the data from the vehicle control group to understand its impact.Review the literature for effective dosing regimens in similar models.[2][3] |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay System | Parameter | Value |
| Human P2X7 | pKi | 7.9 ± 0.07 |
| Human Whole Blood (IL-1β release) | pIC50 | 6.7 ± 0.07 |
| Human Monocytes (IL-1β release) | pIC50 | 7.5 ± 0.07 |
| Rat Microglia (IL-1β release) | pIC50 | 7.1 ± 0.1 |
| Murine J774 Macrophages (Ethidium+ uptake) | IC50 | 54 ± 24 nM |
Data compiled from multiple sources.[1][6]
Table 2: In Vivo Formulations for this compound
| Vehicle Composition | Route of Administration | Notes |
| 30% (w/v) β-cyclodextrin in Milli-Q water | Intraperitoneal (i.p.) | Associated with some adverse events with prolonged use.[1] |
| 30% (w/v) SBE-β-cyclodextrin | Intraperitoneal (i.p.) | Used in studies in SOD1G93A mice.[2][3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not specified | Suggested as an alternative formulation.[4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not specified | Suggested as an alternative formulation.[4] |
| 10% DMSO, 90% Corn Oil | Not specified | Suggested as an alternative formulation.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration (Cyclodextrin-Based Vehicle)
-
Prepare a 30% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin or SBE-β-cyclodextrin in sterile Milli-Q water or saline.
-
Weigh the required amount of this compound powder.
-
Add the this compound powder to the cyclodextrin solution to achieve the desired final concentration (e.g., 5 mg/mL).[1][2]
-
To facilitate dissolution, rotate the solution at 45°C for 2 hours.[1]
-
Sonicate the solution in a 37°C water bath for 15 minutes.[1]
-
Visually inspect the solution to ensure it is clear and free of particulates before administration.
-
Prepare a vehicle-only solution (30% cyclodextrin in water/saline) to be used for the control group, subjecting it to the same preparation process.
Protocol 2: In Vivo Study Design with Vehicle Control
-
Randomly assign animals to experimental groups:
-
Group 1: Naive/Untreated Control
-
Group 2: Vehicle Control (e.g., 30% SBE-β-cyclodextrin)
-
Group 3: this compound in Vehicle
-
-
Administer the appropriate treatment to each group via the chosen route (e.g., intraperitoneal injection) at the specified dose and frequency.
-
Monitor all animals for any adverse effects, paying close attention to those potentially related to the vehicle (e.g., ocular or skin issues).[1]
-
At the study endpoint, collect tissues and perform desired analyses (e.g., behavioral tests, biochemical assays, histology).
-
When analyzing the data, compare the this compound-treated group to the vehicle control group to determine the specific effect of the drug.
Visualizations
References
- 1. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-47965567 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using JNJ-47965567, a potent and selective P2X7 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a centrally permeable, high-affinity, and selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel.[1][2] Its primary mechanism of action is to block the P2X7 receptor, thereby inhibiting the influx of ions like calcium and sodium and the efflux of potassium that are triggered by high concentrations of extracellular ATP.[3] This blockade prevents downstream signaling events, including the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines such as IL-1β.[1][3]
Q2: In which experimental systems has this compound been characterized?
A2: this compound has been characterized in a variety of in vitro and in vivo systems. In vitro studies have utilized recombinant cell lines expressing human, rat, or mouse P2X7, as well as native systems like human whole blood, human monocytes, rat microglia, and murine macrophages.[1][4][5] In vivo, it has been studied in rodent models of neuropathic pain, mania, depression, and amyotrophic lateral sclerosis (ALS).[1][5][6]
Q3: What is the mode of inhibition of this compound?
A3: While initially suggested to be a competitive antagonist, further studies have indicated that this compound acts as a non-competitive antagonist of the P2X7 receptor.[5] This means it likely binds to an allosteric site on the receptor, rather than directly competing with ATP for the binding site.[7]
Q4: How should I prepare and store this compound for my experiments?
A4: For in vitro experiments, it is recommended to first prepare a clear stock solution in a suitable solvent like DMSO. For in vivo studies in mice, this compound has been administered intraperitoneally (i.p.) after being dissolved in a vehicle such as 30% (w/v) 2-(hydroxypropyl)-beta-cyclodextrin.[5][8] Always refer to the manufacturer's instructions for specific solubility and storage conditions.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound across different species and experimental systems.
Table 1: Potency of this compound in In Vitro Assays
| Species | Assay Type | System | Potency (pKi/pIC50/IC50) | Reference |
| Human | Radioligand Binding | Recombinant | pKi = 7.9 ± 0.07 | [1][4] |
| Human | IL-1β Release | Whole Blood | pIC50 = 6.7 ± 0.07 | [1][4] |
| Human | IL-1β Release | Monocytes | pIC50 = 7.5 ± 0.07 | [1][4] |
| Rat | Radioligand Binding | Recombinant | pKi = 8.7 ± 0.07 | [4] |
| Rat | Calcium Flux | Astrocytes | pIC50 = 7.5 ± 0.4 | [4] |
| Rat | IL-1β Release | Microglia | pIC50 = 7.1 ± 0.1 | [1][4] |
| Mouse | Dye Uptake (Ethidium+) | J774 Macrophages | IC50 = 54 ± 24 nM | [5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Species | Dose and Route | Effect | Reference |
| Neuropathic Pain | Rat | 30 mg/kg | Modest but significant efficacy | [1] |
| Amphetamine-induced Hyperactivity | Rat | 30 mg/kg | Attenuated hyperactivity | [1] |
| ALS (SOD1G93A) | Mouse | 30 mg/kg, i.p. (thrice weekly from onset) | No alteration in disease progression | [5] |
| ALS (SOD1G93A) | Mouse | 30 mg/kg, i.p. (4 times per week from pre-onset) | Delayed disease onset and improved motor performance in females | [6][8] |
Key Experimental Protocols
Protocol 1: In Vitro IL-1β Release Assay (from Human Monocytes)
-
Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Further purify monocytes using magnetic-activated cell sorting (MACS) with CD14 microbeads.
-
Cell Culture: Culture the isolated monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.
-
Priming: Prime the monocytes with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 4 hours) to induce pro-IL-1β expression.
-
Antagonist Treatment: Pre-incubate the primed monocytes with varying concentrations of this compound or vehicle control (e.g., DMSO) for a designated time (e.g., 30 minutes).
-
P2X7 Activation: Stimulate the cells with a P2X7 agonist, such as BzATP (2'- & 3'-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate), at a concentration known to elicit a robust response (e.g., 100 µM).
-
Incubation: Incubate for a period sufficient to allow IL-1β release (e.g., 1-2 hours).
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.
-
IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit.
-
Data Analysis: Plot the IL-1β concentration against the log concentration of this compound to determine the IC50 value.
Protocol 2: In Vitro Dye Uptake Assay (using Murine J774 Macrophages)
-
Cell Culture: Culture J774 murine macrophages in RPMI-1640 medium supplemented with 10% FBS and GlutaMAX.
-
Cell Preparation: Harvest cells and resuspend them in a low-divalent cation medium (e.g., 145 mM NaCl, 2 mM KCl, 0.2 mM CaCl2, 13 mM D-glucose, 10 mM HEPES, pH 7.4).
-
Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of this compound or vehicle for 15 minutes at 37°C.[5]
-
Dye and Agonist Addition: Add a fluorescent dye that can enter cells through the P2X7 pore, such as ethidium (B1194527) bromide (e.g., 25 µM), along with a P2X7 agonist like ATP (e.g., 500 µM, which is near the EC50).[5]
-
Incubation: Incubate at 37°C for a short period (e.g., 5-15 minutes).
-
Termination of Uptake: Stop the dye uptake by adding an ice-cold stop solution containing a high concentration of divalent cations (e.g., 20 mM MgCl2).[5]
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity of the incorporated dye.
-
Data Analysis: Calculate the percent inhibition of dye uptake at each concentration of this compound to determine the IC50.
Visualizations
Caption: P2X7 signaling pathway and inhibition by this compound.
Caption: General workflow for in vitro experiments with this compound.
Troubleshooting Guide
Issue 1: No or low inhibition of P2X7-mediated response observed.
Caption: Troubleshooting guide for lack of this compound activity.
Issue 2: High variability between experimental replicates.
-
Potential Cause: Inconsistent cell numbers.
-
Solution: Ensure accurate cell counting and plating. Use a multichannel pipette for adding cells and reagents to minimize variability.
-
-
Potential Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with media or a buffer to maintain a consistent environment across the plate.
-
-
Potential Cause: Reagent preparation and addition.
-
Solution: Prepare fresh dilutions of this compound and the P2X7 agonist for each experiment. Ensure thorough mixing of all solutions before adding them to the wells.
-
Issue 3: Unexpected or off-target effects observed.
-
Best Practice: To confirm that the observed effect is due to P2X7 inhibition, it is crucial to include appropriate controls.[9]
-
Control 2: Use P2X7 knockout/knockdown cells. The most definitive control is to perform the experiment in cells that do not express the P2X7 receptor. If the effect of this compound is absent in these cells, it confirms on-target activity.
-
Control 3: Rescue experiment. If possible, try to rescue the phenotype by activating a downstream signaling molecule that is normally triggered by P2X7 activation.[9]
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a novel P2X7 antagonist using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to P2X7 Receptor Antagonists: JNJ-47965567 vs. A-438079 and AZD9056
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the P2X7 receptor antagonist JNJ-47965567 with other notable antagonists, A-438079 and AZD9056. The information is compiled from preclinical and clinical studies to assist researchers in evaluating these compounds for their specific research needs.
Introduction to P2X7 Receptor and its Antagonism
The P2X7 receptor is a ligand-gated ion channel activated by high concentrations of extracellular adenosine (B11128) triphosphate (ATP), a molecule released during cellular stress and inflammation.[1] P2X7 receptor activation leads to the influx of Ca²⁺ and Na⁺ and the efflux of K⁺, which in turn triggers the assembly of the NLRP3 inflammasome and the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and IL-18.[1][2] This signaling pathway is implicated in a variety of inflammatory, neurological, and pain-related disorders, making the P2X7 receptor a compelling therapeutic target.[3]
P2X7 Signaling Pathway
The activation of the P2X7 receptor by ATP initiates a cascade of intracellular events culminating in an inflammatory response.
References
A Comparative Analysis of P2X7 Receptor Antagonists: JNJ-47965567 versus Brilliant Blue G
For researchers and professionals in drug development, the selection of an appropriate antagonist for the P2X7 receptor is critical for advancing studies in neuroinflammation, chronic pain, and other associated pathologies. This guide provides a detailed comparison of two prominent P2X7 antagonists, JNJ-47965567 and Brilliant Blue G (BBG), focusing on their efficacy, selectivity, and supporting experimental data.
This analysis synthesizes available data to offer an objective overview, enabling informed decisions for future research applications. We will delve into the quantitative measures of potency, experimental methodologies, and the underlying signaling pathways.
Data Presentation: Quantitative Efficacy at a Glance
The following table summarizes the key quantitative data for this compound and Brilliant Blue G, highlighting their potency and selectivity across different species and assay formats.
| Parameter | This compound | Brilliant Blue G | Species | Assay Type | Reference |
| pKi | 7.9 ± 0.07 | - | Human | Radioligand Binding | [1] |
| 8.7 ± 0.07 | - | Rat | Radioligand Binding | [1] | |
| pIC₅₀ | 8.3 | - | Human | Not Specified | [2] |
| 7.5 | - | Mouse | Not Specified | [2] | |
| 7.2 | - | Rat | Not Specified | [2] | |
| 6.7 ± 0.07 | - | Human | IL-1β Release (Whole Blood) | [1] | |
| 7.5 ± 0.07 | - | Human | IL-1β Release (Monocytes) | [1] | |
| 7.1 ± 0.1 | - | Rat | IL-1β Release (Microglia) | [1] | |
| IC₅₀ | - | 10 nM | Rat | Not Specified | Not Specified |
| - | 200 nM | Human | Not Specified | Not Specified |
Deciphering the P2X7 Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP initiates a cascade of intracellular events, primarily centered around inflammation. The following diagram illustrates the key signaling pathway modulated by these antagonists.
Caption: P2X7 receptor signaling cascade leading to IL-1β release.
Experimental Protocols: A Methodological Overview
To ensure the reproducibility and validation of the presented data, this section outlines the methodologies for key experiments used to characterize this compound and Brilliant Blue G.
Radioligand Binding Assay (for this compound)
This assay quantifies the affinity of a compound for its target receptor.
-
Membrane Preparation: Membranes from cells expressing the P2X7 receptor (e.g., 1321N1 cells) are isolated.
-
Incubation: A fixed concentration of a radiolabeled P2X7 antagonist (e.g., [³H] A-804598) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled antagonist (this compound).
-
Separation: The membrane-bound radioligand is separated from the unbound radioligand via filtration.
-
Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The data is used to calculate the inhibitory constant (Ki) of the unlabeled antagonist, which reflects its binding affinity.
IL-1β Release Assay (for this compound)
This functional assay measures the ability of an antagonist to inhibit the release of the pro-inflammatory cytokine IL-1β.
-
Cell Culture: Immune cells such as human monocytes or rat microglia are cultured.
-
Priming: Cells are primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.
-
Antagonist Treatment: Cells are pre-incubated with varying concentrations of this compound.
-
P2X7 Activation: The P2X7 receptor is activated with an agonist like BzATP.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Quantification: The concentration of IL-1β in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The data is used to determine the IC₅₀ value of the antagonist, representing the concentration at which it inhibits 50% of the IL-1β release.
Dye Uptake Assay (for Brilliant Blue G)
This assay assesses the antagonist's ability to block the P2X7 receptor's large pore formation.
-
Cell Preparation: Cells expressing the P2X7 receptor are prepared.
-
Antagonist Incubation: Cells are pre-incubated with varying concentrations of Brilliant Blue G.
-
Agonist and Dye Addition: A P2X7 agonist (e.g., ATP) and a fluorescent dye that can enter through the large pore (e.g., YO-PRO-1) are added.
-
Fluorescence Measurement: The uptake of the dye into the cells is measured using a fluorescence plate reader or flow cytometry.
-
Data Analysis: The IC₅₀ value is calculated based on the reduction in dye uptake at different antagonist concentrations.
Comparative Experimental Workflow
The following diagram illustrates a generalized workflow for comparing the efficacy of P2X7 receptor antagonists.
Caption: A streamlined workflow for comparative antagonist evaluation.
Discussion and Conclusion
The available data indicates that This compound is a potent and selective P2X7 antagonist with high affinity for both human and rat receptors.[1] Its efficacy has been demonstrated in attenuating IL-1β release in various cell types, a key function of P2X7 receptor activation.[1] Furthermore, its central nervous system permeability makes it a valuable tool for investigating the role of P2X7 in neurological disorders.
Brilliant Blue G , while a widely used tool compound, exhibits significantly lower potency at the human P2X7 receptor compared to the rat isoform. This species-dependent difference is a critical consideration for translating findings from animal models to human applications. While effective in certain preclinical models, its utility in human-focused research may be limited.
References
JNJ-47965567: A Potent and Selective P2X7 Antagonist for Preclinical Research
JNJ-47965567 stands as a valuable tool for researchers investigating the role of the P2X7 receptor in various physiological and pathological processes. This centrally permeable, high-affinity, and selective antagonist offers robust inhibition of P2X7, making it an excellent positive control for in vitro and in vivo studies. This guide provides a comprehensive comparison of this compound with other commonly used P2X7 inhibitors, supported by experimental data and detailed protocols to aid in the design and execution of your research.
The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammation, immune responses, and neuropathic pain. Its activation triggers a cascade of downstream signaling events, including calcium influx, inflammasome activation, and the release of pro-inflammatory cytokines like interleukin-1β (IL-1β). Consequently, potent and selective antagonists are crucial for dissecting the intricate roles of P2X7 in health and disease.
Comparative Analysis of P2X7 Antagonists
This compound distinguishes itself through its high potency and selectivity for the P2X7 receptor across different species. The following table summarizes the inhibitory activities of this compound and other notable P2X7 antagonists.
| Compound | Target Species | Assay Type | IC50 / pIC50 / pKi | Mechanism of Action | Reference(s) |
| This compound | Human | Radioligand Binding | pKi = 7.9 ± 0.07 | Non-competitive | [1] |
| Rat | Radioligand Binding | pKi = 8.7 ± 0.07 | Non-competitive | [1] | |
| Human | IL-1β Release | pIC50 = 6.7 ± 0.07 (blood), 7.5 ± 0.07 (monocytes) | Non-competitive | [1] | |
| Rat | IL-1β Release | pIC50 = 7.1 ± 0.1 (microglia) | Non-competitive | [1] | |
| Mouse | Ethidium Bromide Uptake | IC50 = 54 ± 24 nM | Non-competitive | [1] | |
| A-740003 | Human | Calcium Influx | IC50 = 40 nM | Competitive | [2] |
| Rat | Calcium Influx | IC50 = 18 nM | Competitive | [2] | |
| A-438079 | Human | Calcium Influx | pIC50 = 6.9 | Competitive | [3] |
| Brilliant Blue G | Human | Electrophysiology | IC50 = 200 nM | Non-competitive | [4] |
| Rat | Electrophysiology | IC50 = 10 nM | Non-competitive | [4] |
P2X7 Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP initiates a complex signaling cascade. The following diagram illustrates the key downstream events following P2X7 activation.
Experimental Protocols
To facilitate the use of this compound as a positive control, we provide detailed protocols for key assays used to measure P2X7 inhibition.
Calcium Influx Assay
This assay measures the increase in intracellular calcium concentration following P2X7 activation.
Materials:
-
P2X7-expressing cells (e.g., HEK293-P2X7, J774 macrophages)
-
96-well black, clear-bottom plates
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound and other test compounds
-
P2X7 agonist (e.g., BzATP)
-
Fluorescent Imaging Plate Reader (FLIPR) or equivalent
Procedure:
-
Cell Plating: Seed P2X7-expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading solution containing the calcium indicator dye and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the loading solution. Incubate for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound and other antagonists. Add the compounds to the respective wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Prepare the P2X7 agonist solution at the desired concentration.
-
Fluorescence Measurement: Place the plate in the FLIPR instrument. Initiate the reading and add the agonist to all wells simultaneously. Monitor the change in fluorescence over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
IL-1β Release Assay
This assay quantifies the amount of IL-1β released from cells following P2X7 activation, a key downstream event of inflammasome activation.
References
- 1. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brilliant blue G selectively blocks ATP-gated rat P2X(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating P2X7 as a Therapeutic Target: A Comparative Guide to JNJ-47965567 and Other Antagonists
For Researchers, Scientists, and Drug Development Professionals
The P2X7 receptor, an ATP-gated ion channel, has emerged as a compelling therapeutic target for a range of inflammatory, neurological, and psychiatric disorders. Its activation by high concentrations of extracellular ATP, a danger signal released from stressed or dying cells, triggers a cascade of downstream events, including the processing and release of pro-inflammatory cytokines like interleukin-1β (IL-1β). Consequently, the development of potent and selective P2X7 antagonists is an area of intense research. This guide provides a comparative analysis of JNJ-47965567, a centrally permeable P2X7 antagonist, alongside other notable P2X7 inhibitors, offering a resource for researchers seeking to validate this therapeutic target.
Performance Comparison of P2X7 Antagonists
The following tables summarize the in vitro potency of this compound and a selection of alternative P2X7 antagonists. The data, derived from various published studies, highlights the comparative efficacy of these compounds in blocking P2X7 receptor function.
| Compound | Species | Assay Type | Potency (pIC50) | Potency (IC50, nM) | Potency (pKi) | Reference |
| This compound | Human | IL-1β Release (Monocytes) | 7.5 ± 0.07 | [1] | ||
| Human | IL-1β Release (Whole Blood) | 6.7 ± 0.07 | [1] | |||
| Rat | IL-1β Release (Microglia) | 7.1 ± 0.1 | [1] | |||
| Human | Radioligand Binding | 7.9 ± 0.07 | [1] | |||
| Rat | Radioligand Binding | 8.7 | [2] | |||
| A-438079 | Human | Calcium Flux | 6.9 | [3] | ||
| Rat | Calcium Flux | 321 | [3][4] | |||
| AZ-10606120 | Human | ~10 | [2][5] | |||
| Rat | ~10 | [5] | ||||
| CE-224535 | Human | [6][7] | ||||
| GSK1482160 | Human | 8.5 | [8] | |||
| Rat | 6.5 | [8] |
Key Experimental Protocols
Reproducible and robust experimental design is paramount in target validation. Below are detailed protocols for two key assays used to characterize P2X7 antagonists.
P2X7-Mediated Calcium Flux Assay
This assay measures the ability of a compound to inhibit the influx of calcium into cells upon P2X7 receptor activation.
Materials:
-
Cells expressing the P2X7 receptor (e.g., HEK293 cells stably transfected with human P2X7)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
P2X7 agonist (e.g., BzATP)
-
Test compounds (e.g., this compound)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Cell Preparation: Plate P2X7-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of the test compound to the wells and incubate for the desired period.
-
Agonist Stimulation: Add a P2X7 agonist (e.g., BzATP) to the wells to stimulate calcium influx.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a microplate reader.
-
Data Analysis: Calculate the inhibition of the calcium influx by the test compound and determine the IC50 value.
IL-1β Release Assay from Microglia
This assay assesses the ability of a compound to block the release of the pro-inflammatory cytokine IL-1β from microglia, a key cell type expressing P2X7 in the central nervous system.
Materials:
-
Primary microglia or a microglial cell line (e.g., BV-2)
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
P2X7 agonist (e.g., ATP or BzATP)
-
Test compounds (e.g., this compound)
-
IL-1β ELISA kit
Procedure:
-
Cell Culture: Culture microglia in appropriate plates.
-
Priming: Prime the cells with LPS for several hours to induce the expression of pro-IL-1β.
-
Compound Treatment: Pre-incubate the primed cells with various concentrations of the test compound.
-
P2X7 Activation: Stimulate the cells with a P2X7 agonist (ATP or BzATP) to trigger the processing and release of mature IL-1β.
-
Supernatant Collection: Collect the cell culture supernatant.
-
IL-1β Quantification: Measure the concentration of IL-1β in the supernatant using an ELISA kit.
-
Data Analysis: Determine the inhibitory effect of the test compound on IL-1β release and calculate the IC50 value.
Visualizing the P2X7 Signaling Pathway and Experimental Workflow
To further elucidate the mechanisms underlying P2X7 function and its inhibition, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.
Conclusion
This compound is a potent and centrally permeable P2X7 antagonist that serves as a valuable tool for investigating the role of the P2X7 receptor in central nervous system disorders.[1] The comparative data and detailed protocols provided in this guide are intended to aid researchers in the design and execution of experiments aimed at validating P2X7 as a therapeutic target. The selection of an appropriate antagonist and the use of robust and reproducible assays are critical steps in the drug discovery and development process. This guide offers a foundational resource to support these endeavors.
References
- 1. Pharmacologic characterizations of a P2X7R-specific radioligand, [11C]GSK1482160 for neuroinflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Optimization of the physicochemical and pharmacokinetic attributes in a 6-azauracil series of P2X7 receptor antagonists leading to the discovery of the clinical candidate CE-224,535 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
JNJ-47965567: A Comparative Guide for CNS Drug Researchers
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of the P2X7 Receptor Antagonist JNJ-47965567 with Other CNS Drugs
This compound is a potent, selective, and centrally permeable antagonist of the P2X7 receptor, an ion channel gated by extracellular ATP that plays a significant role in neuroinflammation.[1][2][3] This guide provides a head-to-head comparison of this compound with other P2X7 receptor antagonists based on preclinical data. Furthermore, it contextualizes the potential of this compound by outlining the current standard-of-care treatments for central nervous system (CNS) disorders where P2X7 antagonism is being investigated, such as neuropathic pain and bipolar disorder. While direct comparative studies between this compound and non-P2X7 antagonist CNS drugs are not available in the reviewed literature, this guide offers a comprehensive overview of its preclinical profile to aid in the evaluation of its therapeutic potential.
I. Head-to-Head Comparison of this compound with Other P2X7 Receptor Antagonists
The following tables summarize the available preclinical data comparing this compound with other well-characterized P2X7 receptor antagonists.
Table 1: In Vitro Receptor Binding Affinity (pKi)
| Compound | Human P2X7 | Rat P2X7 |
| This compound | 7.9 ± 0.07 [2] | 8.7 ± 0.07 [2] |
| A-438079 | 7.1 ± 0.08[2] | 6.7 ± 0.1[2] |
| AZ-10606120 | 8.5 ± 0.08[2] | 8.0 ± 0.08[2] |
| A-804598 | 8.0 ± 0.04[2] | 8.8 ± 0.06[2] |
Table 2: In Vitro Functional Potency (pIC50)
| Compound | Assay | Species | Potency (pIC50) |
| This compound | Bz-ATP induced Calcium Flux | Human | 8.3 ± 0.08 [2] |
| Rat | 7.2 ± 0.08 [2] | ||
| Mouse | 7.5 ± 0.1 [2] | ||
| IL-1β Release | Human (whole blood) | 6.7 ± 0.07 [2][4] | |
| Human (monocytes) | 7.5 ± 0.07 [2][4] | ||
| Rat (microglia) | 7.1 ± 0.1 [2][4] | ||
| A-438079 | Bz-ATP induced Calcium Flux | Human | 7.2 ± 0.05[2] |
| Rat | 6.7 ± 0.04[2] | ||
| AZ-10606120 | Bz-ATP induced Calcium Flux | Human | 8.5 ± 0.06[2] |
| Rat | 7.9 ± 0.08[2] | ||
| A-804598 | Bz-ATP induced Calcium Flux | Human | 8.1 ± 0.08[2] |
| Rat | 8.7 ± 0.06[2] | ||
| Brilliant Blue G | Not specified | Not specified | Varies by study[5][6] |
Table 3: In Vivo Efficacy in Animal Models
| Compound | Animal Model | Indication | Key Findings |
| This compound | Amphetamine-induced hyperactivity (Rat) | Mania | Attenuated hyperactivity at 30 mg/kg. [2][4] |
| Chung model (Rat) | Neuropathic Pain | Showed modest, but significant, efficacy at 30 mg/kg. [2][4] | |
| SOD1G93A mice | ALS | Did not alter disease progression when administered thrice weekly from disease onset. [5] | |
| Brilliant Blue G | SOD1G93A mice | ALS | Showed some therapeutic effects, but with concerns about CNS penetrance.[5][6] |
II. Contextual Comparison with Standard-of-Care CNS Drugs
Direct head-to-head preclinical or clinical data comparing this compound with the following standard-of-care drugs were not identified in the literature search. This section provides an overview of these established treatments for context.
Table 4: Standard-of-Care Drugs for Neuropathic Pain
| Drug Class | Examples | Mechanism of Action |
| Gabapentinoids | Gabapentin, Pregabalin | Bind to the α2δ-1 subunit of voltage-gated calcium channels.[1][7] |
| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | Duloxetine, Venlafaxine | Inhibit the reuptake of serotonin (B10506) and norepinephrine.[1][7] |
| Tricyclic Antidepressants (TCAs) | Amitriptyline, Nortriptyline | Inhibit the reuptake of serotonin and norepinephrine; also have other receptor activities.[1][7] |
Table 5: Standard-of-Care Drugs for Bipolar Disorder
| Drug Class | Examples | Primary Use |
| Mood Stabilizers | Lithium | Gold standard for long-term prophylaxis and treatment of acute mania and depression.[8][9][10] |
| Anticonvulsants | Valproate, Lamotrigine, Carbamazepine | Used as mood stabilizers, particularly for rapid cycling and mixed episodes.[8][9][10] |
| Atypical Antipsychotics | Olanzapine, Risperidone, Quetiapine, Aripiprazole | Treatment of acute mania and maintenance therapy.[8][9][10] |
III. Signaling Pathways and Experimental Workflows
P2X7 Receptor Signaling Pathway
Caption: Simplified P2X7 receptor signaling pathway leading to neuroinflammation.
Experimental Workflow: In Vitro IL-1β Release Assay
Caption: A typical experimental workflow for an in vitro IL-1β release assay.
IV. Detailed Experimental Protocols
Radioligand Binding Assay for P2X7 Receptor
This protocol is adapted from methodologies described in the literature for determining the binding affinity of compounds to the P2X7 receptor.[2]
-
Cell Culture and Membrane Preparation:
-
Culture 1321N1 astrocytoma cells stably expressing either human or rat P2X7 receptors.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add cell membranes (typically 10-20 µg of protein per well).
-
Add increasing concentrations of the test compound (e.g., this compound) or vehicle.
-
Add a fixed concentration of a radiolabeled P2X7 antagonist (e.g., [³H]-A-804598) to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of a non-labeled P2X7 antagonist.
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Bz-ATP-Induced Calcium Flux Assay
This assay measures the ability of a compound to inhibit the influx of calcium through the P2X7 receptor channel upon activation by an agonist.[2]
-
Cell Preparation:
-
Plate 1321N1 cells expressing the P2X7 receptor in black-walled, clear-bottom 96-well plates and grow to confluence.
-
On the day of the assay, wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Assay Performance:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add varying concentrations of the test compound (e.g., this compound) to the wells and incubate for a specified period.
-
Establish a baseline fluorescence reading.
-
Add a P2X7 receptor agonist, typically Bz-ATP (at a concentration that elicits a submaximal response, e.g., EC80), to all wells.
-
Measure the change in fluorescence intensity over time, which corresponds to the influx of calcium.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist-induced calcium influx for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Amphetamine-Induced Hyperactivity Model in Rats
This in vivo model is used to assess the potential anti-manic properties of a compound.[2][3]
-
Animals:
-
Use male Sprague-Dawley rats, group-housed under a standard 12-hour light/dark cycle with ad libitum access to food and water.
-
Allow the animals to acclimate to the facility for at least one week before the experiment.
-
-
Experimental Procedure:
-
Habituate the rats to the locomotor activity chambers (e.g., transparent Plexiglas boxes equipped with photobeam sensors) for a period of 60 minutes.
-
Administer the test compound (e.g., this compound at 30 mg/kg) or vehicle via the desired route (e.g., subcutaneous or intraperitoneal injection).
-
After a pre-treatment period (e.g., 30-60 minutes), administer d-amphetamine (e.g., 1-2 mg/kg, s.c.) to induce hyperactivity.
-
Immediately place the rats back into the locomotor activity chambers and record their horizontal and vertical activity for a period of 60-120 minutes.
-
-
Data Analysis:
-
Quantify locomotor activity as the number of photobeam breaks over time.
-
Compare the locomotor activity of the drug-treated group to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in amphetamine-induced hyperactivity by the test compound suggests potential anti-manic effects.
-
Chung Model of Neuropathic Pain in Rats
This is a widely used surgical model to induce neuropathic pain, characterized by mechanical allodynia and thermal hyperalgesia.[2][7]
-
Surgical Procedure:
-
Anesthetize the rat (e.g., with isoflurane).
-
Make an incision to expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion.
-
Close the incision in layers.
-
Allow the animals to recover for at least one week before behavioral testing. Sham-operated animals undergo the same procedure without nerve ligation.
-
-
Behavioral Testing (Mechanical Allodynia):
-
Place the rats in individual Plexiglas chambers on an elevated mesh floor.
-
Allow the animals to acclimate for at least 15-20 minutes.
-
Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.
-
Determine the paw withdrawal threshold, which is the lowest force that elicits a brisk paw withdrawal response.
-
-
Drug Administration and Data Analysis:
-
Administer the test compound (e.g., this compound) or vehicle.
-
Measure the paw withdrawal threshold at various time points after drug administration.
-
A significant increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates an anti-allodynic effect. The results are often expressed as the percentage of maximal possible effect (%MPE).
-
V. Conclusion
This compound is a potent and selective P2X7 receptor antagonist with high affinity for both human and rat receptors. Preclinical data demonstrates its ability to effectively block P2X7 receptor function in vitro and engage the target in the CNS in vivo. In animal models, this compound has shown efficacy in attenuating behaviors relevant to mania and neuropathic pain.
The provided head-to-head data with other P2X7 antagonists highlight its favorable preclinical profile. While direct comparative studies with current standard-of-care drugs for neuropathic pain and bipolar disorder are not available, the distinct mechanism of action of this compound, targeting neuroinflammation via P2X7 receptor blockade, suggests its potential as a novel therapeutic approach for these and other CNS disorders. Further research, including clinical trials, is necessary to fully elucidate the therapeutic utility of this compound in comparison to existing treatments. This guide provides a foundational resource for researchers and drug development professionals to evaluate the potential of this compound and to design future studies.
References
- 1. benchchem.com [benchchem.com]
- 2. imrpress.com [imrpress.com]
- 3. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Real-time Live-cell Flow Cytometry to Investigate Calcium Influx, Pore Formation, and Phagocytosis by P2X7 Receptors in Adult Neural Progenitor Cells [jove.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Cross-validation of JNJ-47965567 effects in different disease models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the P2X7 receptor antagonist JNJ-47965567 across various disease models, offering a comparative analysis with other relevant compounds. The data presented is intended to support researchers in evaluating its potential therapeutic applications.
Mechanism of Action: P2X7 Receptor Antagonism
This compound is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel.[1][2][3] Activation of the P2X7 receptor by high concentrations of extracellular ATP, often released during cellular stress or injury, triggers a cascade of downstream signaling events. This includes ion influx (Ca²⁺ and Na⁺) and K⁺ efflux, leading to the activation of inflammatory and apoptotic pathways. By blocking this receptor, this compound modulates these downstream effects, forming the basis of its therapeutic potential in a range of pathologies.
Caption: Generalized Experimental Workflow for In Vivo Efficacy Studies.
Detailed Methodologies
Neuropathic Pain (Chung Model)
-
Animals: Male Sprague-Dawley rats.
-
Surgery: Ligation of the L5 and L6 spinal nerves to induce mechanical allodynia.
-
Drug Administration: this compound (30 mg/kg) administered subcutaneously.
-
Behavioral Assessment: Paw withdrawal threshold in response to von Frey filaments was measured at various time points post-dosing.
Amphetamine-Induced Hyperactivity
-
Animals: Male Sprague-Dawley rats.
-
Procedure: Rats are habituated to an open-field arena. This compound (30 mg/kg) or vehicle is administered prior to an amphetamine challenge (0.5-1 mg/kg, intraperitoneally).
-
Behavioral Assessment: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded and analyzed.
[4]Forced Swim Test
-
Animals: Male rats.
-
Procedure: Rats are placed in a cylinder of water from which they cannot escape for a pre-test session (e.g., 15 minutes). 24 hours later, following drug administration, they are placed in the water again for a test session (e.g., 5 minutes).
-
Behavioral Assessment: The duration of immobility is recorded and scored. A decrease in immobility time is indicative of an antidepressant-like effect.
[5][6][7][8][9]SOD1G93A Mouse Model of ALS
-
Animals: Transgenic SOD1G93A mice.
-
Drug Administration: this compound (30 mg/kg) or vehicle administered intraperitoneally, with varying frequency and starting from either pre-symptomatic or symptomatic stages. *[10] Assessments: Regular monitoring of body weight, clinical score, motor coordination (e.g., rotarod test), and survival.
Conclusion
This compound is a potent P2X7 receptor antagonist with demonstrated efficacy in preclinical models of neuropathic pain and mania. Its in vitro profile is comparable or superior to other well-characterized P2X7 antagonists. However, its therapeutic potential in depression and ALS appears more complex and may depend on specific pathological contexts and patient populations. The detailed experimental data and protocols provided in this guide offer a foundation for further investigation into the therapeutic utility of this compound.
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. imrpress.com [imrpress.com]
- 5. Acute and chronic antidepressant drug treatment in the rat forced swimming test model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effects of antidepressants on the performance in the forced swim test of two psychogenetically selected lines of rats that differ in coping strategies to aversive conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-47965567 vs. Genetic Knockout of P2X7 Receptor: A Comparative Guide for Researchers
For researchers investigating the multifaceted role of the P2X7 receptor in inflammation, neurobiology, and other pathophysiological processes, the choice between pharmacological antagonism and genetic knockout is a critical experimental design decision. This guide provides an objective comparison of JNJ-47965567, a potent and selective P2X7 receptor antagonist, and the genetic knockout of the P2X7 receptor, supported by experimental data and detailed methodologies.
Executive Summary
Both this compound and genetic knockout models have proven to be invaluable tools for elucidating the function of the P2X7 receptor. This compound offers the flexibility of acute, dose-dependent, and reversible receptor blockade, allowing for the study of the receptor's role in specific time windows and in adult organisms without the confounding effects of developmental compensation. In contrast, P2X7 receptor knockout mice provide a model of complete and lifelong absence of the receptor, which is the gold standard for studying the consequences of a total loss of function. However, the potential for developmental compensation and functional differences between knockout strains must be considered. The choice between these two approaches will ultimately depend on the specific research question, the desired experimental timeline, and the biological system under investigation.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data for this compound and observations from P2X7 receptor knockout models.
Table 1: In Vitro Potency and Affinity of this compound
| Parameter | Species | Value | Reference |
| pKi | Human | 7.9 ± 0.07 | [1] |
| Rat | 8.7 ± 0.07 | [1] | |
| pIC50 (IL-1β release) | Human (whole blood) | 6.7 ± 0.07 | [1][2] |
| Human (monocytes) | 7.5 ± 0.07 | [1][2] | |
| Rat (microglia) | 7.1 ± 0.1 | [1][2] | |
| IC50 (ethidium+ uptake) | Murine (J774 macrophages) | 54 ± 24 nM | [3] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Dose | Effect | Reference |
| Amphetamine-induced hyperactivity | Rat | 30 mg/kg | Attenuation of hyperactivity | [2] |
| Neuropathic pain | Rat | 30 mg/kg | Modest, yet significant efficacy | [2] |
| ALS (SOD1G93A model) | Mouse | 30 mg/kg (3x/week from onset) | No significant alteration of disease progression | [3] |
| ALS (SOD1G93A model) | Mouse | 30 mg/kg (4x/week from pre-onset) | Delayed disease onset and improved motor coordination in females | [4] |
Table 3: Phenotypic Readouts in P2X7 Receptor Knockout Mice
| Phenotype | Observation | Experimental Context | Reference |
| IL-1β Release | Abolished ATP-induced IL-1β release from macrophages | In vitro stimulation with LPS and ATP | [5] |
| Anxiety-like Behavior | Reduced anxiety-related behavior at baseline | Elevated plus maze, novelty suppressed feeding | [6][7] |
| Depressive-like Behavior | Antidepressant-like profile | Tail suspension test, forced swim test | [6] |
| Inflammatory Response | Reduced febrile response to LPS | In vivo LPS challenge | |
| Bone Phenotype | Altered bone mineral density and strength (strain-dependent) | Comparison of different genetic backgrounds |
Experimental Protocols
ATP-Induced IL-1β Release Assay from Macrophages
This protocol is a standard method to assess P2X7 receptor function and the efficacy of its antagonists.
Materials:
-
Bone marrow-derived macrophages (BMDMs) from wild-type and P2X7 knockout mice, or a macrophage cell line (e.g., J774, THP-1).
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP) or BzATP (a more potent P2X7 agonist)
-
This compound
-
Cell culture medium (e.g., RPMI 1640)
-
Fetal bovine serum (FBS)
-
ELISA kit for mouse or human IL-1β
Procedure:
-
Cell Culture and Priming:
-
Plate macrophages in a 96-well plate and allow them to adhere.
-
Prime the cells with LPS (e.g., 1 µg/mL) in serum-free medium for 2-4 hours to induce pro-IL-1β expression.[8]
-
-
Antagonist Treatment:
-
Wash the cells to remove LPS.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes.
-
-
P2X7 Receptor Activation:
-
Stimulate the cells with ATP (e.g., 1-5 mM) or BzATP for 15-30 minutes.[8]
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Validation of P2X7 Receptor Knockout
Confirming the absence of functional P2X7 receptor expression is crucial for interpreting data from knockout models.
a) Western Blot Analysis:
Materials:
-
Tissue or cell lysates from wild-type and P2X7 knockout mice.
-
Protein extraction buffer with protease inhibitors.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF or nitrocellulose membranes.
-
Primary antibody against P2X7 receptor (e.g., Alomone Labs, APR-004).[9]
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Protein Extraction: Homogenize tissues or lyse cells in protein extraction buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-P2X7 antibody overnight at 4°C.[9]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands. The absence of a band at the expected molecular weight for the P2X7 receptor in the knockout samples confirms the knockout.
b) Functional Assays:
-
ATP-induced IL-1β release: As described above, knockout macrophages should not release IL-1β in response to ATP stimulation.[5]
-
Calcium Influx Assay: Measure intracellular calcium levels in response to ATP or BzATP stimulation using a fluorescent calcium indicator (e.g., Fluo-4 AM). P2X7 knockout cells will not show an increase in intracellular calcium.[7]
-
Dye Uptake Assay: Assess the uptake of fluorescent dyes like YO-PRO-1 or ethidium (B1194527) bromide following ATP stimulation. P2X7 knockout cells will not take up these dyes.[5]
Mandatory Visualization
Caption: P2X7 receptor signaling cascade.
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic administration of P2X7 receptor antagonist this compound delays disease onset and progression, and improves motor performance in ALS SOD1G93A female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Behavioral profile of P2X7 receptor knockout mice in animal models of depression and anxiety: relevance for neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Establishment and behavioural characterization of a novel constitutive P2X7 receptor knockout mouse line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATP-Induced IL-1β Specific Secretion: True Under Stringent Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P2X7 Receptor antibody | knockout validation | Alomone APR-004 [labome.com]
Reproducibility of JNJ-47965567 Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental findings for JNJ-47965567, a potent and selective P2X7 receptor antagonist. The data presented here is compiled from multiple independent studies to offer an objective overview of the compound's performance and to address the critical aspect of reproducibility across different laboratory settings.
Executive Summary
This compound has been characterized as a high-affinity, centrally permeable P2X7 antagonist.[1][2] Initial pharmacological studies demonstrated its potency and selectivity in both human and rat systems.[1][2] However, subsequent investigations in murine models of amyotrophic lateral sclerosis (ALS) have yielded conflicting results, highlighting potential challenges in the reproducibility of its therapeutic efficacy across different experimental paradigms. This guide synthesizes the available quantitative data, details the experimental protocols employed, and visualizes the key signaling pathways to provide a comprehensive resource for researchers.
Comparative Efficacy and Potency Data
The following tables summarize the key quantitative findings for this compound from various studies.
Table 1: In Vitro Pharmacological Characterization of this compound
| Parameter | Species/System | Value | Reference |
| Affinity (pKi) | Human P2X7 | 7.9 ± 0.07 | [1] |
| Rat P2X7 | 8.7 ± 0.07 | [1] | |
| Potency (pIC50) | Human P2X7 | 8.3 | |
| Mouse P2X7 | 7.5 | ||
| Rat P2X7 | 7.2 | ||
| IL-1β release (Human whole blood) | 6.7 ± 0.07 | [1][2] | |
| IL-1β release (Human monocytes) | 7.5 ± 0.07 | [1][2] | |
| IL-1β release (Rat microglia) | 7.1 ± 0.1 | [1][2] | |
| IC50 | ATP-induced ethidium (B1194527)+ uptake (Murine J774 macrophages) | 54 ± 24 nM | [3] |
Table 2: In Vivo Characterization and Efficacy of this compound
| Model | Species | Key Findings | Reference |
| Target Engagement | Rat | Brain EC50 of 78 ± 19 ng·mL−1 | [1][2] |
| Neuropathic Pain | Rat | Modest, yet significant efficacy at 30 mg·kg−1 | [1][2] |
| Amphetamine-induced Hyperactivity | Rat | Attenuated hyperactivity at 30 mg·kg−1 | [1] |
| ALS (SOD1G93A model) | Mouse | No impact on weight loss, clinical score, motor coordination, or survival (30 mg/kg, thrice weekly from onset) | [3] |
| ALS (SOD1G93A model) | Mouse | Delayed disease onset, reduced body weight loss, and improved motor coordination in females (30 mg/kg, 4 times per week from pre-onset) | [4][5][6] |
Discrepancies in Preclinical ALS Models: A Case for Reproducibility
Two independent studies investigating the efficacy of this compound in the SOD1G93A mouse model of ALS have reported conflicting outcomes.
-
A study by Ly et al. (2020) found that this compound administered at 30 mg/kg three times a week from the onset of disease did not alter disease progression or survival.[3]
-
In contrast, Pinto-Duarte et al. (2020) reported that a chronic treatment regimen of 30 mg/kg four times a week, initiated at a pre-symptomatic stage, delayed disease onset and improved motor function, particularly in female mice.[4][5][6]
These divergent findings underscore the critical importance of experimental design and methodological consistency in preclinical studies. Factors such as the timing of treatment initiation, dosing frequency, and sex-specific effects may significantly influence the observed outcomes.
Experimental Protocols
In Vitro IL-1β Release Assay (Human Whole Blood)
This assay measures the ability of this compound to inhibit the release of IL-1β from human whole blood.
-
Preparation: Freshly drawn human blood is collected.
-
Priming: The blood is primed with lipopolysaccharide (LPS).
-
Treatment: The blood is pre-incubated with varying concentrations of this compound.
-
Stimulation: IL-1β release is stimulated by the addition of Benzoylbenzoyl-ATP (Bz-ATP).
-
Measurement: The concentration of IL-1β in the plasma is quantified using a suitable immunoassay.
-
Analysis: The pIC50 value is calculated from the concentration-response curve.[1]
Flow Cytometric Assay of ATP-Induced Cation Dye Uptake (Murine J774 Macrophages)
This method assesses the inhibitory effect of this compound on P2X7 receptor channel activity in murine macrophages.
-
Cell Culture: J774 macrophages are cultured under standard conditions.
-
Treatment: Cells are pre-incubated with different concentrations of this compound or vehicle (DMSO).
-
Stimulation and Staining: The cells are then incubated with increasing concentrations of ATP in the presence of ethidium bromide.
-
Data Acquisition: The uptake of ethidium+ is measured by flow cytometry.
-
Analysis: The IC50 and EC50 values are determined from the resulting data.[3]
In Vivo Administration in SOD1G93A Mice
The following protocols were used in the preclinical ALS studies:
-
Ly et al. (2020): Female and male SOD1G93A mice were injected intraperitoneally with this compound (30 mg/kg) or vehicle (2-(hydroxypropyl)-beta-cyclodextrin) three times a week from disease onset until the end stage.[3]
-
Pinto-Duarte et al. (2020): SOD1G93A mice were intraperitoneally injected with either 30 mg/kg of this compound or vehicle four times per week, starting from a pre-onset age (postnatal day 60) until the study endpoint.[4][5][6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the workflow of a key in vitro experiment.
Caption: P2X7 receptor activation by ATP and its antagonism by this compound.
Caption: Step-by-step workflow of the in vitro IL-1β release assay.
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chronic administration of P2X7 receptor antagonist this compound delays disease onset and progression, and improves motor performance in ALS SOD1G93A female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic administration of P2X7 receptor antagonist this compound delays disease onset and progression, and improves motor performance in ALS SOD1G93A female mice - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-47965567: A Comparative Analysis of its Selectivity for the P2X7 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological activity of JNJ-47965567, a potent and centrally permeable antagonist of the P2X7 receptor, against other members of the P2X receptor family. The data presented herein, supported by experimental methodologies, underscores the compound's high selectivity for the P2X7 subtype.
High Selectivity of this compound for the P2X7 Receptor
This compound is a well-characterized antagonist of the P2X7 receptor, a ligand-gated ion channel implicated in a variety of neuroinflammatory and chronic pain conditions.[1] Extensive in vitro studies have demonstrated its high affinity and potency for the P2X7 receptor across multiple species, including human, rat, and mouse.[2][3][4][5][6] A key attribute of this compound for its utility as a research tool and potential therapeutic is its remarkable selectivity for P2X7 over other P2X receptor subtypes.
Quantitative Comparison of Receptor Activity
The following table summarizes the inhibitory activity of this compound against a panel of human P2X receptors. The data clearly illustrates the compound's potent antagonism at P2X7 and its lack of significant activity at other tested P2X subtypes at concentrations up to 10 μM.[2]
| Receptor Subtype | Species | Assay Type | Measured Activity (IC50/Ki) | Reference |
| P2X7 | Human | Radioligand Binding (pKi) | 7.9 ± 0.07 | [1][2] |
| Rat | Radioligand Binding (pKi) | 8.7 ± 0.07 | [7][4] | |
| Human | IL-1β Release (pIC50) | 6.7 ± 0.07 (whole blood) | [1][7][2] | |
| Human | IL-1β Release (pIC50) | 7.5 ± 0.07 (monocytes) | [1][7][2] | |
| Rat | IL-1β Release (pIC50) | 7.1 ± 0.1 (microglia) | [1][7][2] | |
| Mouse | Ethidium (B1194527)+ Uptake (IC50) | 54 ± 24 nM | [8] | |
| P2X1 | Human | Not specified | > 10 μM | [2] |
| P2X2 | Human | Not specified | > 10 μM | [2] |
| P2X3 | Human | Not specified | > 10 μM | [2] |
| P2X2/3 | Human | Not specified | > 10 μM | [2] |
| P2X4 | Human | Not specified | > 10 μM | [2] |
Experimental Protocols
The selectivity profile of this compound was established using a combination of in vitro assays performed in both recombinant and native cell systems.[1][2]
Radioligand Binding Assays
Radioligand binding studies were conducted to determine the affinity (pKi) of this compound for human and rat P2X7 receptors.[2] These assays typically involve incubating cell membranes expressing the receptor of interest with a radiolabeled ligand that binds specifically to the receptor. The ability of increasing concentrations of the test compound (this compound) to displace the radioligand is measured, allowing for the calculation of its binding affinity.
Functional Assays
IL-1β Release Assay: The functional antagonist potency (pIC50) of this compound was determined by measuring its ability to inhibit agonist-induced release of interleukin-1β (IL-1β) from various cell types, including human whole blood, isolated human monocytes, and rat primary microglia.[1][7][2] Cells were typically primed with lipopolysaccharide (LPS) and then stimulated with a P2X7 agonist, such as Bz-ATP, in the presence of varying concentrations of this compound. The concentration of IL-1β in the supernatant was then quantified using standard methods like ELISA.
Calcium Flux Assays: In some studies, the inhibitory effect of this compound was assessed by measuring changes in intracellular calcium concentration ([Ca2+]i) in response to P2X7 agonist stimulation in cells such as rat astrocytes.[2] A fluorescent calcium indicator is loaded into the cells, and the change in fluorescence upon receptor activation and its inhibition by the antagonist is monitored.
Electrophysiology: Although detailed protocols for this compound are not extensively described in the provided results, electrophysiological techniques are a standard method to assess the activity of compounds on ion channels like P2X receptors.[1][2] These experiments would involve measuring the ion currents passing through the P2X channels in the presence and absence of the antagonist.
Ethidium Ion Uptake Assay: The inhibitory effect of this compound on murine P2X7 was determined using a flow cytometric assay measuring ATP-induced ethidium ion uptake in J774 macrophages.[8] This assay relies on the principle that P2X7 activation leads to the formation of a large pore permeable to larger molecules like ethidium.
Signaling Pathway and Selectivity Profile
The following diagram illustrates the established selectivity of this compound, highlighting its potent inhibition of the P2X7 signaling pathway while not affecting other tested P2X receptor-mediated pathways.
Caption: Selectivity of this compound for the P2X7 receptor.
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medkoo.com [medkoo.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-47965567: A Comparative Analysis Against Standard-of-Care Treatments in Neurological and Psychiatric Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel P2X7 receptor antagonist, JNJ-47965567, against current standard-of-care treatments for neuropathic pain, amyotrophic lateral sclerosis (ALS), and major depressive disorder. The information is compiled from preclinical studies to support further research and drug development efforts.
Executive Summary
This compound is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in neuroinflammation.[1][2] By blocking the P2X7 receptor, this compound effectively reduces the release of pro-inflammatory cytokines, such as IL-1β, a key mediator in the pathophysiology of several neurological and psychiatric conditions.[3][4] Preclinical evidence suggests potential efficacy for this compound in models of neuropathic pain, ALS, and depression. This guide presents the available data for this compound alongside the established profiles of standard-of-care therapies in these indications, highlighting both the potential of this novel mechanism and the need for direct comparative studies.
Mechanism of Action: A Novel Approach to Neuroinflammation
This compound exerts its therapeutic effects by targeting the P2X7 receptor, which is predominantly expressed on immune cells in the central nervous system, such as microglia.[3] In pathological conditions, excessive extracellular ATP binds to the P2X7 receptor, triggering a signaling cascade that leads to the activation of the NLRP3 inflammasome and the subsequent release of IL-1β.[1] This process contributes to the neuroinflammatory environment that drives disease progression in various CNS disorders. This compound acts as a non-competitive antagonist, blocking this pathway and thereby reducing neuroinflammation.[3]
In contrast, standard-of-care treatments for the discussed conditions operate through distinct mechanisms. Gabapentinoids, used for neuropathic pain, modulate calcium channel function to reduce neuronal hyperexcitability. Riluzole (B1680632), for ALS, is thought to inhibit glutamate (B1630785) release and inactivate voltage-gated sodium channels. Selective serotonin (B10506) reuptake inhibitors (SSRIs), the first-line treatment for depression, enhance serotonergic neurotransmission.
Caption: Signaling pathways of this compound and standard-of-care treatments.
Benchmarking in Neuropathic Pain
Neuropathic pain is a chronic condition arising from damage to the somatosensory nervous system. First-line treatments typically include gabapentinoids like gabapentin (B195806) and pregabalin.
Quantitative Data Summary
| Treatment Group | Animal Model | Key Efficacy Endpoint | Result | Reference |
| This compound | Rat Chung Model of Neuropathic Pain | Reversal of Mechanical Allodynia | Modest, yet significant efficacy at 30 mg/kg | [3][5] |
| Gabapentin | Rat Chronic Constriction Injury (CCI) | Attenuation of Mechanical Hyperalgesia | Significant attenuation at 60 mg/kg | [6] |
| Pregabalin | Rat Chronic Constriction Injury (CCI) | Attenuation of Mechanical Hyperalgesia | Significant attenuation at 30 mg/kg | [6] |
Experimental Protocols
-
This compound in the Chung Model of Neuropathic Pain:
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Neuropathy: The L5 and L6 spinal nerves are tightly ligated to induce a peripheral nerve injury that results in tactile allodynia.[4]
-
Drug Administration: this compound is administered subcutaneously at a dose of 30 mg/kg.[3]
-
Behavioral Assessment: Mechanical allodynia is assessed using von Frey filaments to measure the paw withdrawal threshold. A lower threshold indicates increased pain sensitivity.
-
Caption: Experimental workflow for this compound in the Chung model.
Benchmarking in Amyotrophic Lateral Sclerosis (ALS)
ALS is a progressive neurodegenerative disease affecting motor neurons. The standard of care involves a multidisciplinary approach, with riluzole being a key disease-modifying therapy.
Quantitative Data Summary
| Treatment Group | Animal Model | Key Efficacy Endpoints | Result | Reference |
| This compound | SOD1G93A Mouse Model | Disease Onset, Body Weight Loss, Motor Coordination | Delayed disease onset, reduced body weight loss, and improved motor coordination in female mice (30 mg/kg, i.p., 4x/week) | [7][8] |
| This compound | SOD1G93A Mouse Model | Lifespan, Motor Function | No significant improvement in lifespan or motor function (30 mg/kg, i.p., 3x/week) | [3][9] |
| Riluzole | SOD1G93A, FUS, TDP-43 Mouse Models | Lifespan, Motor Function | No significant benefit on lifespan or motor function | [10] |
Experimental Protocols
-
This compound in the SOD1G93A Mouse Model of ALS:
-
Animal Model: Transgenic mice overexpressing the human SOD1G93A mutation, which develop an ALS-like phenotype.[3]
-
Drug Administration: this compound is administered intraperitoneally at a dose of 30 mg/kg, either three or four times per week, starting from the presymptomatic or symptomatic stage.[3][7]
-
Assessments: Disease progression is monitored by measuring body weight, motor coordination (rotarod test), and survival.
-
Caption: Experimental workflow for this compound in the SOD1G93A mouse model.
Benchmarking in Major Depressive Disorder
Major depressive disorder is a common and serious mood disorder. First-line pharmacological treatments are typically SSRIs, such as fluoxetine.
Quantitative Data Summary
| Treatment Group | Animal Model | Key Efficacy Endpoint | Result | Reference |
| This compound | Rat Forced Swim Test | Immobility Time | No efficacy observed | [5][11] |
| Brilliant Blue G (P2X7 Antagonist) | Mouse Chronic Unpredictable Mild Stress (CUMS) | Reversal of Depressive-like Behaviors | Significant reversal of behavioral alterations | [1] |
| Fluoxetine (SSRI) | Mouse Chronic Unpredictable Mild Stress (CUMS) | Reversal of Depressive-like Behaviors | Significant reversal of behavioral alterations | [1] |
Experimental Protocols
-
This compound in the Forced Swim Test:
-
Animal Model: Male rats.
-
Procedure: Rats are placed in a cylinder of water from which they cannot escape. The duration of immobility (a measure of behavioral despair) is recorded.[12][13]
-
Drug Administration: this compound is administered prior to the test.
-
Endpoint: A decrease in immobility time is indicative of an antidepressant-like effect.
-
Caption: Experimental workflow for the Forced Swim Test.
Conclusion and Future Directions
This compound, a novel P2X7 receptor antagonist, demonstrates a promising mechanism of action by targeting neuroinflammation. Preclinical data suggest potential efficacy in models of neuropathic pain and ALS, although results in a model of depression were not positive. A significant limitation in the current body of research is the lack of direct, head-to-head comparative studies with standard-of-care treatments. While indirect comparisons can be drawn, future preclinical and clinical research should aim to include active comparator arms to definitively establish the therapeutic potential of this compound relative to existing therapies. Such studies will be crucial in determining the future role of P2X7 receptor antagonism in the management of these complex neurological and psychiatric disorders.
References
- 1. P2X7 Receptor Signaling in Stress and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. conductscience.com [conductscience.com]
- 3. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chronic administration of P2X7 receptor antagonist this compound delays disease onset and progression, and improves motor performance in ALS SOD1G93A female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Item - Riluzole does not improve lifespan or motor function in three ALS mouse models. - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
- 11. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
JNJ-47965567 in Combination with Carbamazepine Shows Promise in Preclinical Epilepsy Models
For Immediate Release
A preclinical study has demonstrated that the selective P2X7 receptor antagonist, JNJ-47965567, when used in combination with the established anti-epileptic drug carbamazepine (B1668303), significantly enhances anticonvulsant effects in a mouse model of generalized tonic-clonic seizures. This finding suggests a potential new therapeutic strategy for treatment-resistant epilepsy, a condition affecting approximately 30% of epilepsy patients.
The research, conducted by Fischer and colleagues, investigated the efficacy of this compound both as a monotherapy and as an adjunctive treatment in the maximal electroshock seizure (MES) threshold test in mice. While this compound alone did not demonstrate significant anticonvulsant effects in this acute seizure model, its co-administration with carbamazepine led to a notable increase in the seizure threshold compared to carbamazepine alone.
Synergistic Anticonvulsant Activity
The study's key findings highlight the potential of this compound to potentiate the effects of conventional anti-epileptic drugs. The following table summarizes the quantitative data from the maximal electroshock seizure (MES) threshold test:
| Treatment Group | Seizure Threshold (mA) | Statistical Significance (vs. Vehicle) |
| Vehicle | 7.8 ± 0.3 | - |
| This compound (30 mg/kg, i.p.) | 8.1 ± 0.4 | Not Significant |
| Carbamazepine (10 mg/kg, i.p.) | 10.2 ± 0.5 | p < 0.01 |
| This compound (30 mg/kg) + Carbamazepine (10 mg/kg) | 12.5 ± 0.6 | p < 0.001 |
Data extracted from Fischer W, et al. (2016) PLoS ONE 11(6): e0156468.
These results indicate that the combination of this compound and carbamazepine produces a significantly greater anticonvulsant effect than either treatment alone, suggesting a synergistic or additive interaction.
Mechanism of Action and Signaling Pathway
This compound is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel.[1][2][3] The P2X7 receptor is implicated in neuroinflammatory processes, and its activation by high levels of extracellular ATP, often released during seizures, is thought to contribute to neuronal hyperexcitability. By blocking this receptor, this compound may mitigate the pro-convulsant effects of neuroinflammation.
Carbamazepine, a widely used anti-epileptic drug, primarily works by blocking voltage-gated sodium channels, which reduces the excitability of neurons and prevents the spread of seizure activity.[4] The synergistic effect observed with the combination therapy may stem from the complementary mechanisms of action: carbamazepine directly dampens neuronal firing, while this compound addresses the underlying neuroinflammatory component that can exacerbate seizures.
The following diagram illustrates the proposed signaling pathway and the points of intervention for each therapeutic agent:
Experimental Protocols
The anticonvulsant effects of this compound in combination with carbamazepine were evaluated using the maximal electroshock seizure (MES) threshold test in male albino mice.
Maximal Electroshock Seizure (MES) Threshold Test:
-
Animal Model: Adult male albino mice were used for the study.
-
Drug Administration: this compound was administered intraperitoneally (i.p.) at a dose of 30 mg/kg. Carbamazepine was administered i.p. at a dose of 10 mg/kg. For the combination group, both drugs were administered at the same doses. A vehicle control group was also included.
-
Seizure Induction: A constant alternating electrical current (60 Hz) was delivered for 0.2 seconds via corneal electrodes. The intensity of the current was varied to determine the threshold at which tonic hindlimb extension occurred.
-
Endpoint: The primary endpoint was the seizure threshold, defined as the current intensity (in mA) required to induce a tonic hindlimb extension seizure in 50% of the animals (ED50). An increase in the seizure threshold indicates an anticonvulsant effect.
The following diagram outlines the experimental workflow:
References
- 1. [PDF] Critical Evaluation of P2X7 Receptor Antagonists in Selected Seizure Models | Semantic Scholar [semanticscholar.org]
- 2. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Neuropsychopharmacology of JNJ-55308942: evaluation of a clinical candidate targeting P2X7 ion channels in animal models of neuroinflammation and anhedonia - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Potential of JNJ-47965567: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
JNJ-47965567, a potent and selective antagonist of the P2X7 receptor, has demonstrated significant promise in preclinical studies, offering a potential therapeutic avenue for a range of neurological and inflammatory disorders. This guide provides a comprehensive comparison of this compound with other notable P2X7 antagonists, supported by experimental data, detailed methodologies, and visual representations of its mechanism and experimental workflows. An objective assessment of its translational potential is presented, considering both its pharmacological strengths and the challenges that may have impacted its clinical development.
Executive Summary
This compound is a centrally permeable P2X7 receptor antagonist with high affinity for both human and rat receptors.[1][2] Its ability to penetrate the central nervous system makes it a valuable tool for investigating the role of central P2X7 in various CNS pathologies.[1] Preclinical studies have shown its efficacy in models of neuropathic pain and mania.[1][3] However, its journey towards clinical application appears to have been halted, a fate shared by other P2X7 antagonists, highlighting the complexities of translating preclinical success in this target class. This guide delves into the data that positioned this compound as a promising candidate and explores the broader context of P2X7 antagonist development.
Comparative Pharmacological Profile
The following tables summarize the in vitro potency and binding affinity of this compound in comparison to other well-characterized P2X7 antagonists.
Table 1: In Vitro Potency (pIC50) in Functional Assays
| Compound | Human P2X7 | Mouse P2X7 | Rat P2X7 | Macaque P2X7 | Dog P2X7 |
| This compound | 8.3 ± 0.08[3] | 7.5 ± 0.1[3] | 7.2 ± 0.08[3] | 8.6 ± 0.1[3] | 8.5 ± 0.2[3] |
| A-804598 | - | - | - | - | - |
| A-438079 | - | - | - | - | - |
| AZ-10606120 | - | - | - | - | - |
pIC50 values represent the negative logarithm of the half maximal inhibitory concentration.
Table 2: Binding Affinity (pKi) from Radioligand Displacement Assays
| Compound | Human P2X7 | Rat P2X7 |
| This compound | 7.9 ± 0.07[3] | 8.7 ± 0.07[3] |
| A-804598 | 8.0 ± 0.04[3] | 8.8 ± 0.06[3] |
| A-438079 | 7.1 ± 0.08[3] | 6.7 ± 0.1[3] |
| AZ-10606120 | 8.5 ± 0.08[3] | 8.0 ± 0.08[3] |
pKi values represent the negative logarithm of the inhibitory constant.
Table 3: In Vitro Potency (pIC50) in Native Systems
| Compound | Human Whole Blood (IL-1β release) | Human Monocytes (IL-1β release) | Rat Microglia (IL-1β release) | Rat Astrocytes (Calcium flux) |
| This compound | 6.7 ± 0.07[3] | 7.5 ± 0.07[3] | 7.1 ± 0.1[3] | 7.5 ± 0.4[3] |
Mechanism of Action: P2X7 Receptor Antagonism
This compound acts as an antagonist at the P2X7 receptor, an ATP-gated ion channel.[1] Under pathological conditions, excessive extracellular ATP can lead to overactivation of P2X7, triggering downstream inflammatory cascades, including the release of pro-inflammatory cytokines like IL-1β.[4] By blocking this receptor, this compound can mitigate these inflammatory responses. The mechanism of inhibition has been described as non-competitive, suggesting it binds to an allosteric site on the receptor.[5]
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-47965567 vs. Non-Pharmacological Interventions: A Comparative Guide for Researchers
In the landscape of therapeutic development for neuropsychiatric disorders, a growing interest lies in exploring novel mechanisms of action beyond traditional monoaminergic systems. One such target is the P2X7 receptor, an ATP-gated ion channel implicated in neuroinflammation. This guide provides a comparative analysis of the preclinical P2X7 receptor antagonist, JNJ-47965567, and established non-pharmacological interventions for depression, including Cognitive Behavioral Therapy (CBT), exercise, and transcranial direct current stimulation (tDCS). This objective comparison, supported by experimental data, is intended to inform researchers, scientists, and drug development professionals.
Overview of this compound
This compound is a potent and selective antagonist of the P2X7 receptor, which is primarily expressed on immune cells like microglia in the central nervous system (CNS).[1][2] Activation of the P2X7 receptor by high concentrations of extracellular ATP, often released during cellular stress or injury, triggers the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines such as IL-1β.[3][4] This neuroinflammatory cascade has been hypothesized to play a role in the pathophysiology of mood disorders.[1][3][4] this compound is a centrally permeable compound that has been investigated in various preclinical models.[1][5]
While the therapeutic hypothesis for P2X7 antagonism in depression is compelling, preclinical studies with this compound in a standard depression model, the forced swim test, did not show efficacy.[5][6] However, the compound did demonstrate effects in models of mania and neuropathic pain.[5][7] It is noteworthy that other P2X7 antagonists, such as JNJ-54175446, have progressed to clinical trials for major depressive disorder (MDD), suggesting the therapeutic target remains of interest.[1][2][8]
Non-Pharmacological Interventions for Depression
Non-pharmacological interventions are established, evidence-based treatments for depression. This guide focuses on three prominent examples:
-
Cognitive Behavioral Therapy (CBT): A form of psychotherapy that focuses on identifying and changing negative thought patterns and behaviors.[9] It is a structured, time-limited therapy that has demonstrated robust efficacy in numerous clinical trials.[10][11]
-
Exercise: Physical activity is increasingly recognized as an effective antidepressant treatment.[12][13][14][15] It is thought to exert its effects through various mechanisms, including neurogenesis, reduction of inflammation, and improvement in self-esteem.[16]
-
Transcranial Direct Current Stimulation (tDCS): A non-invasive brain stimulation technique that uses a weak electrical current to modulate neuronal activity in specific brain regions, such as the dorsolateral prefrontal cortex, which is implicated in mood regulation.[17][18]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and the selected non-pharmacological interventions. It is crucial to note the different levels of evidence: the data for this compound is preclinical, while the data for non-pharmacological interventions is from human clinical trials.
Table 1: Preclinical Data for this compound
| Parameter | Species | Assay | Result | Citation |
| P2X7 Receptor Affinity (pKi) | Human | Radioligand Binding | 7.9 ± 0.07 | [1][5] |
| Rat | Radioligand Binding | 8.7 ± 0.07 | [1] | |
| IL-1β Release Inhibition (pIC50) | Human Whole Blood | IL-1β Release Assay | 6.7 ± 0.07 | [1][5] |
| Human Monocytes | IL-1β Release Assay | 7.5 ± 0.07 | [1][5] | |
| Rat Microglia | IL-1β Release Assay | 7.1 ± 0.1 | [1][5] | |
| In Vivo Target Engagement (Brain EC50) | Rat | Ex vivo Autoradiography | 78 ± 19 ng/mL | [1][5] |
| Efficacy in Forced Swim Test | Rat | Behavioral Model | No effect | [5][6] |
| Efficacy in Amphetamine-Induced Hyperactivity | Rat | Behavioral Model | Attenuation | [5][7] |
| Efficacy in Neuropathic Pain Model | Rat | Behavioral Model | Modest, significant efficacy | [5] |
Table 2: Clinical Efficacy of Non-Pharmacological Interventions for Depression
| Intervention | Study Population | Primary Outcome Measure | Key Finding | Citation |
| Cognitive Behavioral Therapy (CBT) | Adults with Depression | Depression Severity (Standardized Mean Difference) | Moderate to large effect vs. control (g=0.79) | [10] |
| Adults with Treatment-Resistant Depression | Response Rate (≥50% symptom reduction) | 43% (CBT + usual care) vs. 27% (usual care) at 46 months | [19] | |
| Exercise | Adults with Mild to Moderate MDD | Depression Severity (Hamilton Rating Scale for Depression) | Exercise as effective as medication at 16 weeks | [12] |
| Adults with MDD | Depression Severity (Hedges' g) | Moderate reduction vs. active controls (g = -0.62 for walking/jogging) | [13] | |
| Transcranial Direct Current Stimulation (tDCS) | Adults with Acute Depressive Episodes | Response Rate | 30.9% (active tDCS) vs. 18.9% (sham) | [17] |
| Adults with Acute Depressive Episodes | Remission Rate | 19.9% (active tDCS) vs. 11.7% (sham) | [17] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and study designs, the following diagrams are provided in DOT language.
P2X7 Receptor Signaling Pathway
Caption: P2X7 receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow: Cognitive Behavioral Therapy (CBT) Clinical Trial
Caption: A typical experimental workflow for a randomized controlled trial of CBT for depression.
Experimental Workflow: Exercise Intervention Clinical Trial
Caption: A generalized experimental workflow for an exercise intervention trial in depression.
Experimental Workflow: tDCS Clinical Trial
Caption: A standard experimental workflow for a sham-controlled tDCS trial for depression.
Experimental Protocols
This compound: Preclinical Assessment
-
In Vitro Assays:
-
Radioligand Binding: Competition binding assays were used with radiolabeled P2X7 antagonists to determine the binding affinity (Ki) of this compound for human and rat P2X7 receptors expressed in recombinant cell lines.[1]
-
IL-1β Release Assay: Human whole blood, isolated human monocytes, or rat primary microglia were stimulated with a P2X7 agonist (e.g., BzATP) in the presence of varying concentrations of this compound. The concentration of released IL-1β was measured by ELISA to determine the pIC50.[1][5]
-
-
In Vivo Models:
-
Forced Swim Test (Rat): Rats were administered this compound or vehicle and then placed in a cylinder of water. The duration of immobility was recorded as a measure of depressive-like behavior.[5][6]
-
Amphetamine-Induced Hyperactivity (Rat): Rats were treated with this compound or vehicle prior to an injection of amphetamine. Locomotor activity was then measured to assess the compound's potential anti-manic effects.[5][7]
-
Non-Pharmacological Interventions: Clinical Trial Protocols
-
Cognitive Behavioral Therapy (CBT):
-
Study Design: A randomized controlled trial comparing CBT plus usual care (including antidepressants) to usual care alone in patients with treatment-resistant depression.[19]
-
Intervention: Participants in the CBT group received 12-18 individual sessions with a trained therapist. The therapy focused on identifying and modifying negative automatic thoughts and maladaptive behaviors.[9][20]
-
Outcome Measures: The primary outcome was the Beck Depression Inventory (BDI) score at multiple follow-up points.[20]
-
-
Exercise:
-
Study Design: A randomized controlled trial comparing a supervised exercise intervention to medication (sertraline) and a combined exercise and medication group in adults with major depressive disorder.[12]
-
Intervention: The exercise group engaged in aerobic exercise (e.g., treadmill, stationary bike) three times per week for 16 weeks at a target intensity of 70-85% of heart rate reserve.[12]
-
Outcome Measures: The primary outcome was the Hamilton Rating Scale for Depression (HAM-D) score at 16 weeks.[12]
-
-
Transcranial Direct Current Stimulation (tDCS):
-
Study Design: An individual patient data meta-analysis of randomized, sham-controlled trials of tDCS for acute depressive episodes.[17]
-
Intervention: Active tDCS typically involved the application of a 1-2 mA current for 20-30 minutes per session over the dorsolateral prefrontal cortex for 10-20 sessions. The sham condition involved a brief period of stimulation to mimic the sensation of active tDCS.[17][18]
-
Outcome Measures: Primary outcomes were response rates (≥50% reduction in depression scores) and remission rates (e.g., HAM-D score ≤7).[17]
-
Conclusion
This compound is a potent preclinical P2X7 receptor antagonist with a clear mechanism of action related to the inhibition of neuroinflammation. While it has shown efficacy in preclinical models of mania and neuropathic pain, its potential as an antidepressant is not supported by initial preclinical screening in a standard model.[5][6] However, the broader class of P2X7 antagonists continues to be explored for mood disorders, with other compounds advancing to clinical trials.[1][2][8]
In contrast, non-pharmacological interventions such as CBT, exercise, and tDCS have a substantial body of clinical evidence supporting their efficacy and are established treatment options for depression.[10][13][17] These interventions offer different modalities of treatment, from psychotherapy to physical activity and neuromodulation, providing a range of options for patients.
For researchers and drug development professionals, this comparison highlights the high bar for novel pharmacological agents to demonstrate a meaningful clinical benefit over well-established and effective non-pharmacological approaches. Future research on P2X7 antagonists for depression may benefit from focusing on patient populations with evidence of neuroinflammation to potentially enrich for responders and demonstrate a clearer clinical signal.
References
- 1. news-medical.net [news-medical.net]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. Neuropsychopharmacology of JNJ-55308942: evaluation of a clinical candidate targeting P2X7 ion channels in animal models of neuroinflammation and anhedonia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. A Possible Causal Involvement of Neuroinflammatory, Purinergic P2X7 Receptors in Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cognitive Behavior Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cognitive behavior therapy vs. control conditions, other psychotherapies, pharmacotherapies and combined treatment for depression: a comprehensive meta‐analysis including 409 trials with 52,702 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Efficacy of Cognitive Behavioral Therapy: A Review of Meta-analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Benefits of Exercise for the Clinically Depressed - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmj.com [bmj.com]
- 14. Exercise interventions for mental health: a quantitative and qualitative review - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 16. Exercise enhances: study protocol of a randomized controlled trial on aerobic exercise as depression treatment augmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy and acceptability of transcranial direct current stimulation (tDCS) for major depressive disorder: An individual patient data meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficacy and acceptability of transcranial direct current stimulation for treating depression: A meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Study finds CBT offers long-term benefits for people with depression — Department of Psychiatry [psych.ox.ac.uk]
- 20. A Randomized Controlled Trial of Cognitive-Behavioral Treatment for Depression Versus Relaxation Training for Alcohol-Dependent Individuals With Elevated Depressive Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Published JNJ-47965567 Data: A Comparative Guide
This guide provides an objective comparison of the P2X7 receptor antagonist JNJ-47965567 with other relevant alternatives, supported by published experimental data. It is intended for researchers, scientists, and drug development professionals to facilitate an independent validation of this compound's performance.
Introduction
This compound is a centrally permeable, high-affinity, and selective antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in a variety of physiological and pathological processes, including neuroinflammation, chronic pain, and mood disorders.[1][2] This document summarizes key quantitative data from published studies to allow for a direct comparison of this compound with other P2X7 antagonists and details the experimental protocols utilized in these studies.
Data Presentation
The following tables summarize the in vitro and in vivo pharmacological data for this compound and comparable P2X7 receptor antagonists.
Table 1: In Vitro Affinity and Potency of P2X7 Receptor Antagonists
| Compound | Species | Assay | Parameter | Value | Reference |
| This compound | Human | Radioligand Binding | pKᵢ | 7.9 ± 0.07 | [1] |
| Rat | Radioligand Binding | pKᵢ | 8.7 ± 0.07 | [1] | |
| Human | IL-1β Release (Whole Blood) | pIC₅₀ | 6.7 ± 0.07 | [1] | |
| Human | IL-1β Release (Monocytes) | pIC₅₀ | 7.5 ± 0.07 | [1] | |
| Rat | IL-1β Release (Microglia) | pIC₅₀ | 7.1 ± 0.1 | [1] | |
| Rat | Calcium Flux (Astrocytes) | pIC₅₀ | 7.5 ± 0.4 | [1] | |
| Murine | Ethidium⁺ Uptake (J774 Macrophages) | IC₅₀ | 54 ± 24 nM | [3] | |
| A-804598 | Human | Radioligand Binding | pKᵢ | 8.0 ± 0.04 | [1] |
| Rat | Radioligand Binding | pKᵢ | 8.8 ± 0.06 | [1] | |
| AZ-10606120 | Human | Radioligand Binding | pKᵢ | 8.5 ± 0.08 | [1] |
| Rat | Radioligand Binding | pKᵢ | 8.0 ± 0.08 | [1] | |
| A-438079 | Human | Radioligand Binding | pKᵢ | 7.1 ± 0.08 | [1] |
| Rat | Radioligand Binding | pKᵢ | 6.7 ± 0.1 | [1] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Dose | Effect | Reference |
| Amphetamine-induced hyperactivity | Rat | 30 mg·kg⁻¹ | Attenuated hyperactivity | [1] |
| Neuropathic pain | Rat | 30 mg·kg⁻¹ | Modest, yet significant efficacy | [1] |
| Bz-ATP induced IL-1β release in brain | Rat | 30-100 mg·kg⁻¹ (s.c.) | Attenuated IL-1β release | [4] |
| Amyotrophic Lateral Sclerosis (SOD1G93A mice) | Mouse | 30 mg/kg (thrice weekly from onset) | No impact on weight loss, clinical score, motor coordination, or survival | [3] |
| Amyotrophic Lateral Sclerosis (SOD1G93A female mice) | Mouse | 30 mg/kg (4 times per week from pre-onset) | Delayed disease onset, reduced body weight loss, and improved motor coordination | [5][6][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Radioligand Binding Assay
-
Objective: To determine the binding affinity (pKᵢ) of the compound to the P2X7 receptor.
-
Method: Membranes from 1321N1 cells stably expressing either human or rat P2X7 receptors were used.[4] The assay was performed in a competitive binding format using a radiolabeled P2X7 antagonist. The ability of increasing concentrations of the test compound (e.g., this compound) to displace the radioligand from the receptor was measured. The data was then used to calculate the inhibitor constant (Kᵢ), which was expressed as its negative logarithm (pKᵢ).
2. IL-1β Release Assay
-
Objective: To measure the functional potency (pIC₅₀) of the compound in blocking P2X7-mediated IL-1β release.
-
Method:
-
Human Whole Blood/Monocytes: Freshly isolated human whole blood or monocytes were first primed with lipopolysaccharide (LPS).[1] Following priming, the cells were incubated with varying concentrations of the P2X7 antagonist before being stimulated with the P2X7 agonist Bz-ATP to induce IL-1β release.[1]
-
Rat Microglia: Primary cultures of rat microglia were used.[1] Similar to the human cell-based assays, the microglia were primed with LPS and then treated with the antagonist before stimulation with Bz-ATP.
-
Quantification: The concentration of IL-1β in the supernatant was determined using an enzyme-linked immunosorbent assay (ELISA). The pIC₅₀ value was calculated from the concentration-response curve of the antagonist.
-
3. Calcium Flux Assay
-
Objective: To assess the ability of the compound to inhibit P2X7-mediated calcium influx.
-
Method: Primary cultures of rat astrocytes were loaded with a calcium-sensitive fluorescent dye.[1] The cells were then pre-incubated with the P2X7 antagonist at various concentrations. The change in intracellular calcium concentration upon stimulation with a P2X7 agonist was measured using a fluorescence plate reader. The pIC₅₀ was determined from the inhibition of the calcium response.
4. In Vivo Models
-
Amphetamine-Induced Hyperactivity: Rats were administered this compound prior to the administration of amphetamine. Locomotor activity was then monitored to assess the effect of the compound on hyperactivity.[1]
-
Neuropathic Pain Model: A rat model of neuropathic pain was utilized to evaluate the analgesic efficacy of this compound.[1]
-
SOD1G93A Mouse Model of ALS: Transgenic SOD1G93A mice, which exhibit a progressive neurodegenerative disease resembling Amyotrophic Lateral Sclerosis (ALS), were used.[3][5] this compound was administered intraperitoneally, and various parameters such as body weight, motor coordination (rotarod performance), clinical score, disease onset, and survival were monitored.[3][5]
Signaling Pathways and Experimental Workflows
P2X7 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the P2X7 receptor by extracellular ATP, leading to the release of the pro-inflammatory cytokine IL-1β. This compound acts as an antagonist at the P2X7 receptor, blocking these downstream effects.
Caption: P2X7 receptor activation by ATP leads to IL-1β release.
Experimental Workflow for P2X7 Antagonist Evaluation
The diagram below outlines a typical experimental workflow for the in vitro and in vivo characterization of a P2X7 receptor antagonist like this compound.
Caption: Workflow for P2X7 antagonist characterization.
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. researchgate.net [researchgate.net]
- 7. Chronic administration of P2X7 receptor antagonist this compound delays disease onset and progression, and improves motor performance in ALS SOD1G93A female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-47965567: A New Generation P2X7 Inhibitor with Superior Preclinical Profile
JNJ-47965567, a novel, centrally permeable antagonist of the P2X7 receptor, demonstrates significant advantages over previous inhibitors in terms of potency, species cross-reactivity, and brain penetration. These characteristics position it as a valuable tool for investigating the role of the P2X7 receptor in central nervous system (CNS) disorders and as a promising scaffold for the development of new therapeutics.
The P2X7 receptor, an ATP-gated ion channel, is a key player in neuroinflammation and has been implicated in a range of neurological and psychiatric conditions.[1][2] Its activation on immune cells, particularly microglia in the CNS, triggers the assembly of the NLRP3 inflammasome, leading to the maturation and release of pro-inflammatory cytokines like interleukin-1β (IL-1β).[1] This has made the P2X7 receptor an attractive target for drug development. However, the translation of preclinical findings has been hampered by the poor pharmacokinetic properties and species-specific activity of earlier P2X7 inhibitors.
Enhanced Potency and Cross-Species Activity
A significant hurdle in the development of P2X7-targeting drugs has been the lack of antagonists with comparable high affinity for both human and rodent receptors, which is crucial for the validation of therapeutic hypotheses in animal models.[3] this compound effectively addresses this limitation. It exhibits high-affinity binding to both human and rat P2X7 receptors, with pKi values of 7.9 and 8.7, respectively.[4] This favorable profile allows for more reliable translation of preclinical data from rat models to human clinical scenarios.
In comparative studies, this compound has shown a potent inhibitory profile, comparable or superior to earlier compounds. For instance, in a radioligand binding assay, its affinity for the human P2X7 receptor was similar to A-804598 and higher than A-438079.[3]
| Compound | Human P2X7 Affinity (pKi) | Rat P2X7 Affinity (pKi) | Human P2X7 Potency (pIC50) |
| This compound | 7.9 ± 0.07 [3][5] | 8.7 ± 0.07 [3][4] | 8.3 [6][7] |
| A-804598 | 8.0 ± 0.04[3] | 8.8 ± 0.06[3] | - |
| AZ-10606120 | 8.5 ± 0.08[3] | 8.0 ± 0.08[3] | - |
| A-438079 | 7.1 ± 0.08[3] | 6.7 ± 0.1[3] | - |
Table 1: Comparative Affinity and Potency of P2X7 Receptor Antagonists. Data are presented as mean ± SEM. pKi values were determined by radioligand binding assays, and pIC50 values were determined by functional assays measuring inhibition of agonist-induced responses.[3][5][6][7]
Superior Selectivity and Central Nervous System Penetration
This compound demonstrates high selectivity for the P2X7 receptor. When tested against a panel of other receptors, ion channels, and transporters, no significant off-target activity was observed at a concentration of 1 μM.[3] This high degree of selectivity is crucial for minimizing potential side effects and ensuring that the observed pharmacological effects are directly attributable to P2X7 inhibition.
A key advantage of this compound is its ability to penetrate the blood-brain barrier, a critical feature for targeting CNS disorders.[6][7][8] This allows for the direct investigation of the central roles of the P2X7 receptor in animal models of neuropsychiatric and neurodegenerative diseases.[5] In vivo studies have confirmed target engagement in the rat brain, with a brain EC50 of 78 ± 19 ng·mL−1.[3][5] This central permeability is a significant improvement over many earlier P2X7 inhibitors, which were often limited by poor brain penetration.
Functional Efficacy in Preclinical Models
The functional consequences of this compound's potent and selective P2X7 antagonism have been demonstrated in various in vitro and in vivo models. It effectively blocks the release of IL-1β from human whole blood, human monocytes, and rat primary microglia in a concentration-dependent manner.[3][4][5]
| System | This compound Potency (pIC50) |
| Human Whole Blood (IL-1β release) | 6.7 ± 0.07[3][4][5] |
| Human Monocytes (IL-1β release) | 7.5 ± 0.07[3][4][5] |
| Rat Microglia (IL-1β release) | 7.1 ± 0.1[3][4][5] |
| Rat Astrocytes (Calcium flux) | 7.5 ± 0.4[3] |
Table 2: Functional Potency of this compound in Native Systems. Data are presented as mean ± SEM. Potency was determined by measuring the inhibition of agonist-induced IL-1β release or calcium flux.[3][4][5]
Furthermore, in rodent models, this compound has shown efficacy in attenuating amphetamine-induced hyperactivity and has demonstrated modest but significant effects in a model of neuropathic pain.[3][5] More recent studies have also explored its potential in models of amyotrophic lateral sclerosis (ALS), where chronic administration delayed disease onset and improved motor performance in female mice.[1][9]
Experimental Protocols
Radioligand Binding Assay for P2X7 Receptor Affinity
This assay is used to determine the binding affinity of a compound for the P2X7 receptor. Membranes from cells expressing the recombinant human or rat P2X7 receptor are incubated with a radiolabeled P2X7 antagonist (e.g., [3H]-A-804598) and varying concentrations of the test compound. The amount of radioligand bound to the receptor is then measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the inhibitory constant (Ki) is calculated.
IL-1β Release Assay
This functional assay measures the ability of a compound to inhibit P2X7 receptor-mediated IL-1β release from immune cells. Cells such as human peripheral blood mononuclear cells (PBMCs) or rat primary microglia are first primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β. The cells are then pre-incubated with the test compound before being stimulated with a P2X7 receptor agonist, such as ATP or BzATP. The concentration of mature IL-1β released into the cell culture supernatant is then quantified using an enzyme-linked immunosorbent assay (ELISA).
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by high concentrations of extracellular ATP, often released from damaged cells, leads to the opening of a non-selective cation channel.[1] This results in an influx of Ca2+ and Na+ and an efflux of K+. The sustained activation of the P2X7 receptor leads to the formation of a large, non-selective pore, which allows the passage of larger molecules. A key downstream consequence of P2X7 activation in immune cells is the assembly of the NLRP3 inflammasome, a multi-protein complex that activates caspase-1.[1] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently released from the cell, propagating the inflammatory response.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Frontiers | P2X7 Receptor Antagonism as a Potential Therapy in Amyotrophic Lateral Sclerosis [frontiersin.org]
- 3. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JNJ 47965567 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 7. rndsystems.com [rndsystems.com]
- 8. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chronic administration of P2X7 receptor antagonist this compound delays disease onset and progression, and improves motor performance in ALS SOD1G93A female mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of JNJ-47965567 (Aticaprant)
For Immediate Use by Laboratory and Research Professionals
This document provides detailed procedural guidance for the safe and compliant disposal of JNJ-47965567, also known as Aticaprant. Adherence to these protocols is critical for ensuring personnel safety and environmental protection. This compound is classified as an acute oral toxicant, a skin irritant, and a serious eye irritant. Therefore, meticulous handling and disposal are mandatory.
I. Hazard Profile and Safety Precautions
Before handling this compound for any purpose, including disposal, it is imperative to be familiar with its hazard profile and to don the appropriate Personal Protective Equipment (PPE).
Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety goggles are mandatory to protect against splashes.
-
Lab Coat: A lab coat must be worn to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a respirator is necessary.
II. Step-by-Step Disposal Procedures
The following procedures are designed to provide a clear, step-by-step guide for the disposal of this compound in various forms.
A. Disposal of Solid this compound Waste
-
Segregation:
-
Solid this compound waste, including unused or expired product, must be segregated from other laboratory waste streams.
-
It should be classified as a hazardous chemical waste.
-
-
Containerization:
-
Place solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical.
-
The label should include the full chemical name ("this compound" or "Aticaprant"), the hazard pictograms (e.g., skull and crossbones, exclamation mark), and the date of accumulation.
-
-
Storage:
-
Final Disposal:
B. Disposal of Contaminated Labware and PPE
-
Segregation:
-
All labware (e.g., vials, pipette tips, beakers) and PPE (e.g., gloves, disposable lab coats) that have come into contact with this compound are considered hazardous waste.[5]
-
These items must be segregated from non-hazardous lab trash.
-
-
Containerization:
-
Place contaminated items in a designated hazardous waste container, separate from liquid waste.
-
For sharps (e.g., needles, contaminated glass), use a designated sharps container that is puncture-resistant and leak-proof.
-
-
Decontamination of Reusable Labware:
-
Final Disposal:
-
Contaminated disposable items should be disposed of through your institution's hazardous waste program.
-
C. Disposal of this compound Solutions
-
Segregation:
-
Aqueous and solvent-based solutions containing this compound must be collected as hazardous liquid waste.
-
Do not mix with incompatible waste streams.
-
-
Containerization:
-
Use a sealable, chemical-resistant container for liquid waste.
-
The container must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings.
-
If the solution contains a flammable solvent, it must be stored in a flammable-liquids cabinet.
-
-
Neutralization (if applicable):
-
Due to its classification as a skin and eye irritant, neutralization of acidic or basic solutions may be necessary before disposal. However, without a specific protocol for this compound, it is recommended to dispose of the waste without chemical treatment to avoid unintended reactions.
-
-
Final Disposal:
III. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Evacuate and Alert:
-
Evacuate the immediate area of the spill.
-
Alert colleagues and your laboratory supervisor.
-
-
Control and Contain:
-
If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill using a chemical spill kit.
-
For larger spills, or if you are unsure, contact your institution's EHS or emergency response team.
-
-
Cleanup:
-
Absorb liquid spills with an inert absorbent material.
-
For solid spills, carefully sweep or vacuum (with a HEPA filter) the material to avoid generating dust.
-
All cleanup materials must be placed in a sealed, labeled hazardous waste container for disposal.
-
-
Decontaminate:
-
Decontaminate the spill area according to your laboratory's standard operating procedures for hazardous materials.
-
IV. Data and Experimental Protocols
Currently, there are no publicly available experimental protocols specifically for the disposal of this compound. The procedures outlined above are based on its known hazards and general best practices for laboratory chemical waste management.
Quantitative Data Summary
| Property | Value | Source |
| Oral Bioavailability | 25% | [6] |
| Elimination Half-life | 30-40 hours | [6] |
| Molar Mass | 418.512 g·mol−1 | [6] |
V. Visual Guidance: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. vumc.org [vumc.org]
- 5. dypatilunikop.org [dypatilunikop.org]
- 6. Aticaprant - Wikipedia [en.wikipedia.org]
Essential Safety and Operational Guide for Handling JNJ-47965567
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for the Safe Handling, Storage, and Disposal of JNJ-47965567.
This guide provides immediate and essential safety protocols for this compound, a selective P2X7 antagonist. Adherence to these procedures is critical to ensure personal safety and maintain experimental integrity. The toxicological properties of this compound have not been fully investigated, and it should be handled as a potentially hazardous substance at all times.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound in solid or solution form.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | ANSI-approved safety glasses with side shields or safety goggles. | Protects against splashes, aerosols, and airborne particles. |
| Hand Protection | Chemical-resistant nitrile gloves. | Prevents dermal absorption. Double-gloving is recommended for prolonged handling or when working with solutions. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating aerosols or handling large quantities. | Minimizes risk of inhalation. |
Emergency Procedures
Immediate and appropriate responses to accidental exposure are critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention. |
In Case of a Spill: Evacuate the area. Wear full protective equipment, including respiratory protection. Cover the spill with an absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for proper disposal. Ventilate and wash the spill site after material pickup is complete.
Fire-Fighting Measures: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam extinguisher. Wear self-contained breathing apparatus to prevent contact with toxic fumes.
Handling and Storage Protocol
Proper handling and storage are essential to maintain the compound's stability and prevent contamination.
Handling:
-
Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Do not ingest, inhale, or allow contact with skin and eyes.[1]
-
Wash hands and exposed skin thoroughly after handling.[1]
-
Aqueous solutions are not recommended for storage for more than one day.[1]
Storage:
-
Store in a tightly sealed container.
-
Protect from light and moisture.
-
Recommended long-term storage for the solid compound is at -20°C.[1]
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated disposables (e.g., weigh boats, pipette tips, gloves) in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a clearly labeled, sealed hazardous waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not allow the material to be released into the environment or enter sewer systems.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 488.6 g/mol | Cayman Chemical |
| Formulation | Crystalline solid | Cayman Chemical |
| Long-term Storage | -20°C | Cayman Chemical |
| Stability | ≥ 4 years (at -20°C) | Cayman Chemical |
| Solubility (DMSO) | ~30 mg/mL | Cayman Chemical |
| Solubility (Ethanol) | ~12.5 mg/mL | Cayman Chemical |
Procedural Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
